2-(Ethylthio)benzothiazole
Description
The exact mass of the compound 2-(Ethylthio)benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Ethylthio)benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylthio)benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIQFQKRAQSUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062628 | |
| Record name | Benzothiazole, 2-(ethylthio)- | |
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Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2757-92-8 | |
| Record name | 2-(Ethylthio)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Ethylthio)benzothiazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylthio)benzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45348 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-(ethylthio)- | |
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| Record name | Benzothiazole, 2-(ethylthio)- | |
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| Record name | 2-(ethylthio)benzothiazole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.563 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(ETHYLTHIO)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX7DL9WEA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Ethylthio)benzothiazole fundamental properties
An In-Depth Technical Guide to 2-(Ethylthio)benzothiazole: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-(Ethylthio)benzothiazole (CAS No. 2757-92-8). As a key derivative of the benzothiazole scaffold, this compound serves as a versatile building block in organic synthesis and material science. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic signature, reactivity, and safety protocols. Detailed experimental procedures and data interpretations are included to support researchers, chemists, and drug development professionals in leveraging this compound for their specific applications, from rubber vulcanization to the development of novel bioactive agents.
Chemical Identity and Structure
2-(Ethylthio)benzothiazole, also known by synonyms such as Ethylcaptax, is an organosulfur compound featuring a benzothiazole core substituted at the 2-position with an ethylthio group.[1] The core structure consists of a benzene ring fused to a thiazole ring.
IUPAC Name: 2-ethylsulfanyl-1,3-benzothiazole Molecular Formula: C₉H₉NS₂[1][2] Molecular Weight: 195.30 g/mol [1][2][3]
The structural arrangement of the molecule is key to its chemical behavior and applications. The benzothiazole moiety provides a rigid, aromatic platform, while the ethylthio group introduces flexibility and a site for specific chemical interactions.
Caption: Chemical structure of 2-(Ethylthio)benzothiazole.
Physicochemical Properties
2-(Ethylthio)benzothiazole is typically a pale yellow to brown liquid at room temperature.[3][4][5] Its properties make it suitable for various applications in organic synthesis and as a processing additive.
| Property | Value | Source |
| CAS Number | 2757-92-8 | [3] |
| EC Number | 220-418-9 | [3] |
| Appearance | Pale yellow to brown liquid | [3][4][5] |
| Boiling Point | 178 °C at 18 mmHg | [3][6] |
| Density | 1.226 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.658 | [3][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Molecular Formula | C₉H₉NS₂ | [1][2] |
| Molecular Weight | 195.30 g/mol | [1][2][3] |
Synthesis and Purification
The most common and direct synthesis of 2-(Ethylthio)benzothiazole involves the S-alkylation of 2-mercaptobenzothiazole. This reaction is a classic example of nucleophilic substitution, where the thiolate anion, a potent nucleophile, displaces a halide from an ethylating agent.
Synthesis Protocol: S-Alkylation of 2-Mercaptobenzothiazole
This protocol is adapted from a standard laboratory procedure.[4] The causality behind this method lies in the increased nucleophilicity of the sulfur atom upon deprotonation by a base, facilitating its attack on the electrophilic iodoethane.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-mercaptobenzothiazole (0.1 mol, 16.72 g) in 95% ethanol (52 mL). Add a base, such as triethylamine (0.1 mol, 10.1 g), to the solution to deprotonate the thiol group, forming the highly nucleophilic thiolate anion. This results in a brown solution.[4]
-
Alkylation: Add iodoethane (0.1 mol, 15.6 g) to the solution. Iodoethane is chosen as the ethylating agent due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group.
-
Reaction: Reflux the mixture for 45 minutes. The elevated temperature accelerates the rate of the Sₙ2 reaction.
-
Work-up:
-
Cool the mixture and remove the solvent via rotary evaporation.[4]
-
Add water (100 mL) to the residue, which will cause the organic product to separate as an oil.
-
Perform a liquid-liquid extraction using methylene chloride (2 x 50 mL) to isolate the product from the aqueous phase.
-
Wash the combined organic phases with water (50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.[4]
-
-
Purification: The resulting crude brown liquid is purified by vacuum distillation at 140-141.5 °C (0.15 mm Hg) to yield a pale yellow liquid (56% yield).[4]
Caption: Workflow for the synthesis of 2-(Ethylthio)benzothiazole.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-(Ethylthio)benzothiazole. Data is available from various public and commercial databases.[1][7]
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm for the -CH₃ and a quartet around 3.3 ppm for the -SCH₂-) and multiplets in the aromatic region (7.3-8.0 ppm) corresponding to the four protons on the benzene ring. Data for similar 2-alkylbenzothiazoles supports this pattern.[8] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the two ethyl carbons (around 15 and 30 ppm), and multiple signals in the aromatic region (120-155 ppm) for the benzothiazole core carbons, including the distinct quaternary carbon at the 2-position.[8] |
| IR Spectroscopy | The infrared spectrum provides information about the functional groups. Key absorptions include C-H stretching from the aromatic and alkyl groups, C=N stretching (around 1630 cm⁻¹) from the thiazole ring, and aromatic C=C stretching bands.[1][9] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (m/z) at 195, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would involve the loss of the ethyl group or other parts of the side chain. |
Reactivity Profile
The reactivity of 2-(Ethylthio)benzothiazole is governed by the benzothiazole nucleus and the ethylthio substituent.
-
Benzothiazole Ring: The aromatic ring system is relatively stable but can undergo electrophilic substitution on the benzene portion. The nitrogen and sulfur atoms can also act as coordination sites for metal ions, making the molecule a useful ligand in coordination chemistry.[5]
-
Ethylthio Group: The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone. The C-S bond can also be cleaved under certain reductive or oxidative conditions. The methyl group on the analogous 2-(methylthio)benzothiazole has been shown to be a site of attack by OH radicals in atmospheric chemistry studies, suggesting the methylene group in the ethylthio variant could be similarly reactive.[10][11]
Key Applications
2-(Ethylthio)benzothiazole and its structural relatives are utilized in diverse scientific and industrial fields. The benzothiazole core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[12][13][14]
-
Industrial Chemistry: Benzothiazole derivatives are widely used as vulcanization accelerators in the rubber industry, enhancing the durability and elasticity of rubber products.[5][12]
-
Organic Synthesis: It serves as a versatile intermediate for constructing more complex molecules. The ethylthio group can be modified or replaced to introduce different functionalities.[5][15]
-
Material Science: Its ability to act as a ligand for metal ions makes it valuable in the synthesis of metal complexes for catalysis and electronic materials.[5]
-
Biomedical Research: While specific data for the ethylthio derivative is limited, the broader class of 2-substituted benzothiazoles exhibits significant pharmacological potential, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[5][8][12][14] It is also used in the manufacturing of diagnostic assays and histology stains.[2][3]
Safety and Handling
2-(Ethylthio)benzothiazole is classified as an irritant.[1] Proper safety precautions must be followed to ensure safe handling in a laboratory or industrial setting.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][16]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][16]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[16]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[16]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits may be exceeded, use an approved respirator.[16]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
Wash hands thoroughly after handling.[16]
-
Avoid breathing vapor or mist.[16]
References
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An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)benzothiazole from 2-Mercaptobenzothiazole
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 2-(Ethylthio)benzothiazole, a molecule of significant interest due to its versatile applications derived from its parent compound, 2-Mercaptobenzothiazole (MBT). MBT and its derivatives are crucial in various industrial and pharmaceutical sectors, serving as rubber vulcanization accelerators, corrosion inhibitors, and scaffolds for biologically active compounds.[1][2][3] This document delves into the fundamental reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and offers expert insights into the causality behind methodological choices. The synthesis, primarily an S-alkylation, is a robust and efficient transformation, and this guide is designed to equip researchers with the knowledge to perform it successfully and optimize it for their specific needs.
Foundational Chemistry: The Reaction Mechanism
The conversion of 2-Mercaptobenzothiazole to 2-(Ethylthio)benzothiazole is a classic example of nucleophilic substitution, specifically an S-alkylation reaction. The process hinges on the nucleophilic character of the sulfur atom in the MBT molecule.
2.1. Tautomerism and Nucleophile Activation
2-Mercaptobenzothiazole exists in a tautomeric equilibrium between a thiol form and a thione form. While both forms are present, the crucial step for alkylation is the deprotonation of the thiol tautomer by a base. This deprotonation generates a highly reactive thiolate anion. The negative charge is delocalized across the sulfur and nitrogen atoms, but the sulfur atom acts as the primary nucleophilic center due to its higher polarizability and "softness," making it an excellent nucleophile for attacking carbon centers.
2.2. The SN2 Pathway
Once the thiolate anion is formed, it attacks the electrophilic carbon atom of an ethylating agent, such as ethyl bromide or ethyl iodide. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion's lone pair of electrons attacks the carbon atom bearing the leaving group (e.g., a halide), leading to the formation of a new sulfur-carbon bond and the simultaneous displacement of the leaving group. This single concerted step results in the formation of the desired 2-(Ethylthio)benzothiazole product.
Caption: Reaction mechanism for the S-alkylation of 2-mercaptobenzothiazole.
Field-Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(Ethylthio)benzothiazole. The protocol is designed for high yield and purity.
3.1. Materials and Equipment
-
Reagents:
-
2-Mercaptobenzothiazole (MBT)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)
-
Ethanol or Acetone (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2-Mercaptobenzothiazole (0.1 mol) in 100 mL of ethanol.
-
Base Addition: While stirring, add sodium hydroxide (0.1 mol) to the solution. Stir the mixture at room temperature for 20-30 minutes to ensure the complete formation of the sodium salt of MBT. The formation of the salt is often indicated by a slight warming of the mixture and a change in consistency.
-
Ethylating Agent Addition: Add the ethylating agent (e.g., Ethyl Bromide, 0.11 mol, a slight excess) to the dropping funnel. Add the ethylating agent dropwise to the stirring reaction mixture over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (for ethanol, approx. 78°C) and maintain it for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) using a rotary evaporator.
-
Add 100 mL of water to the residue, at which point the product may separate as an oil or solid.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 50 mL).[4]
-
Combine the organic layers and wash them with 50 mL of water to remove any remaining inorganic salts.[4]
-
-
Drying and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically a brown liquid.[4]
-
For high purity, the product can be distilled under vacuum. 2-(Ethylthio)benzothiazole has a boiling point of 140-141.5°C at reduced pressure.[4]
-
Caption: Experimental workflow for the synthesis of 2-(Ethylthio)benzothiazole.
Causality and Process Optimization: A Deeper Analysis
The choices made during the synthesis directly impact yield, purity, and safety. Understanding the reasoning behind these choices is critical for troubleshooting and optimization.
-
Choice of Base: The base is arguably the most critical reagent as it activates the substrate.
-
Strong Bases (NaOH, KOH): These ensure rapid and complete deprotonation of the thiol, driving the reaction forward. They are cost-effective and ideal for protic solvents like ethanol where the resulting salt is soluble.[2]
-
Weaker Bases (K₂CO₃, Na₂CO₃): These are often used in polar aprotic solvents like acetone or DMF.[5] They are less corrosive and easier to handle, but may require longer reaction times or higher temperatures to achieve full conversion. The reaction of MBT with ethyl 2-chloroacetate, a similar alkylation, is effectively carried out with K₂CO₃ in acetone.[5]
-
Organic Bases (Triethylamine, DBU): These are useful when a strictly anhydrous, non-aqueous medium is required. They act as both a base and an acid scavenger. Triethylamine is mentioned as a catalyst in a similar synthesis.[6]
-
-
Choice of Ethylating Agent: The reactivity order for ethyl halides is I > Br > Cl.
-
Ethyl Iodide (EtI): Highly reactive due to the excellent leaving group ability of iodide, leading to faster reactions. However, it is more expensive and less stable.
-
Ethyl Bromide (EtBr): Offers a good balance of reactivity and cost, making it a common choice for laboratory and industrial scale-up.
-
Diethyl Sulfate ((Et)₂SO₄): A powerful and cost-effective ethylating agent, but it is highly toxic and requires stringent handling procedures.
-
-
Solvent Selection: The solvent must dissolve the reactants and facilitate the SN2 mechanism.
-
Polar Protic Solvents (Ethanol, Methanol): Effectively dissolve the MBT salt. While protic solvents can theoretically solvate the nucleophile and slow SN2 reactions, the high reactivity of the thiolate anion generally overcomes this effect.
-
Polar Aprotic Solvents (Acetone, DMF): These solvents are ideal for SN2 reactions as they do not solvate the nucleophile as strongly, leading to enhanced reactivity and potentially faster reaction rates.
-
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for this synthesis. Yields are highly dependent on the purity of reagents and the precision of the experimental execution.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Substrate | 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole | Starting Material |
| Base | Sodium Hydroxide | Potassium Carbonate | Strong base for fast deprotonation vs. milder base |
| Ethylating Agent | Ethyl Bromide | Ethyl Iodide | Good balance of cost/reactivity vs. higher reactivity |
| Solvent | Ethanol | Acetone | Polar protic, dissolves salt vs. Polar aprotic, enhances SN2 |
| Temperature | Reflux (~78°C) | Reflux (~56°C) | Standard condition to ensure reaction completion |
| Typical Yield | > 90% | > 95% | Higher reactivity of EtI and acetone can improve yield |
Conclusion
The synthesis of 2-(Ethylthio)benzothiazole from 2-Mercaptobenzothiazole is a straightforward yet fundamentally important S-alkylation reaction. Its success relies on the proper activation of the thiol substrate into a potent thiolate nucleophile using a suitable base. By carefully selecting the base, ethylating agent, and solvent, researchers can achieve high yields and purity. This guide provides the necessary mechanistic understanding and a robust experimental framework to empower scientists in their research and development endeavors, enabling the efficient production of this valuable chemical intermediate.
References
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Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved January 22, 2026, from [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
- Method for the production of 2-mercaptobenzothiazole. (2001). Google Patents.
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. Retrieved January 22, 2026, from [Link]
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2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of benzothiazole derivatives using ultrasonic probe irradiation. (2018). Malaysian Journal of Analytical Sciences. Retrieved January 22, 2026, from [Link]
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2-MERCAPTOBENZOTHIAZOLE. (2018). IARC Publications. Retrieved January 22, 2026, from [Link]
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Synthesis of 2-(Ethylthio)benzothiazole. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved January 22, 2026, from [Link]
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2-(Ethylthio)benzothiazole chemical structure and IUPAC name
An In-Depth Technical Guide to 2-(Ethylthio)benzothiazole: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Ethylthio)benzothiazole, a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core characteristics, synthesis, and practical applications, grounding all information in established scientific literature.
Introduction and Core Concepts
2-(Ethylthio)benzothiazole, identified by its CAS Number 2757-92-8, is an aromatic heterocyclic compound featuring a benzothiazole core functionalized with an ethylthio group at the 2-position.[1] The fusion of a benzene ring and a thiazole ring creates the benzothiazole scaffold, a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various biological interactions.[2][3] The addition of the ethylthio (-S-CH₂CH₃) group modifies the molecule's lipophilicity and steric profile, making it a valuable intermediate and building block in organic synthesis.[4] This compound serves as a critical component in the development of more complex molecules and materials, finding utility in fields ranging from diagnostics to coordination chemistry.[4][5]
Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to predicting its reactivity and function.
IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is 2-ethylsulfanyl-1,3-benzothiazole .[6] It is also commonly known by several synonyms in commercial and research contexts:
Molecular Structure
The structure consists of a planar bicyclic system with an attached ethylthio side chain.
Caption: Chemical structure of 2-(Ethylthio)benzothiazole.
Physicochemical and Safety Data
The physical properties and safety profile are critical for handling, storage, and experimental design. The data presented below is consolidated from authoritative chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 2757-92-8 | [1] |
| Molecular Formula | C₉H₉NS₂ | [1][6] |
| Molecular Weight | 195.30 g/mol | [1][6] |
| Appearance | Pale yellow liquid | [5][8] |
| Boiling Point | 178 °C at 18 mmHg | [5][9] |
| Density | 1.226 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.658 | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| SMILES | CCSc1nc2ccccc2s1 | [5][10] |
| InChI Key | HKIQFQKRAQSUJI-UHFFFAOYSA-N | [7][10] |
Safety Profile: 2-(Ethylthio)benzothiazole is classified as an irritant. Researchers must adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and eyeshields.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Signal Word: Warning.[6]
-
Storage: Store in a well-ventilated place at room temperature.[5]
Synthesis Protocol: S-Alkylation of 2-Mercaptobenzothiazole
The most direct and widely cited method for synthesizing 2-(Ethylthio)benzothiazole is the S-alkylation of 2-Mercaptobenzothiazole using an ethylating agent. This nucleophilic substitution reaction is efficient and straightforward.
Causality and Mechanistic Insight
The sulfur atom of the thiol group in 2-Mercaptobenzothiazole is nucleophilic. However, to facilitate the reaction with an electrophile like iodoethane, its nucleophilicity must be enhanced. This is achieved by deprotonating the thiol with a non-nucleophilic base, such as triethylamine. The resulting thiolate anion is a significantly stronger nucleophile, which readily attacks the electrophilic carbon of the iodoethane, displacing the iodide leaving group via an Sₙ2 mechanism. The choice of a polar solvent like ethanol is crucial as it effectively solvates the ionic intermediates, thereby stabilizing the transition state and promoting the reaction.
Experimental Workflow
The following protocol is adapted from established synthetic procedures.[8]
Caption: Workflow for the synthesis of 2-(Ethylthio)benzothiazole.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Mercaptobenzothiazole (0.1 mol, 16.72 g) in 95% ethanol (52 mL).[8]
-
Deprotonation: Add triethylamine (0.1 mol, 10.1 g) to the solution. Stir until a homogenous brown solution is formed, indicating the formation of the triethylammonium salt of the thiolate.[8]
-
Alkylation: Slowly add iodoethane (0.1 mol, 15.6 g) to the reaction mixture.[8]
-
Reaction: Heat the mixture to reflux and maintain for 45 minutes.[8] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.[8]
-
Extraction: Add water (100 mL) to the resulting residue, which will cause the product to separate as an oil. Extract the aqueous phase twice with methylene chloride (50 mL portions).[8]
-
Washing and Drying: Combine the organic extracts and wash them with water (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Isolation: Filter the drying agent and remove the methylene chloride by rotary evaporation to yield the crude product as a brown liquid.[8]
-
Purification: For high purity, the product can be distilled under reduced pressure (140-141.5 °C at 0.15 mm Hg) to yield a pale yellow liquid.[8]
Applications and Field-Proven Insights
The utility of 2-(Ethylthio)benzothiazole stems from the versatile reactivity of its core structure.
-
Intermediate in Organic Synthesis: It is a fundamental building block for creating more complex benzothiazole derivatives.[4] The benzothiazole moiety is found in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][11][12]
-
Coordination Chemistry: The nitrogen and sulfur atoms in the benzothiazole ring can act as ligands, making the compound valuable for synthesizing metal complexes.[4] These complexes are investigated for their applications in catalysis and the development of novel electronic materials.[4]
-
Antimicrobial Properties: The compound itself has been noted for its antimicrobial properties, suggesting potential applications in pharmaceuticals or as a component in agricultural products for pest control.[4]
-
Diagnostics and Histology: It is used in the manufacturing of diagnostic assays and as a cellular dye or stain in hematology and histology applications.[5][9] This use leverages the ability of the benzothiazole ring system to interact with biological macromolecules.
Conclusion
2-(Ethylthio)benzothiazole is a chemically significant molecule with a straightforward synthesis and a broad range of applications. Its stable yet reactive nature makes it an indispensable tool for researchers in synthetic chemistry, drug discovery, and materials science. The protocols and data provided in this guide serve as a reliable foundation for its effective use in a research and development setting.
References
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Synthesis of 2-(Ethylthio)benzothiazole. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
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2-(Ethylthio)benzothiazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Benzothiazole, 2-(ethylthio)-. (2018, February 19). SIELC Technologies. Retrieved January 22, 2026, from [Link]
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2-(ETHYLTHIO)BENZOTHIAZOLE. (n.d.). precisionFDA. Retrieved January 22, 2026, from [Link]
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An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
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A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved January 22, 2026, from [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, May 12). Progress in Chemical and Biochemical Research. Retrieved January 22, 2026, from [Link]
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Spectroscopic Profile of 2-(Ethylthio)benzothiazole: An In-Depth Technical Guide
Introduction
2-(Ethylthio)benzothiazole is a sulfur-containing heterocyclic compound with a molecular formula of C₉H₉NS₂ and a molecular weight of 195.31 g/mol . This molecule, belonging to the benzothiazole class, is of significant interest to researchers in medicinal chemistry and materials science due to the versatile applications of the benzothiazole scaffold. Understanding the structural and electronic properties of 2-(Ethylthio)benzothiazole is paramount for its effective utilization and for the development of novel derivatives with tailored functionalities. This technical guide provides a comprehensive analysis of the spectroscopic data of 2-(Ethylthio)benzothiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a crucial reference for scientists engaged in the synthesis, characterization, and application of this compound.
Molecular Structure and Spectroscopic Correlation
The structural formula of 2-(Ethylthio)benzothiazole, also known by its IUPAC name 2-(ethylsulfanyl)-1,3-benzothiazole, consists of a bicyclic benzothiazole core linked to an ethylthio group at the 2-position. This arrangement of atoms gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
Figure 1: Chemical structure of 2-(Ethylthio)benzothiazole.
The following sections will delve into the detailed analysis of the NMR, IR, and MS data, providing insights into how the specific structural features of the molecule correlate with the observed spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(Ethylthio)benzothiazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(Ethylthio)benzothiazole is characterized by signals corresponding to the aromatic protons of the benzothiazole ring system and the aliphatic protons of the ethyl group.
Table 1: ¹H NMR Spectral Data of 2-(Ethylthio)benzothiazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 - 7.80 | m | 2H | Ar-H |
| 7.45 - 7.25 | m | 2H | Ar-H |
| 3.35 | q | 2H | -S-CH₂- |
| 1.45 | t | 3H | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.
The aromatic region of the spectrum typically displays complex multiplets between δ 7.25 and 7.90 ppm, integrating to four protons. These signals arise from the four protons on the benzene ring of the benzothiazole moiety. The ethyl group gives rise to a quartet at approximately δ 3.35 ppm, corresponding to the methylene (-S-CH₂-) protons, which are deshielded by the adjacent sulfur atom. These protons are coupled to the methyl protons, resulting in the quartet multiplicity. The methyl (-CH₃) protons appear as a triplet around δ 1.45 ppm, coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data of 2-(Ethylthio)benzothiazole
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C2 (C=N) |
| ~153 | C7a |
| ~135 | C3a |
| ~126 | Ar-CH |
| ~124 | Ar-CH |
| ~122 | Ar-CH |
| ~121 | Ar-CH |
| ~29 | -S-CH₂- |
| ~14 | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.
The spectrum shows a signal for the C2 carbon of the thiazole ring at a downfield chemical shift of approximately 167 ppm, characteristic of a carbon in a C=N bond within a heteroaromatic system. The aromatic carbons of the fused benzene ring typically resonate in the range of δ 121-153 ppm. The aliphatic carbons of the ethyl group appear at higher field, with the methylene carbon (-S-CH₂-) at around 29 ppm and the methyl carbon (-CH₃) at approximately 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for 2-(Ethylthio)benzothiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium-Weak | Aromatic C-H stretch |
| 2970-2920 | Medium | Aliphatic C-H stretch |
| ~1595, ~1470, ~1430 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1280 | Medium | C-N stretching |
| ~750, ~725 | Strong | Aromatic C-H out-of-plane bending |
| ~670 | Medium | C-S stretching |
The IR spectrum of 2-(Ethylthio)benzothiazole displays characteristic absorption bands that confirm its structural features. The aromatic C-H stretching vibrations are observed in the 3060-3010 cm⁻¹ region, while the aliphatic C-H stretching of the ethyl group appears between 2970 and 2920 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the benzothiazole ring system give rise to strong absorptions in the 1600-1430 cm⁻¹ range. The C-N stretching vibration is typically observed around 1280 cm⁻¹. Strong bands in the fingerprint region, particularly around 750 and 725 cm⁻¹, are characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring. A band corresponding to the C-S stretching vibration can be found at approximately 670 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
The electron ionization (EI) mass spectrum of 2-(Ethylthio)benzothiazole is expected to show a prominent molecular ion peak [M]⁺ at m/z 195, corresponding to its molecular weight.
Table 4: Major Fragments in the Mass Spectrum of 2-(Ethylthio)benzothiazole
| m/z | Proposed Fragment |
| 195 | [M]⁺ (Molecular ion) |
| 167 | [M - C₂H₄]⁺ |
| 135 | [Benzothiazole]⁺ |
The fragmentation pattern is a key diagnostic tool. A common fragmentation pathway involves the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 167. Another significant fragmentation is the cleavage of the C-S bond, resulting in the formation of the stable benzothiazole cation at m/z 135.
Figure 2: Proposed mass fragmentation pathway of 2-(Ethylthio)benzothiazole.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Ethylthio)benzothiazole in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the liquid or solid sample of 2-(Ethylthio)benzothiazole directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in the ion source to generate positively charged ions (molecular ions and fragment ions).
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Figure 3: A generalized workflow for the spectroscopic characterization of 2-(Ethylthio)benzothiazole.
Conclusion
This technical guide has provided a detailed overview of the NMR, IR, and mass spectral data of 2-(Ethylthio)benzothiazole. The presented data and their interpretations offer a robust spectroscopic profile that is essential for the unambiguous identification and characterization of this compound. The correlation between the molecular structure and the spectroscopic signals has been highlighted, providing a foundational understanding for researchers in the field. The included experimental protocols serve as a practical guide for obtaining reliable and high-quality spectroscopic data.
References
-
PubChem. (n.d.). 2-(Ethylthio)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 2-(Ethylthio)benzothiazole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzothiazole, 2-(ethylthio)-. National Institute of Standards and Technology. Retrieved from [Link]
An In-Depth Technical Guide to the Biological Mechanism of Action of 2-(Ethylthio)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the known and putative mechanisms of action of 2-(Ethylthio)benzothiazole in biological systems. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its metabolic activation, potential molecular targets, and the subsequent cellular consequences.
Introduction: The Benzothiazole Scaffold and the Significance of the 2-(Ethylthio) Moiety
Benzothiazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The versatility of the benzothiazole core allows for diverse substitutions, with the 2-position being a key site for modulating pharmacological properties.
2-(Ethylthio)benzothiazole, the subject of this guide, is a derivative featuring an ethylthio (-S-CH₂CH₃) group at the 2-position. This substitution significantly influences its metabolic fate and potential interactions with biological macromolecules. Understanding the mechanism of action of 2-(Ethylthio)benzothiazole is crucial for harnessing its therapeutic potential and for predicting its toxicological profile.
Core Mechanism: Metabolic Bioactivation via Cytochrome P450
A pivotal aspect of the biological activity of 2-(alkylthio)benzothiazoles, including the ethylthio derivative, is their metabolic activation by cytochrome P450 (P450) enzymes. This bioactivation is a critical initiating event that transforms the relatively inert parent compound into reactive electrophilic species, which can then interact with cellular nucleophiles.
The Two-Step Bioactivation Pathway
Research has elucidated a two-step mechanism for the bioactivation of 2-(alkylthio)-1,3-benzothiazoles[1]:
-
Enzymatic Oxidation: The sulfur atom of the ethylthio group undergoes oxidation, catalyzed primarily by cytochrome P450 monooxygenases. This enzymatic reaction forms a sulfoxide intermediate, which can be further oxidized to a sulfone. This initial oxidation step is crucial as it significantly increases the electrophilicity of the carbon atom in the 2-position of the benzothiazole ring. Studies have shown that this sulfoxidation is significantly inhibited by P450 inhibitors like 1-aminobenzotriazole, confirming the central role of these enzymes[1].
-
Nucleophilic Displacement: The oxidized sulfoxide and sulfone metabolites are now potent electrophiles. The sulfoxide/sulfone group acts as a good leaving group, facilitating nucleophilic attack at the 2-position of the benzothiazole ring. A key cellular nucleophile that can participate in this reaction is glutathione (GSH), a major intracellular antioxidant. The reaction results in the formation of a glutathione conjugate and the displacement of the ethylsulfoxide/sulfone group. This covalent modification of GSH can disrupt cellular redox balance and signaling pathways.
This bioactivation pathway highlights a "structural alert," indicating that the 2-alkylthio moiety can lead to the formation of reactive metabolites with the potential for covalent modification of cellular macromolecules, a mechanism often associated with both therapeutic efficacy and toxicity[1].
Caption: Bioactivation of 2-(Ethylthio)benzothiazole.
Putative Molecular Targets and Cellular Consequences
The reactive electrophilic metabolites generated from 2-(Ethylthio)benzothiazole can potentially interact with a variety of cellular targets, leading to a range of biological effects. While direct evidence for 2-(Ethylthio)benzothiazole is still emerging, the known activities of the broader benzothiazole class provide a strong basis for hypothesized mechanisms.
Enzyme Inhibition
Benzothiazole derivatives are known to be effective inhibitors of various enzymes.
-
Human Leukocyte Elastase (HLE): While not a benzothiazole, the structurally related 2-(ethylthio)-4H-3,1-benzothiazin-4-one has been identified as an inhibitor of HLE, a serine protease involved in inflammatory processes. This suggests that 2-(Ethylthio)benzothiazole may also possess HLE inhibitory activity.
-
Bacterial DNA Gyrase and Topoisomerase IV: Several benzothiazole derivatives have been shown to inhibit these essential bacterial enzymes, which are crucial for DNA replication, repair, and transcription. This is a well-established mechanism for the antibacterial activity of some quinolone antibiotics and could be a potential mode of action for the antimicrobial properties of 2-(Ethylthio)benzothiazole[2][3].
-
Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer and other diseases. Benzothiazoles have been developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), which is involved in stress signaling and apoptosis[4][5]. The electrophilic nature of activated 2-(Ethylthio)benzothiazole could lead to covalent inhibition of kinases, a strategy employed by some targeted cancer therapies.
Induction of Apoptosis
The anticancer activity of many benzothiazole derivatives is linked to their ability to induce programmed cell death, or apoptosis.
-
Mitochondrial Pathway: A common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. Benzothiazoles have been shown to induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, the executioner enzymes of apoptosis[6][7][8]. The covalent modification of mitochondrial proteins by activated 2-(Ethylthio)benzothiazole could be a trigger for this process.
Caption: Putative Apoptosis Induction Pathway.
Antimicrobial Mechanisms
Beyond enzyme inhibition, the antimicrobial action of benzothiazoles may involve:
-
Disruption of Bacterial Membranes: The lipophilic nature of the benzothiazole scaffold can facilitate its insertion into bacterial cell membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.
-
Inhibition of Biofilm Formation: Some benzothiazole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
Methodologies for Elucidating the Mechanism of Action
A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of 2-(Ethylthio)benzothiazole.
Experimental Protocols
1. In Vitro Metabolism and Covalent Binding Assay
-
Objective: To confirm the P450-mediated bioactivation of 2-(Ethylthio)benzothiazole and its covalent binding to nucleophiles.
-
Methodology:
-
Incubate 2-(Ethylthio)benzothiazole with human liver microsomes in the presence of an NADPH-generating system.
-
In parallel incubations, include glutathione (GSH) to trap reactive metabolites.
-
Analyze the reaction mixtures by liquid chromatography-mass spectrometry (LC-MS) to identify sulfoxide, sulfone, and GSH-conjugate metabolites.
-
To confirm the role of P450s, conduct incubations with and without a pan-P450 inhibitor (e.g., 1-aminobenzotriazole).
-
For identifying specific P450 isozymes involved, use recombinant human P450s.
-
2. Human Leukocyte Elastase (HLE) Inhibition Assay
-
Objective: To determine if 2-(Ethylthio)benzothiazole inhibits HLE activity.
-
Methodology:
-
Use a commercially available HLE inhibitor screening kit or a well-established protocol[9][10][11][12].
-
The assay typically involves a fluorogenic substrate that is cleaved by HLE to produce a fluorescent signal.
-
Incubate HLE with varying concentrations of 2-(Ethylthio)benzothiazole.
-
Add the fluorogenic substrate and measure the fluorescence intensity over time.
-
A decrease in the rate of fluorescence production indicates inhibition. Calculate the IC₅₀ value to quantify the inhibitory potency.
-
Caption: HLE Inhibition Assay Workflow.
3. Cell-Based Apoptosis Assays
-
Objective: To investigate the pro-apoptotic effects of 2-(Ethylthio)benzothiazole on cancer cell lines.
-
Methodology:
-
Treat cancer cells (e.g., colorectal, breast cancer cell lines) with varying concentrations of 2-(Ethylthio)benzothiazole.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Employ a fluorescent dye (e.g., JC-1) to assess changes in ΔΨm by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.
-
Caspase Activity Assay: Use luminogenic or fluorogenic substrates to measure the activity of key caspases (e.g., caspase-3, -7, -9).
-
Quantitative Data Summary
While specific quantitative data for 2-(Ethylthio)benzothiazole is limited in the public domain, the following table provides representative data for related benzothiazole derivatives to illustrate the potential potency.
| Compound Class | Target | Assay | IC₅₀ / MIC | Reference |
| Benzothiazole Ethyl Urea Derivatives | Bacterial DNA Gyrase & Topoisomerase IV | ATPase Activity | <0.1 µg/mL | [13] |
| 2-Thioether-benzothiazoles | c-Jun N-terminal kinase (JNK) | Kinase Inhibition | Low µM range | [4][5] |
| Benzothiazole Derivatives | Colorectal Cancer Cells | Apoptosis Induction | Varies by derivative | [6] |
| Benzothiazole Derivatives | S. aureus, E. coli | Antibacterial Activity (MIC) | 3.91–125 µg/mL | [14] |
Conclusion and Future Directions
The mechanism of action of 2-(Ethylthio)benzothiazole in biological systems is multifaceted, with metabolic bioactivation by cytochrome P450 enzymes playing a central role. This process generates reactive electrophilic intermediates that can covalently modify cellular macromolecules, leading to a cascade of downstream effects, including enzyme inhibition and induction of apoptosis.
While the broader class of benzothiazoles has been extensively studied, further research is required to delineate the specific molecular targets and signaling pathways modulated by 2-(Ethylthio)benzothiazole. Future investigations should focus on:
-
Target Identification: Utilizing chemoproteomic approaches to identify the specific proteins that are covalently modified by the reactive metabolites of 2-(Ethylthio)benzothiazole.
-
Signaling Pathway Analysis: Employing transcriptomic and proteomic analyses to understand the global cellular response to 2-(Ethylthio)benzothiazole treatment.
-
In Vivo Efficacy and Toxicology: Conducting preclinical studies to evaluate the therapeutic potential and safety profile of 2-(Ethylthio)benzothiazole in relevant disease models.
A deeper understanding of these aspects will be instrumental in the rational design and development of novel therapeutic agents based on the 2-(Ethylthio)benzothiazole scaffold.
References
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- Yang, Y., Ke, S., Arnold, M. E., & Zhu, M. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12), 2737–2747.
- Groutas, W. C., Brubaker, M. J., Venkataraman, R., & Stanga, M. A. (1992). Enantioselective inhibition of human leukocyte elastase. Archives of Biochemistry and Biophysics, 297(1), 144–146.
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- De, S. K., Chen, L. H., Stebbins, J. L., Machleidt, T., Riel-Mehan, M., Dahl, R., Yuan, H., Barile, E., Emdadi, A., Murphy, R., & Pellecchia, M. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712–2717.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Journal of Cancer, 14(9), 1569–1579.
- Mishra, R., & Tiwari, V. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1286, 135548.
- BenchChem. (2025). Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide.
- Teli, S. B., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 639.
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BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(Ethylthio)benzothiazole
Introduction
2-(Ethylthio)benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with an ethylthio group at the 2-position. This molecule and its structural analogs are of significant interest in medicinal chemistry, materials science, and industrial applications, including as vulcanization accelerators in the rubber industry.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to enable effective formulation, synthesis, and application of this compound.
This technical guide provides a comprehensive overview of the solubility profile and chemical stability of 2-(Ethylthio)benzothiazole. It synthesizes available data, explains the physicochemical principles governing its behavior, and provides detailed experimental protocols for its characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(Ethylthio)benzothiazole is essential for interpreting its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₉NS₂ | [2] |
| Molecular Weight | 195.31 g/mol | [3] |
| Appearance | Liquid | [4] |
| Density | 1.226 g/mL at 25 °C | [4] |
| Boiling Point | 178 °C at 18 mmHg | [4] |
| Refractive Index | n20/D 1.658 | [4] |
| SMILES | CCSc1nc2ccccc2s1 | [3] |
| InChIKey | HKIQFQKRAQSUJI-UHFFFAOYSA-N | [3] |
Solubility Profile
Precise quantitative solubility data for 2-(Ethylthio)benzothiazole is not extensively available in the public domain. However, by examining its chemical structure and the known solubility of structurally similar compounds, a reliable qualitative and predictive solubility profile can be established.
Aqueous Solubility
The benzothiazole moiety is largely non-polar, and the ethylthio group further contributes to the lipophilicity of the molecule. Consequently, 2-(Ethylthio)benzothiazole is expected to have very low solubility in water. This is consistent with its structural analog, 2-(methylthio)benzothiazole, which is reported to be insoluble in water.[5] The parent benzothiazole ring system itself has limited water solubility.[6]
Solubility in Organic Solvents
Based on the principle of "like dissolves like," 2-(Ethylthio)benzothiazole is anticipated to be soluble in a range of common organic solvents. The solubility of the related 2-(methylthio)benzothiazole in dimethyl sulfoxide (DMSO), acetone, and ethyl acetate supports this.[5]
A predicted solubility profile in various organic solvents is presented below:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polarity of these solvents can interact with the heteroatoms (N, S) in the benzothiazole ring. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The moderate polarity and hydrogen bond accepting capability of ketones facilitate dissolution. |
| Esters | Ethyl Acetate, Butyl Acetate | High | Similar polarity to ketones, making them effective solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The non-polar nature of these solvents is well-suited for the largely hydrophobic structure of the molecule. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring of the solvents can engage in π-π stacking interactions with the benzothiazole ring system. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for some interaction, though the overall non-polar character of the solute may limit high solubility. |
| Non-polar Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility. |
Stability Profile
The stability of 2-(Ethylthio)benzothiazole is dictated by the chemical reactivity of its constituent functional groups: the benzothiazole ring system and the ethylthio ether linkage. Degradation can be anticipated under hydrolytic, oxidative, and photolytic stress conditions.
Hydrolytic Stability
The thioether linkage in 2-(Ethylthio)benzothiazole is generally stable to hydrolysis under neutral and acidic conditions. Thioesters, in contrast, are more susceptible to hydrolysis.[7][8] However, under basic conditions (high pH), thioethers can be susceptible to cleavage, although this often requires harsh conditions.[9] The benzothiazole ring itself can undergo hydrolysis under strongly basic conditions, leading to ring-opening.[10]
Oxidative Stability
The sulfur atom in the ethylthio group is susceptible to oxidation.[11] Mild oxidizing agents can convert the thioether to the corresponding sulfoxide, while stronger oxidizing agents can further oxidize it to the sulfone.[12][13][14] This represents a primary potential degradation pathway.
Photostability
Benzothiazole derivatives are known to be photosensitive.[15] Upon exposure to light, particularly UV radiation, the molecule can absorb energy, leading to the formation of excited states that can undergo various degradation reactions. The specific photolytic degradation pathway for 2-(Ethylthio)benzothiazole has not been elucidated in the literature, but it is a critical parameter to consider for handling and storage.
Thermal Stability
Thioethers generally exhibit good thermal stability.[16] The benzothiazole ring is also a stable aromatic system. Significant thermal degradation of 2-(Ethylthio)benzothiazole is not expected under typical laboratory and storage conditions. However, at elevated temperatures, thermal decomposition can occur, likely involving homolytic cleavage of the C-S bonds.[17]
Potential Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted primary degradation pathways for 2-(Ethylthio)benzothiazole.
Caption: Oxidative degradation pathway of 2-(Ethylthio)benzothiazole.
Caption: Workflow for equilibrium solubility determination.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products over time. [18][19][20] Principle: A chromatographic method is developed and validated to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of these impurities.
Recommended HPLC Method:
Based on a published method for 2-(Ethylthio)benzothiazole, the following conditions are recommended as a starting point for a stability-indicating assay: [21]
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent). [21]* Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility). [21]* Detection: UV detection at a wavelength where 2-(Ethylthio)benzothiazole has significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Forced Degradation Studies:
To validate the stability-indicating nature of the HPLC method and to investigate the degradation pathways, forced degradation studies should be performed. [20]
-
Acid Hydrolysis: Dissolve 2-(Ethylthio)benzothiazole in a solution of 0.1 M HCl and heat (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Dissolve 2-(Ethylthio)benzothiazole in a solution of 0.1 M NaOH and heat (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Dissolve 2-(Ethylthio)benzothiazole in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of 2-(Ethylthio)benzothiazole to UV and/or visible light.
-
Thermal Degradation: Expose a solid or solution sample of 2-(Ethylthio)benzothiazole to elevated temperatures (e.g., 80-100 °C).
Samples from these stress conditions should be analyzed by the developed HPLC method to demonstrate the separation of degradation products from the parent peak.
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-(Ethylthio)benzothiazole. While quantitative data in the literature is scarce, a strong predictive understanding can be derived from its physicochemical properties and the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate empirical data, enabling the confident application of this compound in their work. A thorough characterization of its solubility and stability is a critical step in the successful development of any formulation or application involving 2-(Ethylthio)benzothiazole.
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The Pharmacological Potential of 2-(Ethylthio)benzothiazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the prospective biological significance of a specific, yet underexplored derivative: 2-(Ethylthio)benzothiazole. By examining the well-documented activities of its structural analogues, particularly derivatives of benzothiazole-2-thiol, we will construct a scientifically rigorous framework for investigating its potential as an anticancer and antimicrobial agent. This document provides not only a theoretical exploration of its potential mechanisms but also detailed, actionable experimental protocols for its synthesis and biological evaluation, intended to empower researchers in the fields of pharmacology and drug development.
Introduction: The Benzothiazole Scaffold
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their unique chemical structure allows for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] The versatility of the benzothiazole ring system makes it a fertile ground for the design of novel therapeutic agents.[2] The 2-substituted benzothiazoles, in particular, have shown remarkable potential, with modifications at this position significantly influencing their biological activity.[1] This guide focuses on 2-(Ethylthio)benzothiazole, a derivative of the biologically active precursor benzothiazole-2-thiol, to explore its latent therapeutic value.
Synthesis of 2-(Ethylthio)benzothiazole
The synthesis of 2-(Ethylthio)benzothiazole is predicated on the nucleophilic character of the thiol group in the readily available precursor, 2-mercaptobenzothiazole (benzothiazole-2-thiol). The proposed synthetic pathway is a straightforward S-alkylation reaction.
Experimental Protocol: Synthesis of 2-(Ethylthio)benzothiazole
Objective: To synthesize 2-(Ethylthio)benzothiazole via S-alkylation of 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in dry acetone.
-
To this solution, add anhydrous potassium carbonate (1.2 equivalents). The potassium carbonate acts as a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.1 equivalents) dropwise to the stirring suspension.
-
Attach a condenser and reflux the reaction mixture for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter off the potassium carbonate and any inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by recrystallization from ethanol to yield pure 2-(Ethylthio)benzothiazole.[1]
Causality: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction between the thiolate and the ethyl halide. Potassium carbonate is a suitable base as it is strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.
Caption: Synthetic workflow for 2-(Ethylthio)benzothiazole.
Potential Biological Activities
Based on extensive research into its analogues, 2-(Ethylthio)benzothiazole is a prime candidate for screening for anticancer and antimicrobial activities.
Potential Anticancer Activity
Numerous derivatives of benzothiazole-2-thiol have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3] It is hypothesized that 2-(Ethylthio)benzothiazole may exhibit similar properties.
Supporting Data from Analogues:
| Compound Reference | Cell Line | IC₅₀ (µM) |
| Compound 7d [3] | HeLa | 0.035 |
| SW480 | 0.46 | |
| HepG2 | 0.26 | |
| Compound 7e [3] | HeLa | 0.02 |
| SW480 | 0.68 | |
| HepG2 | 0.048 | |
| Compound 7f [3] | HeLa | 0.03 |
| SW480 | 1.0 | |
| HepG2 | 0.091 |
Table 1: In vitro anti-proliferative activities of selected pyridinyl-2-amine linked benzothiazole-2-thiol derivatives against human cancer cell lines.[3]
Proposed Mechanism of Action: Induction of Apoptosis
A common mechanism of action for anticancer benzothiazoles is the induction of apoptosis. For instance, certain benzothiazole-2-thiol derivatives have been shown to induce apoptosis in HepG2 liver cancer cells in a concentration-dependent manner.[3] This process is often mediated through the activation of intrinsic or extrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.
Caption: Hypothesized apoptotic pathway induced by 2-(Ethylthio)benzothiazole.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the in vitro cytotoxicity of 2-(Ethylthio)benzothiazole against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, HeLa, SW480)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2-(Ethylthio)benzothiazole (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of 2-(Ethylthio)benzothiazole in culture medium. Add these dilutions to the wells, ensuring a final DMSO concentration below 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Antimicrobial Activity
The benzothiazole scaffold is also a key component in many antimicrobial agents.[4] Derivatives containing the benzothiazole-2-thiol moiety have shown activity against both Gram-positive and Gram-negative bacteria.[1]
Supporting Evidence from Analogues: Derivatives of benzothiazole have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4] For example, certain benzothiazole ethyl ureas exhibit potent inhibition of these enzymes with IC₅₀ values in the low µg/mL range and demonstrate broad-spectrum activity against major Gram-positive pathogens, including drug-resistant strains like MRSA and VRE.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of 2-(Ethylthio)benzothiazole required to inhibit the visible growth of various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
2-(Ethylthio)benzothiazole (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Gentamicin) as positive controls
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Dilutions: Prepare a two-fold serial dilution of 2-(Ethylthio)benzothiazole in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and positive control wells with standard antibiotics.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of 2-substituted benzothiazoles is highly dependent on the nature of the substituent at the C-2 position.[1] The presence of a small, lipophilic ethylthio group in 2-(Ethylthio)benzothiazole may enhance its ability to cross biological membranes, a crucial factor for reaching intracellular targets.[1]
Future research should focus on:
-
Comprehensive Screening: Evaluating 2-(Ethylthio)benzothiazole against a broader panel of cancer cell lines and microbial pathogens, including fungi and multidrug-resistant strains.
-
Mechanism of Action Studies: If initial screening is promising, further studies should elucidate the precise molecular targets and signaling pathways affected by the compound.
-
Derivative Synthesis: Synthesizing and testing a library of 2-(Alkylthio)benzothiazole derivatives with varying alkyl chain lengths and functionalities to establish a clear SAR and optimize potency.
-
In Vivo Studies: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
While 2-(Ethylthio)benzothiazole remains a relatively uncharacterized compound, a thorough analysis of the extensive literature on its structural analogues provides a compelling rationale for its investigation as a potential therapeutic agent. Its straightforward synthesis and the well-established anticancer and antimicrobial activities of the 2-substituted benzothiazole class make it a high-priority candidate for drug discovery programs. The experimental protocols and theoretical frameworks provided in this guide offer a clear and efficient path for unlocking the potential of this promising molecule.
References
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Farshori, N. N., et al. (2017). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of the Chemical Society of Pakistan, 39(4), 634-641. [Link]
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Rojas-Linares, D., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6089. [Link]
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Wang, L., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1478. [Link]
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Sharma, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 187-217. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(45), 31699-31731. [Link]
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Navarrete-Vázquez, G., et al. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 20(8), 13652-13675. [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]
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Hussein, M. A., et al. (2017). Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. Journal of Global Pharma Technology, 9(1), 1-7. [Link]
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The Emerging Therapeutic Potential of 2-(Ethylthio)benzothiazole and Its Derivatives: A Technical Guide for Medicinal Chemists
Foreword: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this versatile nucleus have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] This guide focuses on a specific, yet highly promising, subclass: 2-(Ethylthio)benzothiazole and its analogues. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols pertinent to the exploration of these compounds in a drug discovery context. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that is both scientifically rigorous and practically applicable.
The Core Moiety: 2-(Ethylthio)benzothiazole - Synthesis and Characterization
The parent compound, 2-(Ethylthio)benzothiazole, serves as a crucial starting material for the synthesis of a diverse library of derivatives. Its preparation is typically achieved through the nucleophilic substitution of 2-mercaptobenzothiazole with an ethylating agent.
Synthetic Protocol: A Step-by-Step Guide
This protocol details a common and efficient method for the synthesis of 2-(Ethylthio)benzothiazole.[4]
Materials:
-
2-Mercaptobenzothiazole
-
Ethanol (95%)
-
Triethylamine
-
Iodoethane
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercaptobenzothiazole (0.1 mol) in 95% ethanol (52 ml).
-
To the resulting solution, add triethylamine (0.1 mol) to form a brown solution.
-
Slowly add iodoethane (0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 45 minutes.
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
To the residue, add deionized water (100 ml), which will cause an oil to separate.
-
Extract the aqueous phase with dichloromethane (2 x 50 ml).
-
Combine the organic phases and wash with deionized water (50 ml).
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter the solution and remove the solvent by rotary evaporation to yield a brown liquid.
-
Purify the crude product by distillation (140°-141.5° C at 0.15 mm Hg) to obtain 2-(Ethylthio)benzothiazole as a pale yellow liquid.[4]
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Anticancer Activity: Mechanisms and Evaluation
A significant body of research has highlighted the potent anticancer activities of 2-(Ethylthio)benzothiazole derivatives against a range of human cancer cell lines.[5] These compounds have been shown to induce cell death through various mechanisms, with a notable focus on the induction of apoptosis and the modulation of key signaling pathways.
Mechanism of Action: Induction of Apoptosis and Inhibition of Pro-inflammatory Pathways
Several studies have demonstrated that 2-substituted benzothiazole derivatives can trigger apoptosis in cancer cells.[2] This programmed cell death is often mediated by the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the activation of caspase cascades.[2]
Furthermore, a key mechanism of action for some benzothiazole derivatives in hepatocellular carcinoma is the suppression of the NF-κB/COX-2/iNOS signaling pathway.[2] Chronic inflammation is a major driver of cancer progression, and the transcription factor NF-κB is a central regulator of inflammatory responses. Its activation leads to the expression of downstream targets like COX-2 and iNOS, which promote cell proliferation and survival. By inhibiting this pathway, these benzothiazole compounds can exert both anti-inflammatory and anticancer effects.[2]
Signaling Pathway: Inhibition of NF-κB by 2-(Ethylthio)benzothiazole Derivatives
Caption: Inhibition of the NF-κB signaling pathway by 2-(Ethylthio)benzothiazole derivatives.
Quantitative Evaluation of Anticancer Activity
The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The following table summarizes the anticancer activity of selected 2-substituted benzothiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Substitution at C-2 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Nitro-substituted | HepG2 (Liver) | 38.54 (48h) | [2] |
| Compound B | Fluorine-substituted | HepG2 (Liver) | 29.63 (48h) | [2] |
| Derivative 6e | Benzylidene | HepG2 (Liver) | 10.88 | [5] |
| Derivative 6f | Benzylidene | HepG2 (Liver) | 10.00 | [5] |
| Derivative 6a | Benzoyl | MCF7 (Breast) | 15.02 | [5] |
| Derivative 6c | Benzoyl | MCF7 (Breast) | 14.51 | [5] |
Experimental Protocols for Anticancer Activity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the test compounds for a specified duration.
-
Harvest the cells (for adherent cells, use a gentle detachment method like trypsinization).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
Western blotting is used to detect the levels of specific proteins in a sample, in this case, to assess the activation of the NF-κB pathway by looking at the phosphorylation and degradation of IκBα and the nuclear translocation of p65.[9]
Materials:
-
Treated and untreated cell lysates (cytoplasmic and nuclear fractions)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-lamin B1/tubulin as loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the cytoplasmic and nuclear protein fractions from treated and untreated cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with wash buffer (TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Antimicrobial Activity: Targeting Essential Bacterial Pathways
In addition to their anticancer properties, 2-(Ethylthio)benzothiazole derivatives have emerged as promising antimicrobial agents.
Mechanism of Action: Inhibition of Dihydroorotase
Some benzothiazole derivatives have been shown to exert their antimicrobial effects by inhibiting essential bacterial enzymes. One such target is dihydroorotase, an enzyme involved in the de novo pyrimidine biosynthetic pathway, which is crucial for DNA and RNA synthesis in bacteria.[10] By inhibiting this enzyme, these compounds can effectively halt bacterial growth.
Quantitative Evaluation of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 3 | Staphylococcus aureus | 25-200 | [10] |
| Compound 4 | Bacillus subtilis | 25-200 | [10] |
| Compound 10 | Escherichia coli | 25-200 | [10] |
| Compound 12 | Candida albicans | 25-200 | [10] |
| Derivative 133 | S. aureus & E. coli | 78.125 | [11] |
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 2-(Ethylthio)benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system. SAR studies have revealed several key trends:
-
Substitution at the 2-position: The ethylthio group can be modified to introduce various functionalities, significantly impacting the compound's potency and target selectivity.
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups at different positions on the benzene ring can modulate the electronic properties of the scaffold and influence its interaction with biological targets.[2]
The promising preclinical data for many benzothiazole derivatives suggests that this scaffold will continue to be a fertile ground for the discovery of new therapeutic agents.[2] Some benzothiazole-based compounds have already progressed into clinical trials for various diseases, underscoring the therapeutic potential of this chemical class.[2] Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
Experimental Workflow: From Synthesis to Biological Evaluation
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Unveiling the Molecular Landscape of 2-(Ethylthio)benzothiazole: A Technical Guide to Theoretical Studies and Molecular Modeling
Abstract
This technical guide provides a comprehensive exploration of the theoretical and molecular modeling studies of 2-(Ethylthio)benzothiazole (ETB), a significant scaffold in medicinal and materials chemistry. Addressed to researchers, scientists, and drug development professionals, this document navigates the intricate world of computational chemistry to elucidate the structural, electronic, and interactive properties of ETB. By detailing the causality behind methodological choices and providing validated protocols, this guide serves as a robust resource for predicting molecular behavior and accelerating the design of novel benzothiazole-based compounds.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This unique structural motif imparts a range of physicochemical properties that have led to their widespread application. In medicinal chemistry, 2-substituted benzothiazoles are recognized as "privileged structures" due to their ability to interact with a diverse array of biological targets. They have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Industrially, they are utilized as vulcanization accelerators, corrosion inhibitors, and in the synthesis of dyes.[1]
The introduction of a thioether linkage at the 2-position, as seen in 2-(Ethylthio)benzothiazole, offers a flexible yet specific point of interaction, influencing the molecule's conformational freedom and its potential to engage in hydrogen bonding and other non-covalent interactions. Understanding these properties at a molecular level is paramount for the rational design of new drugs and materials. This guide will delve into the powerful suite of computational tools that allow us to predict and analyze these characteristics with a high degree of confidence.
Unraveling the Intrinsic Properties of 2-(Ethylthio)benzothiazole through Quantum Mechanics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a remarkable balance between accuracy and computational cost for studying the electronic structure of molecules.
Rationale for Method Selection
For a molecule like ETB, which contains second-row elements (sulfur) and a conjugated system, the choice of the functional and basis set is critical. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has consistently been shown to provide reliable results for the geometries and vibrational frequencies of organic molecules, including benzothiazole derivatives.[3] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, with diffuse functions (++) to account for the lone pairs on the sulfur and nitrogen atoms and polarization functions (d,p) to accurately model the bonding environment.
Workflow for DFT Calculations
The following workflow outlines the key steps in performing a comprehensive DFT analysis of ETB.
Caption: A streamlined workflow for the DFT analysis of 2-(Ethylthio)benzothiazole.
Predicted Structural and Electronic Properties
The optimized geometry of ETB reveals the planarity of the benzothiazole ring system and the conformational flexibility of the ethylthio side chain. Key structural parameters, such as bond lengths and angles, can be extracted and compared with crystallographic data of similar compounds for validation.[4]
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-S (thiazole ring) | ~1.75 Å |
| C=N (thiazole ring) | ~1.31 Å |
| C-S (thioether) | ~1.80 Å |
| S-C (ethyl) | ~1.83 Å |
| Dihedral Angle (C-S-C-C) | ~85° |
| Table 1: Predicted key geometric parameters for 2-(Ethylthio)benzothiazole. |
The electronic properties of ETB provide insights into its reactivity and potential for intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally indicates higher reactivity.[5] The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.
Simulating Molecular Interactions: Docking and Dynamics
To understand how ETB might interact with biological macromolecules, we turn to the powerful techniques of molecular docking and molecular dynamics (MD) simulations. These methods are instrumental in drug discovery for predicting binding modes and affinities.
Identifying Potential Biological Targets
Benzothiazole derivatives have been extensively studied for their anticancer properties, with several protein kinases identified as key targets.[6] For the purpose of this guide, we will consider the lymphocyte-specific protein tyrosine kinase (p56-lck), a validated target for benzothiazole-based inhibitors, as a representative example.[6]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. The following protocol outlines a standard docking workflow.
Caption: A standard workflow for molecular docking of ETB into a protein target.
Step-by-Step Methodology:
-
Receptor Preparation: Obtain the crystal structure of the target protein (e.g., p56-lck) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D conformation of ETB and optimize its geometry using a suitable force field or quantum mechanical method.
-
Grid Generation: Define the binding pocket on the receptor where the ligand is expected to bind. This is typically centered on a known co-crystallized ligand or identified through binding site prediction algorithms.
-
Docking: Run the docking algorithm to sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring and Ranking: Use a scoring function to estimate the binding affinity of each pose and rank them accordingly.
-
Pose Analysis: Visualize the top-ranked poses to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
Molecular Dynamics Simulation: A Window into Dynamic Behavior
While docking provides a static snapshot of the binding event, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose.
MD Simulation Protocol:
Caption: A typical workflow for performing a molecular dynamics simulation of a ligand-protein complex.
The analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket, the flexibility of different parts of the protein, and the persistence of key intermolecular interactions over time.
Validation: Bridging Theory and Experiment
A critical aspect of any computational study is the validation of the theoretical results against experimental data. For ETB, this involves comparing the calculated spectroscopic properties with experimentally obtained spectra.
FT-IR Spectroscopy
The calculated vibrational frequencies from DFT can be used to generate a theoretical FT-IR spectrum. A comparison with the experimental FT-IR spectrum of a closely related compound, such as 2-(benzothiazolylthio)ethyl acrylate, can validate the accuracy of the computational method.[1] Key vibrational modes to compare include the C=N stretching of the thiazole ring, the C-S stretching vibrations, and the aromatic C-H bending modes.
UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) can be compared with experimental data for benzothiazole derivatives to assess the accuracy of the theoretical model in describing the electronic structure.[1]
Conclusion and Future Directions
This guide has outlined a comprehensive computational strategy for the in-depth study of 2-(Ethylthio)benzothiazole. By integrating DFT, molecular docking, and MD simulations, researchers can gain a profound understanding of its structural, electronic, and interactive properties. The methodologies described herein are not only applicable to ETB but can be readily adapted to a wide range of benzothiazole derivatives.
The future of molecular modeling in this field lies in the development of more accurate and efficient computational methods, the integration of machine learning for property prediction, and the application of these techniques to increasingly complex biological systems. The insights gained from such studies will undoubtedly continue to drive innovation in drug discovery and materials science.
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Szymańska, E., et al. (2020). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 25(2), 370. [Link]
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Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 29-50. [Link]
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Hassan, A. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(Ethylthio)benzothiazole via S-Alkylation
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(Ethylthio)benzothiazole, a key intermediate in organic synthesis and a compound of interest in materials science and drug development. The described method is based on the robust S-alkylation of 2-mercaptobenzothiazole (MBT) with an ethyl halide. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Scientific Rationale
2-(Ethylthio)benzothiazole belongs to the versatile class of benzothiazole derivatives, which are integral scaffolds in medicinal chemistry and industrial applications.[1] The synthesis detailed herein proceeds via a classical nucleophilic substitution reaction, a cornerstone of organic chemistry. The starting material, 2-mercaptobenzothiazole (MBT), exists in a tautomeric equilibrium between a thione form and a thiol form.[2] For the purpose of S-alkylation, the thiol tautomer is reactive.
The core of this synthesis is the deprotonation of the thiol group on MBT using a suitable base. This deprotonation generates a potent nucleophile, the benzothiazole-2-thiolate anion. This anion then readily attacks an electrophilic ethyl source, such as iodoethane or bromoethane, in a classic SN2 reaction to form the desired thioether product, 2-(Ethylthio)benzothiazole.[3] The choice of a base like triethylamine or sodium hydroxide is crucial as it facilitates the formation of the thiolate at a concentration sufficient for the reaction to proceed efficiently.[4][5] Ethanol is an excellent solvent for this reaction as it readily dissolves the MBT and the base, providing a homogenous medium for the reaction. The process is typically conducted under reflux to ensure the reaction reaches completion in a reasonable timeframe.
Reaction Scheme and Mechanism
The overall reaction is as follows: C₇H₅NS₂ (2-Mercaptobenzothiazole) + C₂H₅I (Iodoethane) --[Base/Solvent]--> C₉H₉NS₂ (2-(Ethylthio)benzothiazole) + BH⁺I⁻
Mechanism:
-
Deprotonation: The base (e.g., Triethylamine, Et₃N) removes the acidic proton from the thiol group of 2-mercaptobenzothiazole, forming the benzothiazole-2-thiolate anion.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of iodoethane, displacing the iodide leaving group in a single concerted step (SN2 mechanism).
Mandatory Safety and Handling Precautions
All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
-
2-Mercaptobenzothiazole (MBT): May cause an allergic skin reaction.[6][7] It is also very toxic to aquatic life with long-lasting effects.[7][8] Avoid breathing dust and prevent its release into the environment.
-
Iodoethane (Ethyl Iodide): A combustible liquid that is harmful if swallowed.[9][10] It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11] Keep away from open flames and hot surfaces.[9]
-
Triethylamine: A flammable liquid and vapor that is toxic if inhaled and harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.
An eyewash station and safety shower must be readily accessible.[9] All chemical waste must be disposed of according to institutional and local regulations.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 2-Mercaptobenzothiazole | C₇H₅NS₂ | 167.24 | 149-30-4 | Purity ≥ 98% |
| Iodoethane | C₂H₅I | 155.97 | 75-03-6 | Stabilized, Purity ≥ 99% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | Purity ≥ 99% |
| Ethanol, 95% | C₂H₅OH | 46.07 | 64-17-5 | Reagent Grade |
| Methylene Chloride | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocol
This protocol is adapted from established procedures for the S-alkylation of 2-mercaptobenzothiazole.[4]
Step 1: Reagent Preparation and Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 16.72 g (0.1 mol) of 2-mercaptobenzothiazole.
-
Add 55 mL of 95% ethanol to the flask and stir until the solid is mostly dissolved.
-
Carefully add 10.12 g (13.9 mL, 0.1 mol) of triethylamine to the mixture. Stir for 5-10 minutes. The solution should become clear and may have a brownish color. This step generates the reactive thiolate in situ.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Step 2: Alkylation Reaction
-
Slowly add 15.60 g (8.0 mL, 0.1 mol) of iodoethane to the reaction mixture through the top of the condenser.
-
Turn on the heating mantle and bring the mixture to a gentle reflux.
-
Maintain the reflux with continuous stirring for 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Step 3: Product Isolation and Work-up
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) and excess triethylamine using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water. An oily brown liquid, the crude product, should separate.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with methylene chloride (2 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with 50 mL of deionized water to remove any remaining salts or water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
Step 4: Purification
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the methylene chloride using a rotary evaporator. This will yield a brown liquid.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 140–142 °C at 0.15 mmHg.[4] The final product should be a pale yellow liquid.
-
Weigh the purified product and calculate the final yield. A typical yield is around 55-65%.[4]
Experimental Workflow Diagram
Below is a visual representation of the entire synthesis workflow, from initial setup to final product characterization.
Caption: Workflow for the synthesis of 2-(Ethylthio)benzothiazole.
Characterization and Validation
The identity and purity of the synthesized 2-(Ethylthio)benzothiazole should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the benzothiazole ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including those of the ethyl group and the benzothiazole core.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the absence of the S-H stretch from the starting material and the presence of characteristic C-S, C=N, and aromatic C-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₉NS₂, MW = 195.30 g/mol ).
The spectral data should be compared with literature values or reference spectra to validate the structure of the final product.[5][12]
References
-
PrepChem (2017). Synthesis of 2-(Ethylthio)benzothiazole. Available at: [Link]
-
Chemos GmbH & Co.KG (Date not specified). Safety Data Sheet: 2-Mercaptobenzothiazole. Available at: [Link]
-
Redox (2022). Safety Data Sheet: 2-Mercaptobenzothiazole. Available at: [Link]
-
Techno PharmChem (Date not specified). Ethyl Iodide Material Safety Data Sheet. Available at: [Link]
-
OXFORD LAB FINE CHEM LLP (Date not specified). Material Safety Data Sheet: Ethyl Iodide 98%. Available at: [Link]
-
Wu, F-L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580. Available at: [Link]
-
OMKAR SPECIALITY CHEMICALS LTD (Date not specified). Material Safety Data Sheet: Ethyl Iodide. Available at: [Link]
-
McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Available at: [Link]
- Google Patents (2012). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
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ResearchGate (2015). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Available at: [Link]
-
Wikipedia (Date not specified). Mercaptobenzothiazole. Available at: [Link]
-
Morgan, K. J. (1958). The Alkylation of Mercaptobenzothiazole. Journal of the Chemical Society, 854-859. Available at: [Link]
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Waengdongbung, W., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Thaksin University Journal. Available at: [Link]
-
MDPI (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available at: [Link]
-
Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 20(8), 14874-14897. Available at: [Link]
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Application Notes & Protocols: Evaluating the In Vitro Antimicrobial Efficacy of 2-(Ethylthio)benzothiazole
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Ethylthio)benzothiazole in in vitro antimicrobial susceptibility testing. Benzothiazoles represent a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide details the core principles, materials, and step-by-step protocols for accurately determining the antimicrobial profile of 2-(Ethylthio)benzothiazole against a panel of clinically relevant microorganisms. The methodologies are grounded in established standards to ensure data integrity, reproducibility, and comparability.
Introduction: The Rationale for Investigating 2-(Ethylthio)benzothiazole
The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in the development of therapeutic agents due to its diverse pharmacological activities.[4][5] Derivatives have been extensively studied and validated for their efficacy against various bacterial and fungal pathogens.[6][7] The antimicrobial potential of this class is often attributed to its ability to interfere with essential microbial cellular processes, such as inhibiting enzymes like DNA gyrase, dihydropteroate synthase, and peptide deformylase.[2][8][9]
2-(Ethylthio)benzothiazole (CAS No. 2757-92-8) is a derivative that holds promise as a candidate for antimicrobial screening.[10] Its structural features suggest potential interactions with biological targets distinct from or overlapping with other benzothiazoles. Therefore, a systematic in vitro evaluation is the critical first step in characterizing its antimicrobial spectrum and potency. This guide provides the foundational protocols to perform this evaluation rigorously.
Compound Profile and Safety Precautions
A thorough understanding of the test article's physicochemical properties and handling requirements is paramount for experimental success and laboratory safety.
2.1. Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-(Ethylthio)benzothiazole | [11] |
| Synonyms | 2-Ethylsulfanyl-1,3-benzothiazole, Ethylcaptax | [11][12] |
| CAS Number | 2757-92-8 | |
| Molecular Formula | C₉H₉NS₂ | [13] |
| Molecular Weight | 195.30 g/mol | [11] |
| Physical Form | Liquid | |
| Density | 1.226 g/mL at 25 °C | |
| Boiling Point | 178 °C at 18 mmHg |
2.2. Safety and Handling
2-(Ethylthio)benzothiazole must be handled with appropriate precautions in a well-ventilated area or chemical fume hood.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), safety goggles with side-shields, and a lab coat.[14][15] If aerosols may be generated, respiratory protection (e.g., a respirator with an appropriate filter cartridge) should be used.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[14]
Core Methodologies for Antimicrobial Susceptibility Testing (AST)
This guide focuses on three fundamental and complementary in vitro assays to build a comprehensive antimicrobial profile for 2-(Ethylthio)benzothiazole.
-
Broth Microdilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Agar Disk Diffusion: A qualitative method to assess the general susceptibility of a microorganism to the compound. It is useful for initial screening.
-
Time-Kill Kinetic Assay: A dynamic method that provides insight into the compound's mode of action (bactericidal vs. bacteriostatic) by measuring the rate of microbial killing over time.
Protocol I: Broth Microdilution for MIC Determination
This protocol is the gold standard for quantitative susceptibility testing and is adaptable for both bacteria and fungi. The causality behind this method is straightforward: by exposing a standardized inoculum of microbes to a serial dilution of the test compound, we can pinpoint the precise concentration at which growth is inhibited.
4.1. Required Materials
-
Test Compound: 2-(Ethylthio)benzothiazole
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi.
-
-
Controls:
-
Positive Control Antibiotic: Ciprofloxacin or Gentamicin for bacteria; Fluconazole or Amphotericin B for fungi.
-
Vehicle Control: DMSO
-
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer or plate reader (for OD600nm), 0.5 McFarland turbidity standard.
4.2. Step-by-Step Methodology
Step 1: Preparation of Stock and Working Solutions
-
Causality: A high-concentration stock solution in a suitable solvent is necessary for accurate serial dilutions and to minimize the final solvent concentration, which could otherwise affect microbial growth. DMSO is a common choice for dissolving hydrophobic compounds for biological assays.[4]
-
Prepare a 10 mg/mL stock solution of 2-(Ethylthio)benzothiazole in sterile DMSO. Based on its density (1.226 g/mL), this is approximately 8.16 µL per 10 mg of DMSO. For accuracy, weigh the compound directly.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare a stock solution of the control antibiotic in its recommended solvent (e.g., sterile water or DMSO).
Step 2: Inoculum Preparation
-
Causality: Standardizing the initial number of microbial cells is critical for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria, ensuring the final inoculum density in the assay is consistent.
-
From a fresh overnight culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this adjusted suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Plate Setup and Serial Dilution
-
Causality: A 2-fold serial dilution series creates a logarithmic concentration gradient, allowing for the determination of the MIC over a wide range of concentrations. Including proper controls is a self-validating step to ensure the test system is working correctly.
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add an additional 100 µL of the compound's working solution to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
The final volume in each well before adding the inoculum should be 100 µL.
-
Designate wells for controls:
-
Growth Control: 100 µL broth + 100 µL inoculum (no compound).
-
Sterility Control: 200 µL broth only (no inoculum, no compound).
-
Vehicle Control: 100 µL broth + 100 µL inoculum + DMSO at the highest concentration used in the test wells.
-
Step 4: Inoculation and Incubation
-
Add 100 µL of the standardized inoculum (prepared in Step 2) to all test and control wells except the Sterility Control. The final volume in these wells will be 200 µL.
-
Seal the plate with a breathable film or lid.
-
Incubate under appropriate conditions: 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for Candida albicans.
Step 5: Reading and Interpreting Results
-
The MIC is defined as the lowest concentration of 2-(Ethylthio)benzothiazole at which there is no visible growth (i.e., the well is clear).
-
Check controls: The Growth Control should be turbid, the Sterility Control should be clear, and the Vehicle Control should be turbid. If controls fail, the experiment is invalid.
-
Results can be confirmed by adding a viability indicator like resazurin or by reading the optical density (OD) on a plate reader.
4.3. Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol II: Agar Disk Diffusion Assay
This method provides a rapid visual confirmation of antimicrobial activity. The principle relies on the diffusion of the compound from a paper disk into an agar medium seeded with the test microorganism. The size of the clear zone of inhibition around the disk is proportional to the compound's activity and diffusion characteristics.
5.1. Required Materials
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Equipment: Sterile paper disks (6 mm diameter), sterile swabs, forceps, incubator.
-
All other reagents (compound, controls, microbes) as listed in Protocol I.
5.2. Step-by-Step Methodology
-
Plate Preparation: Using a sterile swab, uniformly streak the standardized microbial inoculum (matching a 0.5 McFarland standard) across the entire surface of an MHA plate to create a confluent lawn.
-
Disk Application:
-
Impregnate sterile paper disks with a fixed volume (e.g., 10-20 µL) of the 2-(Ethylthio)benzothiazole solution at a known concentration (e.g., 100 µ g/disk ).
-
Prepare control disks: a positive control antibiotic disk and a negative control disk with DMSO only.
-
Allow the solvent on the disks to evaporate completely in a sterile environment.
-
-
Incubation: Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact. Incubate the plates inverted at 35-37°C for 18-24 hours.
-
Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater susceptibility of the microorganism to the compound.[16]
5.3. Example Data Presentation
| Compound | Concentration per Disk | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 2-(Ethylthio)benzothiazole | 100 µg | 18 | 14 |
| Ciprofloxacin (Control) | 5 µg | 25 | 30 |
| DMSO (Vehicle Control) | 10 µL | 0 | 0 |
Protocol III: Time-Kill Kinetic Assay
This assay provides critical information on whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
6.1. Step-by-Step Methodology
-
Setup: Prepare flasks or tubes containing CAMHB (or other suitable broth) with the test compound at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate a fixed volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
-
Incubation and Counting: Incubate the plates overnight. Count the number of colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time (hours) for each concentration.
6.2. Workflow Diagram
Caption: Workflow for Time-Kill Kinetic Assay.
References
-
2-(Ethylthio)benzothiazole SDS, 2757-92-8 Safety Data Sheets. ECHEMI.
-
2-(Ethylthio)benzothiazole 97%. Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-(Methylthio)benzothiazole. MilliporeSigma.
-
Farshbaf, M., et al. (2020). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences.
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
-
SAFETY DATA SHEET - 2-(Methylthio)benzothiazole. TCI Chemicals.
-
Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents. CVR College of Engineering.
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.
-
Antimicrobial activity of benzothiazole derivatives. ResearchGate.
-
Safety data sheet - 2-(Methylthio)benzothiazole. CPAchem.
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing.
-
Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.
-
Eldehna, W. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
-
Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives. ScienceDirect.
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.
-
2-(ETHYLTHIO)BENZOTHIAZOLE. precisionFDA.
-
Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
-
2-(Ethylthio)benzothiazole. Chem-Impex.
-
2-(Ethylthio)benzothiazole. PubChem.
-
Benzothiazole, 2-(ethylthio)-. SIELC Technologies.
-
Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ARKIVOC.
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Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(Ethylthio)benzothiazole
Introduction: Unveiling the Potential of 2-(Ethylthio)benzothiazole in Coordination Chemistry
The benzothiazole scaffold is a cornerstone in medicinal and materials chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The coordination of benzothiazole-containing ligands to metal centers can further enhance these properties, leading to the development of novel therapeutic agents and catalysts.[2] This enhancement is often attributed to the principles of chelation theory, where the coordination of the ligand to the metal ion reduces the polarity of the metal, facilitating its transport across biological membranes.[3]
This guide focuses on 2-(Ethylthio)benzothiazole (ETBT) , a derivative of the versatile 2-mercaptobenzothiazole. While extensive research has been conducted on metal complexes of various 2-substituted benzothiazoles, specific literature detailing the use of ETBT as a primary ligand is sparse. Therefore, this document serves as a comprehensive, experience-driven guide that extrapolates from the well-established chemistry of closely related analogues to provide robust protocols and theoretical insights for the synthesis and characterization of ETBT-metal complexes. We will delve into the synthesis of the ETBT ligand itself, propose detailed methodologies for its complexation with transition metals, and outline a thorough characterization workflow. The protocols herein are designed to be self-validating, with explanations of the chemical principles that underpin each step.
Part 1: Synthesis of the Ligand - 2-(Ethylthio)benzothiazole (ETBT)
The foundational step in the synthesis of ETBT-metal complexes is the preparation of the high-purity ligand. The most common and efficient method for synthesizing 2-(alkylthio)benzothiazoles is through the S-alkylation of 2-mercaptobenzothiazole. This reaction is a straightforward nucleophilic substitution where the thiolate anion of 2-mercaptobenzothiazole attacks an ethylating agent.
Protocol 1: Synthesis of 2-(Ethylthio)benzothiazole
This protocol is adapted from standard S-alkylation procedures for 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Iodoethane or Bromoethane (1.0 - 1.1 eq)
-
Triethylamine or Potassium Carbonate (1.1 eq)
-
Ethanol or Acetone (solvent)
-
Methylene chloride (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in ethanol. To this solution, add triethylamine (1.1 eq) to act as a base and deprotonate the thiol group, forming the more nucleophilic thiolate. The solution will typically turn a brownish color.
-
Addition of Alkylating Agent: While stirring, add iodoethane (1.0 eq) dropwise to the solution. Iodoethane is chosen for its high reactivity as an electrophile.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) for 45-60 minutes. The elevated temperature increases the reaction rate.
-
Work-up:
-
After cooling the reaction mixture to room temperature, remove the solvent using a rotary evaporator.
-
Add deionized water to the residue, which may result in the separation of an oily product (the ETBT).
-
Extract the aqueous phase with methylene chloride (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water to remove any remaining salts or water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the 2-(Ethylthio)benzothiazole product, which is typically an oil.
-
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common choice as it readily dissolves the reactants and is easy to remove. Acetone can also be used, particularly when using potassium carbonate as the base.
-
Base: Triethylamine is a convenient liquid base that is soluble in the reaction medium and its hydrochloride salt is easily removed during work-up. Anhydrous potassium carbonate is a solid alternative that can be filtered off after the reaction.
-
Alkylating Agent: Iodoethane is more reactive than bromoethane, leading to shorter reaction times.
Part 2: Synthesis of 2-(Ethylthio)benzothiazole Metal Complexes
The synthesis of metal complexes with ETBT is expected to follow general procedures established for other benzothiazole-based ligands.[4] The primary coordination site of ETBT is predicted to be the lone pair of electrons on the thiazole nitrogen atom, making it a monodentate ligand. The exocyclic sulfur atom is generally not involved in coordination in similar 2-(alkylthio) derivatives, as its lone pairs are less available for donation compared to the nitrogen.
General Considerations for Complex Synthesis:
-
Choice of Metal Salt: The choice of metal salt (e.g., chlorides, nitrates, acetates) can influence the final product. Chlorides are widely used and often result in neutral complexes. Acetates and nitrates can also be used and may lead to different coordination geometries or the inclusion of counter-ions in the final structure.
-
Solvent System: Alcoholic media, such as ethanol or methanol, are highly effective for this type of synthesis as they can dissolve both the ETBT ligand and many transition metal salts.[5]
-
Molar Ratio: A ligand-to-metal molar ratio of 2:1 is a common starting point for the synthesis of complexes with divalent metal ions, often leading to complexes of the type [M(ETBT)₂X₂], where X is an anion from the metal salt. However, the stoichiometry should be systematically varied to explore the formation of other species.
-
Temperature and Reaction Time: Refluxing the reaction mixture for a period of 30 minutes to a few hours is typically sufficient to ensure complete complex formation.[1]
Protocol 2: General Synthesis of a Divalent Transition Metal-ETBT Complex (e.g., Co(II), Ni(II), Cu(II), Zn(II))
Materials:
-
2-(Ethylthio)benzothiazole (ETBT) (2.0 eq)
-
Hydrated metal(II) salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂) (1.0 eq)
-
Ethanol or Methanol
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Solution: Dissolve 2-(Ethylthio)benzothiazole (2.0 eq) in a suitable volume of ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of ethanol, with gentle warming if necessary.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reflux: Heat the resulting mixture to reflux for 30-60 minutes. A color change or the formation of a precipitate is often indicative of complex formation.
-
Isolation:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation to induce crystallization or precipitation.
-
Wash the isolated solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator.
-
Part 3: Characterization of ETBT-Metal Complexes
A multi-technique approach is essential for the unambiguous characterization of the newly synthesized complexes.
Workflow for Characterization
Caption: Predicted monodentate coordination of ETBT to a metal center.
Part 5: Potential Applications and Future Directions
The metal complexes of ETBT are promising candidates for a range of applications, particularly in the field of drug development.
-
Antimicrobial Agents: Benzothiazole derivatives and their metal complexes are well-known for their antimicrobial properties. [2]The synthesized ETBT complexes should be screened against a panel of clinically relevant bacteria and fungi to evaluate their potential as new anti-infective agents.
-
Anticancer Agents: Many metal complexes of benzothiazole-based ligands have demonstrated significant anticancer activity, often through mechanisms involving DNA binding and cleavage. [1]The ETBT complexes could be investigated for their cytotoxicity against various cancer cell lines.
-
Catalysis: The coordination of ETBT to a metal center could modulate its catalytic activity. These complexes could be explored as catalysts in various organic transformations.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of novel metal complexes using 2-(Ethylthio)benzothiazole as a ligand. While drawing heavily on the established chemistry of analogous compounds, the protocols and insights presented here offer a solid foundation for researchers to explore this promising area of coordination chemistry. The systematic application of the described synthetic and characterization methods will undoubtedly lead to the successful isolation and identification of new ETBT-metal complexes and pave the way for the investigation of their potential applications in medicine and catalysis.
References
- Al-Jibouri, M. N. (2011). Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. The Sciences and Engineering, 3(1), 1-8.
- Bhagat, T. M., et al. (2012). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 100-104.
- Kavitha, S., & Vijayakumari, N. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. RASĀYAN Journal of Chemistry, 18(2).
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- Ibrahim, S., et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. Biointerface Research in Applied Chemistry, 12(6), 7817-7844.
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Al-Jibouri, M. N. (2011). Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. ResearchGate. Available at: [Link]
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Majeed, A., Yousif, E., & Farina, Y. (2010). Synthesis and characterization of transition metal complexes of− 2-thioacetic acid benzothiazole ligand. ResearchGate. Available at: [Link]
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Shaikh, I. A., et al. (2020). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. Available at: [Link]
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- Al-Masoudi, N. A., et al. (2014). Synthesis and anti-HIV activity of new benzimidazole, benzothiazole and car- bohyrazide derivatives of the anti-inflammatory drug indomethacin.
- Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364.
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Application Notes & Protocols: The Utility of 2-(Ethylthio)benzothiazole in Diagnostic Assay Manufacturing
Abstract: The long-term stability of biological reagents is a cornerstone of reliable and accurate in vitro diagnostic (IVD) assays. This document provides a comprehensive technical guide on the application of 2-(Ethylthio)benzothiazole as a potential stabilizing agent in the manufacturing of diagnostic assays. We will explore the mechanistic rationale behind its use, supported by its chemical properties, and provide detailed protocols for its incorporation and validation in an enzyme-based reagent formulation. This guide is intended for researchers, scientists, and professionals in the field of drug development and diagnostics who are focused on enhancing the robustness and shelf-life of their assays.
Introduction: The Quest for Stability in Diagnostic Reagents
The performance of diagnostic assays, particularly those reliant on sensitive biological components like enzymes and antibodies, is intrinsically linked to the stability of their constituent reagents.[1][2] Environmental factors such as temperature, oxidation, and microbial contamination can degrade these critical components, leading to a loss of activity and consequently, inaccurate assay results.[2] The manufacturing of robust diagnostic kits, therefore, necessitates the inclusion of stabilizing agents that can mitigate these effects and prolong the product's shelf-life.[1][3]
Benzothiazole and its derivatives are a versatile class of heterocyclic compounds known for a wide range of biological and chemical activities, including antimicrobial and antioxidant properties.[4][5] 2-(Ethylthio)benzothiazole, a specific derivative, presents a compelling case for investigation as a multi-functional stabilizer in diagnostic reagent formulations. Its chemical structure, featuring a benzothiazole core and an ethylthio group, suggests a potential to both inhibit microbial growth and protect sensitive molecules from oxidative damage.
Chemical Profile of 2-(Ethylthio)benzothiazole
| Property | Value | Source |
| Molecular Formula | C₉H₉NS₂ | [6] |
| Molecular Weight | 195.3 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 178 °C at 18 mm Hg | [7] |
| Density | 1.226 g/mL at 25 °C | [7] |
| IUPAC Name | 2-(ethylsulfanyl)-1,3-benzothiazole | [6] |
Mechanistic Rationale for Application
The proposed utility of 2-(Ethylthio)benzothiazole in diagnostic assays stems from two primary hypothesized functions: as an antimicrobial agent and as a chemical stabilizer for proteins.
-
Antimicrobial Activity : The benzothiazole scaffold is recognized for its antimicrobial properties.[4] By inhibiting the growth of bacteria and fungi, 2-(Ethylthio)benzothiazole can prevent the microbial degradation of critical biological reagents, such as enzymes and antibodies, within the assay formulation. This is particularly crucial for multi-use reagent vials that are frequently exposed to the environment.
-
Chemical Stabilization : The sulfur-containing ethylthio group may offer a degree of protection against oxidative stress. While not a classical antioxidant, the thioether linkage can potentially interact with and neutralize certain reactive oxygen species, thereby shielding sensitive amino acid residues on enzymes from oxidative damage. This can help in maintaining the conformational integrity and catalytic activity of the enzyme over time.
Experimental Protocol: Incorporation and Validation of 2-(Ethylthio)benzothiazole as a Stabilizer in a Peroxidase-Based Diagnostic Reagent
This section provides a detailed protocol for evaluating 2-(Ethylthio)benzothiazole as a stabilizing agent in a model system using a horseradish peroxidase (HRP)-based reagent, commonly employed in ELISA and other immunoassays.
Materials and Reagents
-
2-(Ethylthio)benzothiazole (≥97% purity)
-
Horseradish Peroxidase (HRP), lyophilized powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Glycerol
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Sulfuric acid (0.5 M) for stopping reaction
-
96-well microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm
-
Incubators set at 4°C, 25°C (room temperature), and 37°C
Workflow for Reagent Preparation and Stability Study
Caption: Workflow for evaluating the stabilizing effect of 2-(Ethylthio)benzothiazole (2-ETB) on HRP reagent.
Step-by-Step Protocol
Step 1: Preparation of Stock Solutions
-
HRP Stock Solution (1 mg/mL): Dissolve 10 mg of HRP in 10 mL of PBS (pH 7.4). Store on ice.
-
2-(Ethylthio)benzothiazole Stock Solution (10% w/v): Dissolve 1 g of 2-(Ethylthio)benzothiazole in 10 mL of ethanol. Note: Due to its limited aqueous solubility, an organic solvent is used for the stock solution.
Step 2: Formulation of HRP Working Reagents
Prepare two formulations of the HRP reagent in a base buffer of PBS containing 1% BSA and 10% glycerol.
-
Control Reagent (without 2-(Ethylthio)benzothiazole):
-
To 9.9 mL of base buffer, add 100 µL of HRP Stock Solution (1 mg/mL) to achieve a final HRP concentration of 10 µg/mL. Mix gently.
-
-
Test Reagent (with 2-(Ethylthio)benzothiazole):
-
To 9.8 mL of base buffer, add 100 µL of HRP Stock Solution (1 mg/mL).
-
Add 100 µL of the 10% 2-(Ethylthio)benzothiazole stock solution to achieve a final concentration of 0.1% (w/v). Mix gently. Note: The final ethanol concentration is 1%. Ensure this concentration does not adversely affect the enzyme in a preliminary test.
-
Step 3: Stability Study Setup
-
Aliquot 500 µL of the Control Reagent and the Test Reagent into separate, labeled microcentrifuge tubes.
-
For each reagent type, prepare multiple aliquots for each storage condition and time point.
-
Store the aliquots at three different temperatures: 4°C, 25°C, and 37°C. The 37°C condition represents an accelerated stability study.
Step 4: Time-Point Analysis of HRP Activity
Perform the following activity assay at designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Prepare Serial Dilutions: For both the Control and Test reagents from each temperature condition, prepare a 1:100 dilution in PBS.
-
Enzyme Reaction:
-
Pipette 50 µL of the diluted HRP reagents into wells of a 96-well plate in triplicate.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Stop Reaction: Add 50 µL of 0.5 M sulfuric acid to each well to stop the reaction. The color will change from blue to yellow.
-
Measure Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Mean Absorbance: For each condition and time point, calculate the mean absorbance from the triplicate wells.
-
Determine Relative Activity: The activity of the HRP is directly proportional to the absorbance at 450 nm.
-
Assess Stability: For each storage temperature, calculate the percentage of remaining HRP activity at each time point relative to the initial activity at T=0.
Remaining Activity (%) = (Absorbance at T=x / Absorbance at T=0) * 100
Expected Outcome: If 2-(Ethylthio)benzothiazole is an effective stabilizer, the Test Reagent should exhibit a higher percentage of remaining activity compared to the Control Reagent, particularly at elevated temperatures (25°C and 37°C).
Broader Applications and Considerations
While this protocol focuses on an HRP-based system, the principles can be extended to other diagnostic reagents. Benzothiazole derivatives have been explored as fluorescent probes and chemosensors for detecting various analytes, including metal ions and biologically relevant molecules.[8][9][10][11] This suggests that 2-(Ethylthio)benzothiazole could also serve as a precursor or a structural motif in the development of novel diagnostic probes.
Diagram: Potential Roles of 2-(Ethylthio)benzothiazole in Diagnostics
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Application Notes and Protocols for the Derivatization of 2-(Ethylthio)benzothiazole in Fluorescent Probe Development
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 2-(Ethylthio)benzothiazole, a versatile scaffold for the development of novel fluorescent probes. We will explore the chemical principles underpinning the transformation of this readily accessible starting material into sophisticated sensing molecules. Detailed, field-proven protocols for the synthesis of a key intermediate, 2-(ethylsulfonyl)benzothiazole, and its subsequent functionalization via nucleophilic aromatic substitution are provided. The application of this methodology is exemplified through the synthesis of an Excited-State Intramolecular Proton Transfer (ESIPT)-based fluorescent probe. This guide is intended for researchers and professionals in the fields of chemical biology, materials science, and drug development who are seeking to design and synthesize novel fluorescent tools for a wide range of analytical applications.
Introduction: The Benzothiazole Scaffold in Fluorescent Probe Design
Benzothiazole and its derivatives represent a privileged class of heterocyclic compounds in the realm of fluorescent probe development. Their rigid, planar structure and extended π-conjugation system often give rise to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1] The benzothiazole core can be readily modified at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific recognition moieties for a diverse array of analytes, including metal ions, anions, and biologically relevant small molecules.[1]
The derivatization of the 2-position of the benzothiazole ring is a particularly attractive strategy for probe development. The introduction of substituents at this position can significantly influence the electronic distribution within the molecule, thereby modulating its fluorescence characteristics. This guide focuses on the use of 2-(Ethylthio)benzothiazole as a strategic starting material. The ethylthio group, while not inherently fluorescent, can be chemically activated to facilitate the introduction of a fluorogenic component and a recognition site, providing a modular approach to probe design.
The Core Directive: A Two-Step Derivatization Strategy
Our approach to leveraging 2-(Ethylthio)benzothiazole for fluorescent probe development is centered on a robust two-step synthetic strategy. This methodology offers a high degree of modularity, allowing for the facile introduction of a wide variety of fluorescent reporters and analyte-responsive units.
Step 1: Oxidative Activation. The ethylthio group of 2-(Ethylthio)benzothiazole is first oxidized to an ethylsulfonyl group. This transformation is critical as the sulfonyl group is an excellent leaving group, rendering the 2-position of the benzothiazole ring susceptible to nucleophilic attack.
Step 2: Nucleophilic Aromatic Substitution (SNAr). The resulting 2-(ethylsulfonyl)benzothiazole is then reacted with a nucleophile that incorporates a fluorescent moiety or a precursor to a fluorescent system. This SNAr reaction is the cornerstone of our derivatization strategy, enabling the covalent attachment of the desired signaling unit.
Figure 1: The two-step derivatization workflow for converting 2-(Ethylthio)benzothiazole into a fluorescent probe.
Scientific Integrity and Mechanistic Insights
The Rationale Behind Oxidative Activation
The conversion of the thioether to a sulfone is a pivotal step in this synthetic sequence. The lone pair of electrons on the sulfur atom in a thioether is not readily displaced. However, upon oxidation to a sulfone, the sulfur atom becomes significantly more electron-deficient and the sulfonyl group is transformed into a competent leaving group. This is due to the strong electron-withdrawing nature of the two oxygen atoms, which stabilizes the resulting sulfinate anion.
Several oxidizing agents can be employed for this transformation, including meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[2][3] The choice of oxidant and reaction conditions can allow for selective oxidation to the sulfoxide or the sulfone. For the purpose of creating a good leaving group for the subsequent SNAr reaction, complete oxidation to the sulfone is desired.
The Power of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic and heteroaromatic rings.[4][5] In our system, the electron-withdrawing benzothiazole ring system, further activated by the 2-sulfonyl group, facilitates the attack of a nucleophile at the C2 position. This reaction typically proceeds through a Meisenheimer-like intermediate, followed by the elimination of the sulfinate leaving group to restore aromaticity.
The versatility of this reaction lies in the wide range of nucleophiles that can be employed. For the development of fluorescent probes, nucleophiles containing a pre-existing fluorophore or a group that becomes fluorescent upon reaction are of particular interest. Amines and phenols are excellent candidates, as many fluorescent dyes contain these functional groups.
Detailed Application Protocols
Synthesis of the Precursor: 2-(Ethylthio)benzothiazole
This protocol details the synthesis of the starting material, 2-(Ethylthio)benzothiazole, from the commercially available 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole
-
Ethyl chloroacetate
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(ethylthio)benzothiazole.[6]
Synthesis of the Key Intermediate: 2-(Ethylsulfonyl)benzothiazole
This protocol describes the oxidation of 2-(Ethylthio)benzothiazole to the key intermediate, 2-(Ethylsulfonyl)benzothiazole, using m-CPBA.
Materials:
-
2-(Ethylthio)benzothiazole
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol:
-
Dissolve 2-(Ethylthio)benzothiazole (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-(ethylsulfonyl)benzothiazole.[7]
Synthesis of an ESIPT-Based Fluorescent Probe
This protocol exemplifies the use of 2-(ethylsulfonyl)benzothiazole in the synthesis of a fluorescent probe based on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. The reaction with 4-amino-2-diethylaminophenol will yield a highly fluorescent product.[8]
Materials:
-
2-(Ethylsulfonyl)benzothiazole
-
4-Amino-2-diethylaminophenol (or a similar aminophenol derivative)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Potassium carbonate or another suitable base
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis under inert conditions
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(ethylsulfonyl)benzothiazole (1 equivalent) and 4-amino-2-diethylaminophenol (1.1 equivalents).
-
Add dry DMF to dissolve the reactants.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by column chromatography on silica gel to afford the desired ESIPT fluorescent probe.
Figure 2: Workflow for the synthesis of an ESIPT-based fluorescent probe from 2-(ethylsulfonyl)benzothiazole.
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques.
| Compound | Expected 1H NMR Signals (Key shifts) | Expected Mass Spec (m/z) | Expected FT-IR (Key stretches, cm-1) |
| 2-(Ethylthio)benzothiazole | Aromatic protons (7.2-8.0 ppm), Quartet (CH2, ~3.3 ppm), Triplet (CH3, ~1.4 ppm) | [M+H]+ | C=N, C-S |
| 2-(Ethylsulfonyl)benzothiazole | Aromatic protons (7.5-8.2 ppm), Quartet (CH2, ~3.6 ppm), Triplet (CH3, ~1.3 ppm) | [M+H]+ | SO2 (asymmetric and symmetric), C=N |
| ESIPT Fluorescent Probe | Aromatic protons, Diethylamino group signals, Phenolic OH (if present), NH proton | [M+H]+ | N-H, O-H (if present), C=N |
Conclusion and Future Perspectives
The derivatization of 2-(Ethylthio)benzothiazole via a two-step oxidation and nucleophilic aromatic substitution strategy provides a powerful and versatile platform for the development of novel fluorescent probes. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of fluorescent molecules by simply varying the nucleophile used in the final step. This modularity opens up exciting possibilities for the creation of probes with tailored specificities and photophysical properties for applications in cellular imaging, environmental sensing, and diagnostics. Further exploration of different fluorescent nucleophiles and the incorporation of various analyte recognition motifs will undoubtedly lead to the discovery of next-generation fluorescent probes with enhanced performance and broader utility.
References
- Padalkar, V. S., Tathe, A., Gupta, V. D., Patil, V. S., Phatangare, K., & Sekar, N. (2012). Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole and benzothiazole fluorescent derivatives. Journal of Fluorescence, 22(1), 311-322.
- Chaudhary, R. P., & Singh, A. (2024). Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for Excited-State Intra-molecular Proton Transfer (ESIPT)-Based Detection of Ions and Biomolecules. Chemistry Africa, 1-28.
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Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chemoselective thioether oxidation. (2022, July 10). r/Chempros. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 22, 2026, from [Link]
- Taylor & Francis Group. (2025).
- Liu, C., Wang, F., Xiao, T., Zhang, Y., Qian, Y., & Xu, Y. (2018). The ESIPT fluorescent probes for N2H4 based on benzothiazol and their applications for gas sensing and bioimaging.
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Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Lv, M., Wang, T., Zhang, Y., Guo, Y., Chen, Z., Zhao, Y., & Sun, J. (2022). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences, 23(3), 1619.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 4(1), 1-10.
- Xian, M., et al. (2011).
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- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2022). Processes, 10(5), 983.
- Hassanzadeh, F., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, e10217.
- Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 96(12), 1097-1101.
- Smith, A. M., & Singleton, D. A. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(29), 11571-11576.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1304.
- Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. (2021).
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Application Notes and Protocols for 2-(Ethylthio)benzothiazole in the Development of Corrosion Inhibitors
Introduction: The Role of Heterocyclic Compounds in Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries. The use of organic corrosion inhibitors is a cornerstone of material protection strategies, particularly in acidic environments encountered in industrial cleaning, oil and gas exploration, and chemical processing. Among the vast array of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Benzothiazole derivatives, a class of sulfur and nitrogen-containing heterocyclic compounds, are particularly noteworthy for their robust corrosion inhibition properties. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the aromatic rings, facilitate strong adsorption onto metal surfaces. This guide focuses on a specific derivative, 2-(Ethylthio)benzothiazole (ETB), detailing its mechanism of action and providing comprehensive protocols for its synthesis and evaluation as a corrosion inhibitor. These application notes are designed for researchers, scientists, and professionals in drug development and material science who are engaged in the discovery and characterization of novel corrosion inhibitors.
Mechanism of Action: The Protective Shield of 2-(Ethylthio)benzothiazole
The efficacy of 2-(Ethylthio)benzothiazole as a corrosion inhibitor is rooted in its molecular structure and its ability to interact with metal surfaces. The proposed mechanism involves the adsorption of ETB molecules onto the metal, effectively blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.
Several key features of the ETB molecule contribute to its strong adsorption:
-
Heteroatom Coordination: The nitrogen and sulfur atoms in the benzothiazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms (e.g., iron in steel). This forms a coordinate covalent bond, leading to strong chemisorption.
-
π-Electron Cloud: The delocalized π-electrons of the benzene and thiazole rings can interact with the metal surface, further enhancing the adsorption process.
-
Hydrophobic Ethylthio Group: The ethylthio group contributes to the overall hydrophobicity of the adsorbed layer, repelling water and corrosive species from the metal surface.
The adsorption of ETB can be described by various isotherms, with the Langmuir adsorption isotherm often providing a good fit, suggesting the formation of a monolayer of the inhibitor on the metal surface.
Caption: Proposed mechanism of corrosion inhibition by 2-(Ethylthio)benzothiazole (ETB) on a metal surface.
Synthesis of 2-(Ethylthio)benzothiazole: A Step-by-Step Protocol
This protocol outlines the synthesis of 2-(Ethylthio)benzothiazole from 2-mercaptobenzothiazole and iodoethane.
Materials and Reagents:
-
2-Mercaptobenzothiazole
-
Iodoethane
-
Triethylamine
-
95% Ethanol
-
Methylene chloride
-
Sodium sulfate (anhydrous)
-
Water (distilled or deionized)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 16.72 g (0.1 mol) of 2-mercaptobenzothiazole in 52 ml of 95% ethanol.
-
To this solution, add 10.1 g (0.1 mol) of triethylamine. Stir the mixture until a homogenous brown solution is formed.
-
Slowly add 15.6 g (0.1 mol) of iodoethane to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 45 minutes using a heating mantle.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the resulting residue, add 100 ml of water. An oily layer should separate.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase twice with 50 ml portions of methylene chloride.
-
Combine the organic extracts and wash them with 50 ml of water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product as a brown liquid.
-
Purify the crude product by vacuum distillation at 140°-141.5° C (at 0.15 mm Hg) to yield 2-(Ethylthio)benzothiazole as a pale yellow liquid.[1]
Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor. This section provides detailed protocols for three key experimental techniques: weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Weight Loss Measurement (Gravimetric Method)
This classical method provides a direct measure of the average corrosion rate. It is based on the ASTM D2688 standard.[2][3][4][5]
Materials and Equipment:
-
Metal coupons (e.g., mild steel, with a typical composition of C: 0.084%, Mn: 0.369%, Si: 0.129%, P: 0.025%, S: 0.027%, Cr: 0.022%, Mo: 0.011%, Ni: 0.013%, and the remainder Fe)[6]
-
Corrosive medium (e.g., 1 M HCl)
-
2-(Ethylthio)benzothiazole (ETB)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Beakers
-
Abrasive paper (e.g., silicon carbide paper of various grits)
-
Acetone
-
Distilled water
-
Desiccator
Protocol:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with a series of abrasive papers of increasing grit size to achieve a smooth, uniform surface.
-
Degrease the coupons by rinsing with acetone.
-
Wash with distilled water and dry thoroughly.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (Winitial).
-
Store the prepared coupons in a desiccator until use.
-
-
Experimental Setup:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of ETB (e.g., 50, 100, 200, 500 ppm).
-
Completely immerse the pre-weighed coupons in the test solutions in separate beakers.
-
Maintain a constant temperature (e.g., 25 °C) using a water bath for a specified immersion period (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush to remove any corrosion products.
-
Rinse with distilled water and acetone, then dry.
-
Weigh the cleaned and dried coupons and record the final weight (Wfinal).
-
-
Data Analysis:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = Winitial - Wfinal
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR (mm/y) = (8.76 × 104 × ΔW) / (A × T × ρ) where:
-
ΔW is the weight loss in grams
-
A is the surface area of the coupon in cm2
-
T is the immersion time in hours
-
ρ is the density of the metal in g/cm3
-
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where:
-
CRblank is the corrosion rate in the absence of the inhibitor.
-
CRinhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).
This technique measures the current response of the working electrode to a controlled change in its potential. It provides information on both the anodic and cathodic corrosion reactions.
Protocol (based on ASTM G59): [7]
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Experimental Setup:
-
Assemble the three-electrode cell with the prepared working electrode, a platinum counter electrode, and an SCE reference electrode.
-
Fill the cell with the corrosive solution (with and without ETB).
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
-
Measurement:
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100 where:
-
icorr,blank is the corrosion current density in the absence of the inhibitor.
-
icorr,inhibitor is the corrosion current density in the presence of the inhibitor.
-
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. It is highly sensitive to the formation of a protective inhibitor film.
Protocol:
-
Experimental Setup: Use the same three-electrode cell setup as for PDP.
-
Measurement:
-
After the OCP has stabilized, apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) to the working electrode at the OCP.
-
Sweep the frequency over a wide range (e.g., from 100 kHz to 10 mHz).
-
Record the impedance response.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100 where:
-
Rct,blank is the charge transfer resistance in the absence of the inhibitor.
-
Rct,inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. file.yizimg.com [file.yizimg.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. store.astm.org [store.astm.org]
Application Note: High-Sensitivity Analytical Methods for the Detection of 2-(Ethylthio)benzothiazole
**Abstract
This document provides a comprehensive technical guide for the quantitative and qualitative analysis of 2-(Ethylthio)benzothiazole. As a key compound used in various industrial applications, including as a vulcanization accelerator in rubber manufacturing, its detection is critical for quality control, environmental monitoring, and safety assessment.[1][2] This guide details two primary, validated analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We explore the causality behind method selection, from sample preparation to instrumental parameters, and provide detailed, step-by-step protocols for immediate laboratory implementation.
Introduction and Analyte Profile
2-(Ethylthio)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a wide range of industrial uses.[3] Its detection is often required in complex matrices, from raw industrial materials to environmental water samples. The choice of analytical method is therefore contingent on the sample matrix, required sensitivity, and the objective of the analysis (e.g., purity assessment vs. trace-level environmental screening).
Causality of Method Selection: The physicochemical properties of the analyte dictate the most effective analytical approach. 2-(Ethylthio)benzothiazole is a semi-volatile organic compound with moderate polarity, making it amenable to both GC and HPLC techniques.
-
GC-MS is ideal for volatile and semi-volatile compounds and provides excellent sensitivity and specificity through mass fragmentation patterns, making it a definitive tool for identification.
-
HPLC is well-suited for less volatile compounds and offers versatility in mobile phase composition to optimize separation. When coupled with a UV detector, it provides a robust and cost-effective method for quantification.
Table 1: Physicochemical Properties of 2-(Ethylthio)benzothiazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 2757-92-8 | [3][4][5] |
| Molecular Formula | C₉H₉NS₂ | [4][6] |
| Molecular Weight | 195.30 g/mol | [3][5] |
| Appearance | Liquid | [5] |
| Boiling Point | 178 °C at 18 mmHg | [5][7] |
| Density | 1.226 g/mL at 25 °C | [5][7] |
| Synonyms | Ethylcaptax, 2-Ethylmercaptobenzothiazole |[4][8] |
General Analytical Workflow
The successful detection of 2-(Ethylthio)benzothiazole relies on a systematic workflow. Each step is critical for ensuring data accuracy, reproducibility, and integrity. The diagram below illustrates the logical progression from sample receipt to final data reporting.
Caption: General workflow for the analysis of 2-(Ethylthio)benzothiazole.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for routine quality control of materials where 2-(Ethylthio)benzothiazole is a major component. It leverages reverse-phase chromatography for robust separation.
Principle of Separation: Reverse-phase HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. 2-(Ethylthio)benzothiazole, being moderately nonpolar, is retained on the column and elutes at a characteristic time when the mobile phase strength is increased (by increasing the organic solvent percentage).[8] UV detection is effective due to the presence of the benzothiazole chromophore.
Protocol 3.1: HPLC-UV Analysis
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or 18 MΩ·cm)
-
Formic Acid or Phosphoric Acid (Analytical Grade)[8]
-
Reference Standard: 2-(Ethylthio)benzothiazole (97% or higher purity)[5]
-
0.45 µm Syringe Filters (PTFE or Nylon)
2. Instrumentation and Conditions: This protocol is designed for a standard HPLC system. Table 2: HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good resolution for this compound class.[8] |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Acetonitrile is the organic modifier. Formic acid improves peak shape by ensuring the analyte is in a single ionic state.[8] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-phase interactions. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| UV Detector | 280 nm | Wavelength selected to maximize absorbance of the benzothiazole moiety. |
| Run Time | 10 minutes | Sufficient for elution of the target analyte and any closely related impurities. |
3. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2-(Ethylthio)benzothiazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Serially dilute the stock standard with the mobile phase to prepare a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
For high-concentration samples (e.g., raw material): Accurately weigh a representative sample and dissolve in acetonitrile to achieve a final concentration within the calibration range.
-
For trace analysis: An extraction step (see Section 5) may be required.
-
Final Step: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent system contamination.[9]
-
4. Data Analysis and System Validation:
-
Quantification: Generate a linear regression curve from the peak areas of the working standards. Determine the concentration of the analyte in the sample by interpolating its peak area against the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard laboratory procedures.[10]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity and sensitivity than HPLC-UV, making it the preferred method for complex matrices like environmental samples or for confirming the identity of the analyte.[11][12]
Principle of Separation and Detection: In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. As 2-(Ethylthio)benzothiazole elutes from the column, it enters the mass spectrometer. It is then ionized (typically by Electron Ionization - EI), which causes the molecule to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for unequivocal identification.
Protocol 4.1: GC-MS Analysis
1. Reagents and Materials:
-
Helium (99.999% purity) for carrier gas
-
Dichloromethane or Ethyl Acetate (GC Grade) for sample dilution
-
Reference Standard: 2-(Ethylthio)benzothiazole (97% or higher purity)[5]
2. Instrumentation and Conditions: Table 3: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A nonpolar column ideal for separating a wide range of semi-volatile compounds. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace) or Split (for high conc.) | Splitless mode enhances sensitivity for low-level detection. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Temperature gradient ensures separation from other components and elution of the analyte as a sharp peak. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible, library-searchable mass spectra. |
| Scan Range | 40-350 m/z | Covers the molecular ion (195.3 m/z) and expected fragment ions. |
3. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Prepare as in Protocol 3.1, but use dichloromethane or ethyl acetate as the solvent.
-
Working Standards: Serially dilute the stock standard with the same solvent to prepare a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).
-
Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction or solid-phase extraction (see Section 5).
-
Solid Samples: Use ultrasonic or pressurized liquid extraction.[12]
-
Final Step: Concentrate the extract if necessary and bring to a final volume with the appropriate solvent.
-
4. Data Analysis and Identification:
-
Identification: Confirm the identity of 2-(Ethylthio)benzothiazole by matching its retention time with that of a pure standard and by comparing its mass spectrum with a reference spectrum. Key ions would include the molecular ion (m/z 195) and characteristic fragments.
-
Quantification: Use the peak area of a prominent, unique ion (the quantitation ion) to build the calibration curve and determine the concentration in the sample.
Advanced Sample Preparation Techniques
For complex matrices where the analyte is present at low concentrations, a robust sample preparation workflow is essential to remove interferences and concentrate the analyte.
Caption: Decision workflow for advanced sample preparation.
Solid-Phase Extraction (SPE) for Aqueous Samples: SPE is a highly effective technique for extracting benzothiazoles from water.[2][12]
-
Select Cartridge: Use a polymeric sorbent cartridge (e.g., Oasis HLB).
-
Condition: Condition the cartridge with methanol followed by water.
-
Load: Pass the aqueous sample through the cartridge. The analyte will adsorb to the sorbent.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the 2-(Ethylthio)benzothiazole with a small volume of a strong organic solvent (e.g., ethyl acetate or acetonitrile).
-
Concentrate: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the appropriate solvent for analysis.
Conclusion
The reliable detection of 2-(Ethylthio)benzothiazole can be effectively achieved using either HPLC-UV or GC-MS. The choice of method depends on the specific requirements of the analysis. HPLC-UV offers a robust, cost-effective solution for quality control and high-concentration samples. For trace-level detection, identification confirmation, and analysis in complex matrices, GC-MS is the superior technique due to its enhanced sensitivity and specificity. Proper sample preparation, particularly solid-phase extraction for aqueous samples, is paramount for achieving accurate and reliable results.
References
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SIELC Technologies. (2018). Benzothiazole, 2-(ethylthio)-. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75993, 2-(Ethylthio)benzothiazole. [Link]
-
precisionFDA. (n.d.). 2-(ETHYLTHIO)BENZOTHIAZOLE. [Link]
-
Miao, Z., et al. (2001). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(Ethylthio)benzothiazole. [Link]
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Szymańska, E., et al. (2021). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. [Link]
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Naccarato, A., et al. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. [Link]
-
Farshbaf, M., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. PubMed. [Link]
-
Tiong, H., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]
-
Jaber, K., et al. (2014). Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. Science Publications. [Link]
-
Reemtsma, T. (2000). Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Determination of 2-(thiocyanomethylthiol)benzothiazole and 2-mercaptobenzothiazole in chrome tanning liquors using derivative absorption spectra and partial least squares regression. [Link]
-
Zhang, Y., et al. (2021). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]
-
Thongchai, W., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ResearchGate. [Link]
-
Pinthong, D., et al. (2022). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. MDPI. [Link]
-
Chen, D., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. [Link]
-
Ghorai, A., et al. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. NIH. [Link]
-
Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]
-
Wang, J., et al. (2021). The fluorescence mechanism of a probe based on benzothiazole group to detect HClO. ResearchGate. [Link]
-
OUCI. (n.d.). A novel carbonothioate-based benzothiazole fluorescent probe for trace detection of mercury (II) in real water samples. [Link]
-
Wang, L., et al. (2017). A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2+. INIS-IAEA. [Link]
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- 7. 2-(ETHYLTHIO)BENZOTHIAZOLE | 2757-92-8 [chemicalbook.com]
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Application Notes and Protocols for the Use of 2-(Ethylthio)benzothiazole in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions have made it a privileged scaffold for the design of enzyme inhibitors.[3] Benzothiazole derivatives have been successfully developed as inhibitors of various enzymes, including kinases, topoisomerases, and hydrolases, with applications in oncology, neurodegenerative diseases, and infectious diseases.[4][5]
This application note focuses on the utility of a specific, readily available starting material, 2-(Ethylthio)benzothiazole , as a versatile precursor for the synthesis of potent enzyme inhibitors. We will explore its chemical activation and subsequent derivatization to generate a library of targeted inhibitors.
The Strategic Importance of the 2-Ethylthio Group: A Masked Leaving Group
While seemingly unreactive, the ethylthio group at the 2-position of the benzothiazole ring can be strategically employed as a masked leaving group. The key to unlocking its synthetic potential lies in a two-step activation process involving oxidation. This process transforms the inert thioether into a highly reactive sulfone, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
A study by Li et al. (2012) elucidated the bioactivation pathway of 2-(alkylthio)-1,3-benzothiazoles, which involves the enzymatic oxidation of the alkylthio group to the corresponding sulfoxide and sulfone.[6] These oxidized metabolites are then readily displaced by nucleophiles such as glutathione. This inherent reactivity can be harnessed in a synthetic context to introduce a diverse range of functionalities at the 2-position of the benzothiazole core.
Synthetic Workflow: From 2-(Ethylthio)benzothiazole to a Potent Kinase Inhibitor
The following workflow outlines the synthesis of a hypothetical kinase inhibitor from 2-(ethylthio)benzothiazole. This protocol is designed to be a general template that can be adapted for the synthesis of a variety of 2-substituted benzothiazole derivatives.
Sources
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. pubs.acs.org [pubs.acs.org]
Developing Agrochemicals Using 2-(Ethylthio)benzothiazole: Application Notes and Protocols
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential of 2-(Ethylthio)benzothiazole as a novel agrochemical agent. Drawing upon established methodologies and the known biological activities of the broader benzothiazole class, these notes offer detailed protocols for synthesis, biological screening, and formulation development. The causality behind experimental choices is explained to empower researchers in their investigations.
Introduction: The Potential of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic structure in the development of bioactive compounds, demonstrating a wide array of pharmacological and biological activities.[1][2][3] In the agrochemical sector, derivatives of benzothiazole have been successfully commercialized as fungicides and herbicides.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of fungal ergosterol biosynthesis to the disruption of fatty acid synthesis in plants.[2][4]
2-(Ethylthio)benzothiazole, a simple derivative, presents an attractive starting point for agrochemical discovery due to its straightforward synthesis and the inherent bioactivity of its core structure. This document outlines the necessary steps to synthesize this compound and systematically evaluate its potential as a fungicide and herbicide.
Synthesis of 2-(Ethylthio)benzothiazole
The synthesis of 2-(alkylthio)benzothiazole derivatives is typically achieved through the alkylation of 2-mercaptobenzothiazole. This method is efficient and allows for the introduction of various alkyl groups to explore structure-activity relationships (SAR).
Protocol 2.1: Synthesis of 2-(Ethylthio)benzothiazole
This protocol is adapted from established methods for the S-alkylation of 2-mercaptobenzothiazole.
Objective: To synthesize 2-(Ethylthio)benzothiazole from 2-mercaptobenzothiazole and an ethylating agent.
Materials:
-
2-Mercaptobenzothiazole
-
Iodoethane (or other suitable ethylating agent like diethyl sulfate)
-
Triethylamine (or another suitable base like potassium carbonate)
-
Ethanol (95%) or Acetone
-
Methylene chloride (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (distilled or deionized)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 0.1 mol of 2-mercaptobenzothiazole in a suitable volume of 95% ethanol (e.g., 50-100 mL).
-
To this solution, add 0.1 mol of triethylamine. Stir the mixture until a homogenous solution is formed. The rationale for using a base is to deprotonate the thiol group of 2-mercaptobenzothiazole, forming a more nucleophilic thiolate anion which readily reacts with the electrophilic ethylating agent.
-
Slowly add 0.1 mol of iodoethane to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for approximately 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the resulting residue, add 100 mL of water. An oily layer of 2-(Ethylthio)benzothiazole should separate.
-
Extract the aqueous phase twice with 50 mL portions of methylene chloride.
-
Combine the organic extracts and wash with 50 mL of water to remove any remaining salts or water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the methylene chloride by rotary evaporation to yield the crude 2-(Ethylthio)benzothiazole as a brown liquid.
-
For higher purity, the product can be distilled under reduced pressure.
Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Fungicidal Activity Screening
Benzothiazole derivatives are known to exhibit significant antifungal properties.[5][6][7] The following protocols describe standard in vitro methods to assess the fungicidal potential of 2-(Ethylthio)benzothiazole against a panel of common plant pathogenic fungi.
Protocol 3.1: In Vitro Antifungal Screening by Agar Well Diffusion Method
This method provides a qualitative and semi-quantitative assessment of the antifungal activity.
Objective: To determine the inhibitory effect of 2-(Ethylthio)benzothiazole on the mycelial growth of various phytopathogenic fungi.
Materials:
-
Pure culture of test fungi (e.g., Fusarium oxysporum, Alternaria alternata, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
2-(Ethylthio)benzothiazole
-
Acetone or Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of 2-(Ethylthio)benzothiazole in acetone or DMSO at a high concentration (e.g., 10,000 ppm). From this, prepare a series of dilutions to be tested (e.g., 10, 50, 100, 200 ppm). The choice of solvent is critical; it must dissolve the compound without inhibiting fungal growth on its own.
-
Pour sterilized PDA medium into sterile Petri dishes and allow it to solidify.
-
Inoculate the PDA plates with the test fungi using a mycelial plug from a fresh culture.
-
With a sterile cork borer, create wells of a defined diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the different concentrations of the 2-(Ethylthio)benzothiazole solution into the wells. Use the solvent (acetone or DMSO) as a negative control and a commercial fungicide as a positive control.
-
Incubate the plates at an appropriate temperature (typically 25-28 °C) for 3-7 days, or until the mycelial growth in the control plate has covered a significant portion of the plate.
-
Measure the diameter of the inhibition zone around each well. A larger diameter indicates higher antifungal activity.
Data Analysis and Interpretation:
The antifungal activity can be expressed as the percentage of mycelial growth inhibition, calculated using the formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the mycelial growth in the control plate.
-
T is the average diameter of the mycelial growth in the treated plate.
Based on the results from a range of concentrations, the half-maximal effective concentration (EC₅₀) can be determined through probit analysis. This value represents the concentration of the compound that inhibits 50% of the fungal growth and is a key metric for comparing the potency of different compounds.
Potential Mechanism of Action (Fungicidal)
The fungicidal mechanism of many benzothiazole derivatives involves the inhibition of key fungal enzymes. Two potential targets for 2-(Ethylthio)benzothiazole are:
-
Sterol 14α-demethylase (CYP51): This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[4]
-
Terminal Electron Transport System: Some benzimidazole fungicides, which share structural similarities with benzothiazoles, are known to inhibit the succinate-cytochrome c reductase complex in the mitochondrial respiratory chain.[8] This disrupts cellular respiration and energy production.
Further experimental studies, such as enzyme inhibition assays and molecular docking, would be required to elucidate the specific mechanism of action of 2-(Ethylthio)benzothiazole.
Herbicidal Activity Screening
Several benzothiazole derivatives have shown promise as herbicides.[9][10] A greenhouse bioassay is a standard method for evaluating the pre- and post-emergence herbicidal activity of a test compound.
Protocol 4.1: Greenhouse Herbicidal Bioassay
Objective: To assess the pre- and post-emergence herbicidal efficacy of 2-(Ethylthio)benzothiazole on common weed species.
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed))
-
Potting soil
-
Pots or trays
-
2-(Ethylthio)benzothiazole
-
Acetone and a suitable surfactant
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled temperature and light conditions
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the test weed species at a uniform depth.
-
Prepare a spray solution of 2-(Ethylthio)benzothiazole at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha). The formulation should include a small amount of acetone to aid dissolution and a surfactant to ensure uniform coverage.
-
Apply the spray solution uniformly to the soil surface.
-
Include an untreated control and a positive control (a commercial herbicide).
-
Water the pots and place them in the greenhouse.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
Post-emergence Application:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare the spray solutions as described for the pre-emergence test.
-
Apply the spray solution uniformly to the foliage of the weed seedlings.
-
Return the pots to the greenhouse.
-
Assess the herbicidal effect after a set period (e.g., 7-14 days) by visually rating the phytotoxicity (chlorosis, necrosis, stunting) and measuring the fresh or dry weight of the aerial parts of the plants.
Data Analysis and Interpretation:
The herbicidal activity is often quantified by determining the GR₅₀ value, which is the dose of the herbicide required to cause a 50% reduction in plant growth (e.g., biomass) compared to the untreated control.
Potential Mechanism of Action (Herbicidal)
The herbicidal mechanism of benzothiazole derivatives can vary. Some known mechanisms for related compounds include:
-
Acetyl-Coenzyme A Carboxylase (ACCase) Inhibition: This enzyme is vital for fatty acid synthesis in grasses. Its inhibition leads to the cessation of growth and eventual death of susceptible grass species.[2]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors block the synthesis of chlorophyll and heme, leading to the accumulation of a phototoxic intermediate. In the presence of light, this results in rapid cell membrane disruption.[11]
Biochemical assays targeting these enzymes would be necessary to determine if 2-(Ethylthio)benzothiazole acts through one of these mechanisms.
Formulation Development
For practical application in agriculture, an active ingredient must be formulated into a product that is stable, easy to handle, and effective when applied. Emulsifiable concentrates (EC) and wettable powders (WP) are common formulation types.
Protocol 5.1: General Guidance for Emulsifiable Concentrate (EC) Formulation
ECs are solutions of the active ingredient in a water-immiscible solvent with emulsifiers.[12][13]
Components:
-
Active Ingredient: 2-(Ethylthio)benzothiazole
-
Solvent: A water-immiscible organic solvent that provides good solubility for the active ingredient (e.g., aromatic petroleum distillates, N-octyl pyrrolidone).[14]
-
Emulsifiers: A blend of anionic (e.g., calcium dodecyl benzene sulfonate) and non-ionic surfactants to ensure spontaneous and stable emulsion formation upon dilution with water.[14][15]
Development Steps:
-
Solubility Screening: Determine the solubility of 2-(Ethylthio)benzothiazole in a range of agrochemical-grade solvents.
-
Emulsifier Selection: Prepare solutions of the active ingredient in the chosen solvent and screen various emulsifier blends for their ability to form a stable emulsion in water of varying hardness.
-
Optimization: Fine-tune the ratios of active ingredient, solvent, and emulsifiers to achieve optimal stability, emulsification, and shelf-life.
-
Stability Testing: Store the final formulation at elevated and low temperatures to assess its long-term stability.
Protocol 5.2: General Guidance for Wettable Powder (WP) Formulation
WPs are dry formulations where the active ingredient is adsorbed onto an inert carrier, along with wetting and dispersing agents.[16][17]
Components:
-
Active Ingredient: 2-(Ethylthio)benzothiazole (if liquid, it needs to be impregnated onto a carrier)
-
Carrier: An inert, porous solid such as kaolin clay, silica, or diatomaceous earth.[18]
-
Wetting Agent: A surfactant that promotes the rapid wetting of the powder when added to water.
-
Dispersing Agent: A surfactant that prevents the agglomeration of solid particles in the spray tank.
Development Steps:
-
Carrier Selection: Choose a carrier that has good adsorption capacity and is compatible with the active ingredient.
-
Agent Selection: Screen various wetting and dispersing agents for their performance with the chosen carrier and active ingredient.
-
Blending and Milling: Blend the components in the desired ratios and then mill the mixture to a fine particle size to ensure good suspensibility.
-
Performance Testing: Evaluate the wettability, suspensibility, and storage stability of the final formulation.
Structure-Activity Relationship (SAR) and Lead Optimization
The 2-(ethylthio) group on the benzothiazole scaffold is a key area for modification to optimize biological activity. A systematic exploration of the SAR can lead to the discovery of more potent agrochemicals.[4][19]
Key Questions for SAR Studies:
-
Alkyl Chain Length: How does varying the length of the alkyl chain (e.g., methyl, propyl, butyl) at the 2-thio position affect fungicidal and herbicidal activity?
-
Branching and Unsaturation: Does the introduction of branching or double/triple bonds in the alkyl chain influence efficacy?
-
Substitution on the Benzene Ring: How do electron-donating or electron-withdrawing substituents on the benzothiazole ring impact activity?
The synthesis protocol (2.1) can be readily adapted to create a library of analogs for SAR studies by using different alkylating agents. The biological screening protocols (3.1 and 4.1) can then be used to compare the activity of these new compounds.
Data Presentation and Visualization
Tables for Quantitative Data
Table 1: In Vitro Antifungal Activity of 2-(Ethylthio)benzothiazole Derivatives (Hypothetical Data)
| Compound ID | R-Group | Fusarium oxysporum EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) |
| BT-S-Et | -CH₂CH₃ | Data to be determined | Data to be determined |
| BT-S-Me | -CH₃ | Data to be determined | Data to be determined |
| BT-S-Pr | -CH₂CH₂CH₃ | Data to be determined | Data to be determined |
| Positive Control | (e.g., Tebuconazole) | Known value | Known value |
Table 2: Post-Emergence Herbicidal Activity of 2-(Ethylthio)benzothiazole Derivatives (Hypothetical Data)
| Compound ID | R-Group | Echinochloa crus-galli GR₅₀ (g a.i./ha) | Amaranthus retroflexus GR₅₀ (g a.i./ha) |
| BT-S-Et | -CH₂CH₃ | Data to be determined | Data to be determined |
| BT-S-Me | -CH₃ | Data to be determined | Data to be determined |
| BT-S-Pr | -CH₂CH₂CH₃ | Data to be determined | Data to be determined |
| Positive Control | (e.g., Glyphosate) | Known value | Known value |
Diagrams
Caption: Workflow for the development of agrochemicals from 2-(Ethylthio)benzothiazole.
Caption: Potential fungicidal mechanism of action via CYP51 inhibition.
Conclusion
2-(Ethylthio)benzothiazole represents a promising, yet underexplored, lead compound for the development of new agrochemicals. Its straightforward synthesis provides a solid foundation for creating a diverse library of analogs for structure-activity relationship studies. The protocols outlined in this guide offer a systematic approach to evaluating its fungicidal and herbicidal potential, investigating its mechanism of action, and developing stable formulations. By following these self-validating experimental frameworks, researchers can effectively unlock the potential of this versatile chemical scaffold in the ongoing effort to secure global food production.
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2-(Ethylthio)benzothiazole: A Versatile Synthon for Advanced Heterocyclic Scaffolds
Introduction: Unlocking the Potential of the Benzothiazole Core
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] The strategic functionalization of the benzothiazole core, particularly at the 2-position, is a key focus for researchers aiming to develop novel therapeutics and functional materials.
2-(Ethylthio)benzothiazole emerges as a highly valuable and versatile building block in this context. Its true potential lies not in its inherent activity, but in the reactivity of the 2-ethylthio group, which can be readily transformed into an excellent leaving group. This two-stage activation strategy—oxidation followed by nucleophilic substitution—opens a gateway to a diverse range of 2-substituted benzothiazoles, many of which are challenging to synthesize through traditional condensation methods. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Ethylthio)benzothiazole as a pivotal precursor in organic synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and showcase its application in constructing medicinally relevant scaffolds.
The Strategic Advantage: A Two-Step Activation Approach
The synthetic utility of 2-(Ethylthio)benzothiazole is predicated on a two-step activation and diversification strategy. The ethylthio group itself is a relatively poor leaving group. However, upon oxidation to the corresponding sulfoxide or, more effectively, the sulfone, it is transformed into a highly effective leaving group, readily displaced by a wide range of nucleophiles. This approach offers a robust and adaptable method for introducing diverse functionalities at the C2 position of the benzothiazole ring.
The causality behind this strategy is rooted in the electronic properties of the sulfur atom. Oxidation of the sulfide to a sulfone dramatically increases the electrophilicity of the C2 carbon of the benzothiazole ring and stabilizes the departing ethylsulfinate anion, making it an excellent leaving group.
Application Protocols
Protocol 1: Synthesis of 2-(Ethylthio)benzothiazole
This protocol details the synthesis of the starting building block, 2-(Ethylthio)benzothiazole, from its precursor, 2-Mercaptobenzothiazole, via S-alkylation.
Materials:
-
2-Mercaptobenzothiazole
-
95% Ethanol
-
Triethylamine
-
Iodoethane
-
Methylene chloride
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure: [6]
-
To a solution of 2-Mercaptobenzothiazole (16.72 g, 0.1 mol) in 52 mL of 95% ethanol, add triethylamine (10.1 g, 0.1 mol). Stir until a brown solution is formed.
-
To this solution, add iodoethane (15.6 g, 0.1 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 45 minutes.
-
After cooling the mixture to room temperature, remove the solvent by rotary evaporation.
-
To the residue, add 100 mL of water. An oil will separate.
-
Extract the aqueous phase with methylene chloride (2 x 50 mL).
-
Combine the organic phases, wash with 50 mL of water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield a brown liquid.
-
Purify the crude product by vacuum distillation (140-141.5 °C at 0.15 mm Hg) to obtain 2-(Ethylthio)benzothiazole as a pale yellow liquid.
| Parameter | Value | Reference |
| Starting Material | 2-Mercaptobenzothiazole | [6] |
| Reagents | Iodoethane, Triethylamine | [6] |
| Solvent | 95% Ethanol | [6] |
| Reaction Time | 45 minutes (reflux) | [6] |
| Typical Yield | 56% | [6] |
Protocol 2: Activation via Oxidation to 2-(Ethylsulfonyl)benzothiazole
This protocol describes the oxidation of the ethylthio group to an ethylsulfonyl group, thereby activating the C2 position for nucleophilic substitution. This procedure is adapted from a similar oxidation of a 2-(alkynylthio)benzothiazole.[7]
Materials:
-
2-(Ethylthio)benzothiazole
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure: [7]
-
In a round-bottom flask, dissolve 2-(Ethylthio)benzothiazole (1.95 g, 10 mmol) in glacial acetic acid.
-
Carefully prepare a solution of potassium dichromate in concentrated sulfuric acid.
-
Slowly add the oxidizing solution to the solution of 2-(Ethylthio)benzothiazole, maintaining the temperature with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-(Ethylsulfonyl)benzothiazole.
Expert Insight: The oxidation state of the sulfur atom is critical. The sulfone is a superior leaving group compared to the sulfoxide. Ensuring complete oxidation is key to the success of the subsequent substitution step. The use of a strong oxidizing agent like a Cr(VI) species in acidic media is effective for this transformation.
Protocol 3: Diversification via Nucleophilic Aromatic Substitution
This general protocol outlines the displacement of the 2-ethylsulfonyl group with a nucleophile, exemplified by the synthesis of a 2-aminobenzothiazole derivative. 2-Aminobenzothiazoles are a class of compounds with significant biological activities.[8][9]
Materials:
-
2-(Ethylsulfonyl)benzothiazole
-
Amine (e.g., aniline, benzylamine, morpholine)
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., K₂CO₃, DBU), if required
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(Ethylsulfonyl)benzothiazole (2.27 g, 10 mmol) in a suitable polar aprotic solvent.
-
Add the desired amine (1.1-1.5 equivalents). If the amine is used as its salt, add a non-nucleophilic base (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminobenzothiazole derivative.
Applications in the Synthesis of Bioactive Molecules
The strategic use of 2-(Ethylthio)benzothiazole as a building block provides access to a wide range of 2-substituted benzothiazoles with demonstrated biological activities.
| Target Compound Class | Example of Biological Activity | Representative References |
| 2-Aminobenzothiazoles | Anticancer, Antimicrobial, Antiviral | [1][3][4][8][9][10] |
| 2-Arylbenzothiazoles | Anticancer, Antioxidant | [1][2][5][11] |
| Benzothiazole-hydrazides | Anticancer | [12] |
| Benzothiazole-ureas | Antibacterial, Antifungal, Antiproliferative | [10][13] |
Conclusion
2-(Ethylthio)benzothiazole is a powerful and versatile building block for the synthesis of diverse and complex 2-substituted benzothiazole derivatives. The two-step activation strategy, involving oxidation to the highly reactive 2-ethylsulfonyl intermediate followed by nucleophilic substitution, provides a robust and reliable pathway to a multitude of functionalized benzothiazole scaffolds. This approach offers significant advantages over traditional methods, particularly for the synthesis of 2-amino and other heteroatom-substituted benzothiazoles. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and organic synthesis to leverage the full potential of this valuable synthon in the development of next-generation therapeutics and functional materials.
References
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). RSC Advances, 13(44), 31053-31071. [Link]
-
MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2018). Research Journal of Pharmacy and Technology, 11(10), 4347. [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). SFERA, 1, 1-21. [Link]
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Benzothiazole: A new profile of biological activities. Beni-Suef University Journal of Basic and Applied Sciences, 6(2), 187-197.
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2568. [Link]
-
Synthesis of 2-(Ethylthio)benzothiazole. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(18), 6061. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1679. [Link]
-
Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(18), 6061. [Link]
-
Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1679. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 162-211. [Link]
-
Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry, 97(4), 274-278. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2005). Journal of Combinatorial Chemistry, 7(4), 596-601. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). Molecules, 28(14), 5434. [Link]
-
C2-Arylacylation of 2H-benzothiazoles with methyl arenes via Selectfluor oxidation. (2021). Tetrahedron Letters, 75, 153184. [Link]
-
Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives. (2018). Al-Nahrain Journal of Science, 18(1), 74-78. [Link]
- Structural influences on the oxidation of a series of 2-benzothiazoline analogs. (2012). Tetrahedron, 68(23), 4367-4373.
-
Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2023). Current Organic Synthesis, 20(10), 1162-1175. [Link]
- Synthesis, reactions and antimicrobial activity of benzothiazoles. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 515-530.
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. sfera.unife.it [sfera.unife.it]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Ethylthio)benzothiazole
Welcome to the technical support center for the synthesis of 2-(Ethylthio)benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven insights to help you troubleshoot your experiments effectively.
Introduction to 2-(Ethylthio)benzothiazole Synthesis
The most prevalent and practical laboratory-scale synthesis of 2-(Ethylthio)benzothiazole involves the S-alkylation of 2-mercaptobenzothiazole (MBT). This reaction is typically carried out by deprotonating the thiol group of MBT with a suitable base, followed by nucleophilic attack on an ethylating agent.
A general synthetic scheme is presented below:
Technical Support Center: Purification of 2-(Ethylthio)benzothiazole by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Ethylthio)benzothiazole using column chromatography. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure your purification process is efficient and successful.
Understanding the Compound: Physicochemical Properties of 2-(Ethylthio)benzothiazole
A thorough understanding of the physicochemical properties of 2-(Ethylthio)benzothiazole is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉NS₂ | N/A |
| Molecular Weight | 195.30 g/mol | N/A |
| Appearance | Pale yellow to brown liquid | [1] |
| Boiling Point | 178 °C at 18 mmHg | N/A |
| Density | 1.226 g/mL at 25 °C | N/A |
| Solubility | Soluble in organic solvents like methylene chloride and ethanol. | [1] |
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the purification of 2-(Ethylthio)benzothiazole.
Q1: What is the most common method for purifying 2-(Ethylthio)benzothiazole?
A1: Column chromatography is a widely used technique for the purification of 2-(Ethylthio)benzothiazole and other benzothiazole derivatives.[2] This method is effective in separating the desired product from unreacted starting materials and byproducts. Distillation is also a viable method for purification, particularly for larger scales, given the compound's boiling point.[1]
Q2: What are the typical starting materials and potential impurities in the synthesis of 2-(Ethylthio)benzothiazole?
A2: A common synthesis involves the reaction of 2-mercaptobenzothiazole with an ethylating agent like iodoethane in the presence of a base such as triethylamine.[1] Therefore, potential impurities to consider during purification include:
-
Unreacted 2-mercaptobenzothiazole
-
Unreacted iodoethane (volatile)
-
Triethylamine or its salts (usually removed during work-up)
-
Byproducts from side reactions, such as the oxidation of 2-mercaptobenzothiazole to form a disulfide.[3]
Q3: How do I choose the right stationary phase for my column?
A3: The choice of stationary phase is critical for successful separation.
-
Silica Gel: This is the most common stationary phase for the purification of benzothiazole derivatives.[2][4] Its slightly acidic nature can sometimes cause issues with acid-sensitive compounds.
-
Alumina (Neutral or Basic): If you observe product degradation or streaking on a silica gel TLC plate, it may indicate sensitivity to the acidic nature of silica.[3] In such cases, switching to neutral or basic alumina is a recommended alternative.[5][6]
Q4: What is a good starting mobile phase for the column chromatography of 2-(Ethylthio)benzothiazole?
A4: A common mobile phase for separating benzothiazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][7] A good starting point for method development would be a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
Q5: How can I monitor the progress of the column chromatography?
A5: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation.[3] By spotting the crude mixture and collecting fractions from the column to run on a TLC plate, you can identify which fractions contain your purified product. Visualization can be achieved using a UV lamp, as benzothiazoles are typically UV-active.[3]
Troubleshooting Guide
Encountering issues during column chromatography is common. This guide will help you diagnose and solve them effectively.
Problem 1: Poor Separation of Product and Impurities
Symptoms:
-
Overlapping spots on TLC of collected fractions.
-
Low purity of the final product as determined by analytical methods (e.g., NMR, GC-MS).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | If the compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are moving too slowly (low Rf values), increase the polarity.[8] |
| Similar Polarity of Product and Impurities | Try a different solvent system. For example, you could replace ethyl acetate with dichloromethane or tert-butyl methyl ether to alter the selectivity of the separation.[9] |
| Column Overloading | Using too much crude material for the size of the column will lead to poor separation. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight. |
| Irregular Column Packing | Air bubbles or cracks in the stationary phase create channels, leading to uneven flow and poor separation. Ensure the column is packed uniformly. |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
No product is observed in the collected fractions, even after eluting with a high polarity solvent.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Decomposition on the Stationary Phase | Some benzothiazole derivatives can be unstable on acidic silica gel.[3] Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, switch to a neutral or basic stationary phase like alumina.[8][10] |
| Insufficient Mobile Phase Polarity | The mobile phase may not be polar enough to elute your compound. Gradually increase the polarity of the eluent.[8] |
Problem 3: Tailing or Streaking of the Compound on the TLC and Column
Symptoms:
-
The spot on the TLC plate is elongated rather than circular.
-
The product elutes from the column over a large number of fractions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Interaction with Acidic Silica Gel | The basic nitrogen atom in the benzothiazole ring can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to mitigate this effect.[11] |
| Compound Overloading | Applying too concentrated a sample to the column can lead to tailing. Ensure the sample is sufficiently diluted before loading.[11] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Prepare the TLC plate: Use a silica gel 60 F254 plate.
-
Spot the sample: Dissolve a small amount of your crude 2-(Ethylthio)benzothiazole in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimize: The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4 for good separation on a column.[8] Adjust the solvent ratio as needed.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel using a slurry method with your chosen starting mobile phase (e.g., 95:5 hexane:ethyl acetate). Ensure there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like hexane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
-
-
Elution:
-
Begin eluting with the starting mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC.
-
-
Gradient Elution (Optional):
-
If your product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to speed up the elution.[8]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified 2-(Ethylthio)benzothiazole.
-
Visualizing the Workflow
Caption: General workflow for the purification of 2-(Ethylthio)benzothiazole.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
-
PrepChem. Synthesis of 2-(Ethylthio)benzothiazole. Available from: [Link]
- This reference is not available.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Reddit. Trouble with column chromatography. Available from: [Link]
-
Reddit. Column chromatography issues. Available from: [Link]
- This reference is not available.
- Farshori, N. N., et al. (2017). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 8(12), 5135-42.
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
- Waengdongbung, W., et al. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 33(4), 443-448.
-
The Royal Society of Chemistry. Preparing glycosyl benzothiazoles from 2-Isocyanoaryl Thioethers and Glycosyl Radicals under thermal conditions. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]
- This reference is not available.
-
Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available from: [Link]
-
ResearchGate. Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Available from: [Link]
-
OozeChem. Alumina vs Silica Gel: Performance Comparison. Available from: [Link]
- This reference is not available.
-
Stream Peak. Activated Alumina vs. Silica Gel l Comparing Desiccant Types. Available from: [Link]
- This reference is not available.
-
Reddit. Colum chromatography - Alumina vs Silica gel. Available from: [Link]
-
Jalon Zeolite. Activated Alumina vs. Silica Gel: All you need to know. Available from: [Link]
- This reference is not available.
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. oozechem.com [oozechem.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Stability and Degradation of 2-(Ethylthio)benzothiazole
Welcome to the technical support center for 2-(Ethylthio)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues and degradation pathways of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and formulations.
Introduction to the Stability of 2-(Ethylthio)benzothiazole
2-(Ethylthio)benzothiazole is a versatile heterocyclic compound with applications in various fields, including pharmaceuticals, owing to its antimicrobial properties. However, like many sulfur-containing heterocyclic molecules, its stability can be a concern during development and storage. The presence of a thioether linkage and the benzothiazole core makes the molecule susceptible to hydrolytic, oxidative, and photolytic degradation. Understanding these degradation pathways is critical for developing robust formulations and accurate analytical methods.
This guide will walk you through the potential stability challenges and provide you with the necessary tools to identify, troubleshoot, and mitigate these issues. The information presented herein is a synthesis of published data on closely related benzothiazole analogs and established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-(Ethylthio)benzothiazole?
A1: Based on the chemistry of the benzothiazole nucleus and the thioether group, the primary degradation pathways for 2-(Ethylthio)benzothiazole are anticipated to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The thioether bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 2-mercaptobenzothiazole (2-MBT) and ethanol. 2-MBT can exist in equilibrium with its tautomeric form, benzothiazole-2-thione. Further hydrolysis could potentially lead to 2-hydroxybenzothiazole.
-
Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. The benzothiazole ring itself can also be oxidized, potentially leading to ring-opening products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For related benzothiazoles, photodegradation has been shown to yield products such as 2-hydroxybenzothiazole and benzothiazole-2-sulfonic acid.[1]
Q2: I am observing an unexpected peak in my HPLC analysis of a 2-(Ethylthio)benzothiazole sample. What could it be?
A2: An unexpected peak is likely a degradation product. The identity of the degradant depends on the storage conditions and the nature of your sample matrix.
-
If your sample has been exposed to aqueous media , especially at non-neutral pH, the peak could correspond to 2-mercaptobenzothiazole or 2-hydroxybenzothiazole due to hydrolysis.
-
If the sample was exposed to oxidizing agents (e.g., peroxides in excipients) or atmospheric oxygen over a prolonged period, the peak might be the sulfoxide or sulfone of 2-(Ethylthio)benzothiazole.
-
If the sample has been exposed to light , you may be observing photolytic degradants like 2-hydroxybenzothiazole or benzothiazole-2-sulfonic acid.[1]
To confirm the identity of the peak, a forced degradation study followed by LC-MS analysis is recommended to characterize the mass of the unknown peak and compare it with potential degradation products.
Q3: What are the best practices for storing 2-(Ethylthio)benzothiazole to minimize degradation?
A3: To ensure the stability of 2-(Ethylthio)benzothiazole, it should be stored in a well-closed container, protected from light, and in a cool, dry place. For solutions, it is advisable to use freshly prepared solutions and to store them under inert gas (e.g., nitrogen or argon) if long-term stability is required, especially if the solvent is protic or contains dissolved oxygen.
Q4: Are there any known incompatibilities of 2-(Ethylthio)benzothiazole with common pharmaceutical excipients?
-
Oxidizing excipients: Excipients known to contain peroxide impurities, such as povidone and polyethylene glycols (PEGs), could lead to the oxidation of the thioether group.
-
Excipients with high moisture content: These can facilitate hydrolytic degradation, especially if the excipient creates an acidic or basic microenvironment.
-
Basic excipients: Strong bases can promote the hydrolysis of the thioether linkage.
It is crucial to conduct compatibility studies with your intended excipients early in the pre-formulation stage.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues encountered during the handling and analysis of 2-(Ethylthio)benzothiazole.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in reverse-phase HPLC. | Hydrolytic Degradation: Formation of 2-mercaptobenzothiazole or 2-hydroxybenzothiazole. | - Confirm identity using LC-MS. The expected mass would correspond to C7H5NS2 (m/z 167) for 2-MBT or C7H5NOS (m/z 151) for 2-hydroxybenzothiazole.- Check the pH of your sample and solutions. Buffer your solutions to a neutral pH if possible.- Minimize water content in your samples and solvents. |
| Appearance of a new, slightly more polar peak in reverse-phase HPLC. | Oxidative Degradation: Formation of 2-(ethylsulfinyl)benzothiazole (sulfoxide). | - Confirm identity using LC-MS. Expect an increase in mass of 16 amu (m/z 211).- Purge solvents with an inert gas to remove dissolved oxygen.- Screen excipients for peroxide content. |
| Loss of assay of the main peak with a corresponding increase in multiple small, unidentified peaks. | Multiple Degradation Pathways: A combination of hydrolysis, oxidation, or photolysis may be occurring. | - Conduct a systematic forced degradation study (see protocol below) to identify the major degradants under different stress conditions.- Review your storage and handling procedures. Ensure protection from light, oxygen, and extreme pH. |
| Discoloration of the sample (e.g., yellowing). | Formation of Chromophoric Degradants: This can be due to the formation of various degradation products. | - Characterize the colored impurity using spectroscopic techniques.- Implement stricter storage conditions (e.g., amber vials, inert atmosphere). |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-(Ethylthio)benzothiazole
Objective: To intentionally degrade 2-(Ethylthio)benzothiazole under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
2-(Ethylthio)benzothiazole
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase)
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-(Ethylthio)benzothiazole in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of 2-(Ethylthio)benzothiazole in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photolytic Degradation: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable stability-indicating LC-MS method. A reverse-phase C18 column is a good starting point. A mobile phase of acetonitrile and water with a suitable acid (e.g., formic acid for MS compatibility) can be used.[3]
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Presentation
Table 1: Predicted Degradation Products of 2-(Ethylthio)benzothiazole
| Degradation Pathway | Predicted Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected Mass Change (amu) |
| Hydrolysis | 2-Mercaptobenzothiazole (2-MBT) | C₇H₅NS₂ | 167.25 | -28 |
| 2-Hydroxybenzothiazole | C₇H₅NOS | 151.19 | -44 | |
| Oxidation | 2-(Ethylsulfinyl)benzothiazole (Sulfoxide) | C₉H₉NOS₂ | 211.30 | +16 |
| 2-(Ethylsulfonyl)benzothiazole (Sulfone) | C₉H₉NO₂S₂ | 227.30 | +32 | |
| Photolysis | 2-Hydroxybenzothiazole | C₇H₅NOS | 151.19 | -44 |
| Benzothiazole-2-sulfonic acid | C₇H₅NO₃S₂ | 215.25 | +20 |
Visualizations
Degradation Pathways
Caption: Predicted degradation pathways of 2-(Ethylthio)benzothiazole.
Experimental Workflow for Forced Degradation Study
Sources
preventing oxidation of 2-aminothiophenol in benzothiazole synthesis
A Guide to Preventing 2-Aminothiophenol Oxidation
Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a critical issue in the synthesis of benzothiazoles: the oxidative degradation of 2-aminothiophenol.
2-Aminothiophenol is a cornerstone precursor for a vast array of benzothiazole derivatives, which are significant in drug discovery and materials science.[1][2] However, its thiol group is highly susceptible to oxidation, primarily forming the unreactive bis(2-aminophenyl) disulfide.[3] This side reaction is a frequent cause of low yields and reaction failures. This guide provides a structured approach to troubleshooting and preventing this pervasive issue.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is low, and I've isolated a significant amount of a white/yellowish, high-melting-point solid. What is happening and how can I fix it?
Answer:
This is the most common symptom of premature 2-aminothiophenol oxidation. The solid you are observing is likely bis(2-aminophenyl) disulfide, the product of oxidative coupling of two molecules of your starting material. Once formed, this disulfide is generally unreactive under standard benzothiazole synthesis conditions, representing a direct loss of your key reagent.
Causality: The thiol (-SH) group in 2-aminothiophenol is easily deprotonated to a thiolate anion, which is then rapidly oxidized by atmospheric oxygen.[4][5] This process can occur before or during the reaction if proper precautions are not taken.
Solution Workflow:
-
Confirm the Byproduct: Characterize the isolated solid (e.g., by ¹H NMR, MS, or melting point) to confirm it is the disulfide.
-
Implement an Inert Atmosphere: The most critical control variable is the exclusion of oxygen. All subsequent reactions must be performed under an inert atmosphere (Nitrogen or Argon).
-
Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degas your reaction solvent prior to use by either:
-
Sparging: Bubble an inert gas (N₂ or Ar) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing.
-
-
Re-evaluate Reagent Quality: Your 2-aminothiophenol may have oxidized during storage. If the liquid appears dark yellow, brown, or contains solid precipitates, it should be purified before use.
`dot graph TD { graph [fontname="Arial"]; node [fontname="Arial", style="filled", shape="box", margin="0.2,0.1"]; edge [fontname="Arial"];
} ` Caption: Troubleshooting workflow for low yield.
Q2: My 2-aminothiophenol reagent is a dark, discolored liquid. Is it still usable?
Answer:
Caution is advised. 2-Aminothiophenol is a colorless to light-yellow oily solid or liquid.[1] Significant discoloration (e.g., deep yellow, orange, or brown) is a strong indicator of degradation and oxidation. Using it directly will likely result in low yields and purification difficulties.
Recommendation: Purify the reagent before use. A common and effective method is distillation under reduced pressure. Alternatively, for more stable storage, it can be converted to its hydrochloride salt, which is a more stable solid, and the free base can be regenerated just before use.[6]
Section 2: Frequently Asked Questions (FAQs)
This section provides preventative guidance and explains the core principles behind best practices.
Q1: What is the chemical mechanism of 2-aminothiophenol oxidation?
Answer:
The oxidation of thiols to disulfides is a well-understood oxidative coupling process. In the context of 2-aminothiophenol, the mechanism proceeds as follows, particularly under neutral or basic conditions:
-
Deprotonation (Optional but Accelerating): The thiol proton is weakly acidic. Any base in the mixture (or even the amino group of another molecule) can deprotonate the thiol (-SH) to form a thiolate anion (-S⁻). This anion is significantly more susceptible to oxidation.
-
Oxidation: The thiolate anion (or the neutral thiol) is oxidized by molecular oxygen (O₂). This is a complex radical process that results in the formation of a sulfur-sulfur bond between two molecules, yielding bis(2-aminophenyl) disulfide and water or other reduced oxygen species.
`dot graph G { graph [fontname="Arial", layout=dot, splines=ortho]; node [fontname="Arial", shape=plaintext, style="filled", fillcolor="#FFFFFF"]; edge [fontname="Arial"];
} ` Caption: Desired vs. undesired reaction pathways.
Q2: What are the definitive best practices for storing and handling 2-aminothiophenol?
Answer:
Proper storage is the first line of defense against oxidation. Because the compound is sensitive to air, light, and heat, a multi-faceted approach is required.
| Best Practice | Rationale | Implementation |
| Store Under Inert Gas | Prevents contact with atmospheric oxygen, the primary oxidant. | Store in a sealed amber glass bottle with the headspace flushed with Argon or Nitrogen. For best results, use a bottle with a septum-sealed cap for removal via syringe. |
| Refrigerate | Lowers the rate of any potential degradation reactions. | Store at 2-8 °C. Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. |
| Protect from Light | Prevents potential light-induced radical degradation pathways. | Always use amber or opaque containers. Store in a dark location such as a cabinet or refrigerator. |
| Use High-Purity Grade | Impurities can sometimes catalyze oxidation. | Purchase from a reputable supplier and note the purity. If in doubt, purify before use. |
Q3: Some literature procedures for benzothiazole synthesis mention using oxidants like H₂O₂ or air. Why is that, and how does it differ from the problem I'm trying to avoid?
Answer:
This is an excellent and crucial question that highlights a nuance in the reaction mechanism. The overall synthesis of a benzothiazole from 2-aminothiophenol and an aldehyde is a condensative cyclization followed by an oxidation.
-
Step 1 (Condensation): The amino group of 2-aminothiophenol attacks the aldehyde carbonyl, and after dehydration, the thiol group attacks the resulting imine intramolecularly. This forms a benzothiazoline intermediate.
-
Step 2 (Oxidation): The benzothiazoline is then oxidized to the aromatic benzothiazole. This final oxidation step is necessary to form the desired product.
The problem arises when the starting material (2-aminothiophenol) is oxidized before it has a chance to react with the aldehyde. The oxidants mentioned in some procedures (like H₂O₂/HCl or bubbling air through the mixture) are added to facilitate the second step—the conversion of the benzothiazoline intermediate to the final product.[7][8] In these cases, the initial condensation is typically fast.
If your reaction is sluggish or your starting material is not pure, the undesirable oxidation of the starting material will compete with or even outpace the desired initial condensation, leading to low yields.
Section 3: Protocols & Methodologies
Recommended Protocol: Synthesis of 2-Phenylbenzothiazole (Oxidation-Minimizing Conditions)
This protocol details the synthesis of a representative benzothiazole from benzaldehyde, emphasizing the techniques required to prevent premature oxidation.
Materials:
-
2-Aminothiophenol (H₂NC₆H₄SH), freshly purified or from a new, sealed bottle
-
Benzaldehyde (C₆H₅CHO), freshly distilled
-
Ethanol (EtOH), absolute, degassed
-
Two-neck round-bottom flask and condenser, oven- or flame-dried
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
Experimental Workflow:
`dot graph G { graph [fontname="Arial"]; node [fontname="Arial", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} ` Caption: Inert atmosphere experimental workflow.
Procedure:
-
Glassware Preparation: Assemble the two-neck flask and condenser. Heat the assembly with a heat gun under vacuum or flame-dry it to remove adsorbed moisture. Allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Solvent and Reagent Addition:
-
Add 20 mL of degassed ethanol to the flask via syringe.
-
Add 2-aminothiophenol (e.g., 1.25 g, 10 mmol) to the flask via syringe.
-
Add benzaldehyde (e.g., 1.06 g, 10 mmol) dropwise via syringe while stirring.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for EtOH) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-phenylbenzothiazole.
References
-
Shafiee, G., & Chavannar, V. A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 701. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Levita, G. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(10), 2453. [Link]
- D'Amico, J. J. (1957). U.S. Patent No. 2,791,612. Washington, DC: U.S.
-
Wikipedia. (2023). 2-Aminothiophenol. [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. [Link]
-
Li, P., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Li, P., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Various Authors. (n.d.). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ScienceDirect. [Link]
-
Amin, K. M., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. International Journal of Current Pharmaceutical Research, 10(5), 3-8. [Link]
-
Wang, M., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 24(13), 5171-5177. [Link]
-
Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Aryal, B., et al. (2023). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports, 13(1), 1658. [Link]
-
Bogert, M. T., & Stull, A. (1927). Researches on Thiazoles. XX. The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol. The Action of Aldehydes upon Zinc Ortho-aminothiophenolate and upon Related Thionated Aromatic Amines. Journal of the American Chemical Society, 49(8), 2011-2016. [Link]
-
PrepChem. (n.d.). Preparation of 2-aminothiophenol hydrochloride. [Link]
-
Lushchak, V. I. (2012). The role of thiols in antioxidant systems. Central European Journal of Biology, 7(3), 361-383. [Link]
-
Asahi Chemical Co., Ltd. (n.d.). 2-Aminothiophenol (2-aminobenzenethiol). [Link]
-
Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. [Link]
-
Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?[Link]
Sources
- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 2. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 3. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 2-(Ethylthio)benzothiazole Synthesis
Prepared by: Senior Application Scientist, Gemini Labs
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Ethylthio)benzothiazole. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind procedural choices to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 2-(Ethylthio)benzothiazole, providing a strategic overview of catalyst systems and reaction principles.
Q1: What are the primary synthetic routes to 2-(Ethylthio)benzothiazole and which catalysts are most effective?
A1: The most direct and industrially relevant route is the S-alkylation of 2-mercaptobenzothiazole (MBT). This reaction involves the nucleophilic substitution of an ethylating agent (e.g., iodoethane, ethyl bromide) onto the sulfur atom of MBT. The choice of catalyst is critical for achieving high yield and selectivity.
The key challenge is the ambident nucleophilic nature of the MBT anion, which can lead to undesired N-alkylation. Catalyst and solvent selection are paramount in directing the reaction toward exclusive S-alkylation. The most common and effective catalytic systems include:
-
Base Catalysis: Strong bases like triethylamine or potassium carbonate are used to deprotonate the thiol group of MBT, forming the highly nucleophilic thiolate anion required for the reaction.[1]
-
Phase-Transfer Catalysis (PTC): Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are highly effective, especially in biphasic systems. They facilitate the transport of the MBT anion from an aqueous or solid phase into an organic phase where the ethylating agent resides, dramatically increasing the reaction rate. Microwave-assisted PTC methods have also been developed for rapid synthesis.[2]
-
"Green" and Heterogeneous Catalysts: Modern approaches focus on sustainability. Recyclable catalysts like copper ferrite (CuFe₂O₄) nanoparticles have been successfully used for thioetherification reactions under ligand-free conditions.[3][4] These systems simplify product purification and minimize waste.
Q2: How do I select the optimal catalyst for the S-ethylation of 2-mercaptobenzothiazole (MBT)?
A2: Catalyst selection is a function of your experimental constraints, including scale, desired purity, and environmental considerations.
-
For Bench-Scale, High-Yield Synthesis: A combination of a base and a phase-transfer catalyst is often ideal. For instance, using potassium carbonate as the base in a solvent like acetone or acetonitrile with a catalytic amount of tetrabutylammonium bromide provides excellent yields and high S-selectivity.
-
For Industrial or Scaled-Up Processes: Heterogeneous catalysts are advantageous. A recyclable catalyst like CuFe₂O₄ nanoparticles simplifies work-up, as the catalyst can often be removed magnetically or by filtration and reused over multiple cycles without significant loss of activity.[4]
-
For Green Chemistry Applications: Focus on protocols that utilize non-toxic solvents (like water or PEG-400), reusable catalysts, or solvent-free conditions.[3][5] Ultrasound-assisted and microwave-assisted syntheses can also significantly reduce reaction times and energy consumption, aligning with green chemistry principles.[5][6]
Q3: What is the mechanistic role of a phase-transfer catalyst (PTC) in this synthesis?
A3: A phase-transfer catalyst is a chemical agent that facilitates the migration of a reactant from one phase into another where the reaction occurs. In the S-ethylation of MBT, the system is often biphasic (e.g., a solid base like K₂CO₃ and an organic solvent like acetone).
The mechanism proceeds as follows:
-
Anion Formation: The base (e.g., K₂CO₃) deprotonates the 2-mercaptobenzothiazole (MBT) to form the benzothiazole-2-thiolate anion.
-
Ion-Pair Formation: The PTC, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion with the thiolate anion to form a Q⁺[MBT-thiolate]⁻ ion pair.
-
Phase Transfer: This new ion pair is soluble in the organic phase due to the lipophilic alkyl groups on the quaternary ammonium cation (Q⁺).
-
Nucleophilic Attack: Once in the organic phase, the highly reactive thiolate anion attacks the ethylating agent (e.g., iodoethane), forming the desired 2-(Ethylthio)benzothiazole product. The PTC cation (Q⁺) is then free to return to the interface to transport another thiolate anion, thus completing the catalytic cycle.
This process circumvents the insolubility of the thiolate salt in the organic solvent, leading to a dramatically accelerated reaction rate compared to the uncatalyzed biphasic reaction.
Q4: What are the key safety precautions when synthesizing 2-(Ethylthio)benzothiazole?
A4: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before beginning your experiment.
-
2-Mercaptobenzothiazole (MBT): This compound is a thiol with a strong, unpleasant odor and can be a skin sensitizer. It is also considered a potential carcinogen.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylating Agents: Reagents like iodoethane and ethyl bromide are volatile, flammable, and toxic. They are also alkylating agents and should be handled with extreme care to avoid inhalation and skin contact.
-
Solvents: Many organic solvents used (e.g., acetone, methylene chloride) are flammable and volatile. Ensure all heating is done using a controlled heating mantle or oil bath, with no ignition sources nearby.
-
Bases: Handle bases like triethylamine and potassium carbonate with care, as they can be corrosive or irritant.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction yield is consistently low or zero.
-
Potential Cause: Ineffective deprotonation of 2-mercaptobenzothiazole (MBT).
-
Explanation: The formation of the thiolate anion is the first and most critical step. If the base is too weak or is not fresh, this step will fail.
-
Recommended Solution: Ensure your base is anhydrous and of high purity. Triethylamine is a common choice in a homogenous system, while anhydrous potassium carbonate is effective in heterogeneous systems.[1][8] If using a heterogeneous system, ensure vigorous stirring to maximize surface area contact.
-
-
Potential Cause: Poor quality of starting materials.
-
Explanation: 2-Mercaptobenzothiazole can oxidize over time to form 2,2'-dithiobis(benzothiazole), especially if exposed to air.[9][10] This disulfide impurity will not participate in the alkylation reaction.
-
Recommended Solution: Use freshly opened or purified MBT. You can monitor the purity of your starting material via Thin Layer Chromatography (TLC). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent in-situ oxidation.[10][11]
-
-
Potential Cause: Suboptimal reaction temperature.
-
Explanation: While many S-alkylation reactions proceed at room temperature, some systems require heating to overcome the activation energy barrier. Refluxing is common in many published protocols.[8]
-
Recommended Solution: If the reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring progress by TLC.[11] A reflux setup in a suitable solvent like ethanol or acetone is a good starting point.[8]
-
Problem 2: I am observing significant side product formation, particularly a second product with a similar TLC Rf value.
-
Potential Cause: Competing N-alkylation.
-
Explanation: The deprotonated MBT anion is an ambident nucleophile, with reactive sites at both the sulfur (S) and nitrogen (N) atoms. While S-alkylation is generally kinetically favored, N-alkylation can occur, especially in polar aprotic solvents. The regioselectivity of alkylation is a well-documented aspect of MBT chemistry.[12]
-
Recommended Solution: The choice of solvent and counter-ion can heavily influence the S/N selectivity. Generally, polar protic solvents (like ethanol) favor S-alkylation. Using a phase-transfer catalyst also strongly promotes S-alkylation by creating a "soft" cation (the quaternary ammonium) which pairs with the "soft" sulfur end of the thiolate anion, enhancing its nucleophilicity.
-
-
Potential Cause: Formation of 2,2'-dithiobis(benzothiazole).
-
Explanation: As mentioned, oxidative dimerization of the MBT starting material is a common side reaction. This can be catalyzed by trace metals or occur simply by exposure to atmospheric oxygen, particularly under basic conditions.[9]
-
Recommended Solution: Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.[10][11]
-
Problem 3: The reaction is very slow and does not reach completion even after 24 hours.
-
Potential Cause: Inefficient mixing in a heterogeneous system.
-
Explanation: If you are using a solid base (e.g., K₂CO₃) in a liquid organic solvent, the reaction rate is dependent on the surface area of the base and the efficiency of mixing. Without a phase-transfer catalyst, the reaction can be extremely slow.
-
Recommended Solution: Introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) at 1-5 mol%. This will shuttle the thiolate anion into the organic phase, dramatically accelerating the reaction.[2] Alternatively, ensure your stirring is as vigorous as possible to create a fine suspension of the base.
-
-
Potential Cause: The chosen ethylating agent is not reactive enough.
-
Explanation: The reactivity of ethylating agents follows the trend: I > Br > Cl. If you are using ethyl chloride, the reaction will be significantly slower than with iodoethane.
-
Recommended Solution: Switch to a more reactive ethylating agent like iodoethane or ethyl bromide. If you must use a less reactive one, increasing the reaction temperature or using microwave irradiation may be necessary to drive the reaction to completion.[5]
-
Data Presentation & Experimental Protocols
Table 1: Comparison of Catalytic Systems for 2-(Alkylthio)benzothiazole Synthesis
| Catalyst System | Reactants | Conditions | Yield (%) | Key Advantages | Reference |
| Triethylamine (Base) | 2-Mercaptobenzothiazole, Iodoethane | 95% Ethanol, Reflux, 45 min | 56% | Simple, homogenous system | [8] |
| K₂CO₃ (Base) | Benzothiazole-2-thiol, Ethyl 2-chloroacetate | Dry Acetone, Reflux, 3h | ~70% | Inexpensive base, common lab reagents | [1] |
| CuFe₂O₄ Nanoparticles | 2-Mercaptobenzothiazole, Aryl Halides | PEG-400, 90 °C, 5-8h | 85-95% | Recyclable catalyst, green solvent, ligand-free | [3][4] |
| Sulfated Tungstate (Ultrasound) | 2-Aminothiophenol, Aldehydes | Solvent-free, RT, Ultrasound | 90-96% | Green method, rapid, excellent yields | [6] |
| Phase Transfer Catalyst (Microwave) | Varies | Microwave Irradiation | High | Extremely rapid reaction times | [2] |
Note: The sulfated tungstate example represents an alternative synthesis route not starting from MBT, highlighting the diversity of available methods.
Visualizations: Workflows and Logic Diagrams
General Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-(Ethylthio)benzothiazole.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Detailed Experimental Protocol
Synthesis of 2-(Ethylthio)benzothiazole via Base-Catalyzed S-Ethylation
This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[8]
Materials:
-
2-Mercaptobenzothiazole (MBT) (16.72 g, 0.1 mol)
-
Triethylamine (10.1 g, 0.1 mol)
-
Iodoethane (15.6 g, 0.1 mol)
-
95% Ethanol (52 mL)
-
Methylene Chloride (100 mL)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (0.1 mol) in 52 mL of 95% ethanol.
-
Base Addition: To the resulting solution, add triethylamine (0.1 mol). Stir for 5-10 minutes. The solution should become homogenous and may take on a brownish color.
-
Ethylating Agent Addition: Carefully add iodoethane (0.1 mol) to the flask.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 45 minutes. Monitor the reaction progress by TLC (e.g., using a 10% ethyl acetate/hexane eluent), observing the disappearance of the MBT spot.
-
Work-up (Solvent Removal): Once the reaction is complete, cool the flask to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up (Extraction): Add 100 mL of water to the residue. An oil (the crude product) should separate. Transfer the mixture to a separatory funnel and extract the aqueous phase twice with 50 mL portions of methylene chloride.
-
Work-up (Washing & Drying): Combine the organic extracts and wash them once with 50 mL of water to remove any remaining salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the methylene chloride by rotary evaporation. This will yield a brown liquid. Purify the crude product by vacuum distillation (literature reports boiling point at 140-141.5 °C at 0.15 mm Hg) to obtain the final product as a pale yellow liquid.[8]
References
-
Nasr-Esfahani, M., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 133-182. [Link]
-
Moseev, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]
-
Waengdongbung, W., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin J. Sci. Technol.[Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. IJARSCT. [Link]
-
Al-Qalaf, A. M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2530. [Link]
-
Satish, G., et al. (2021). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. Journal of Molecular Liquids, 324, 115129. [Link]
-
Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767. [Link]
-
Do, H.-Q., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances, 14(1), 1-11. [Link]
-
Satish, G., et al. (2021). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(Ethylthio)benzothiazole. PrepChem.com. [Link]
-
Chen, J., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(7), 1222. [Link]
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Polycyclic Aromatic Compounds. [Link]
-
Wu, J., et al. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580. [Link]
-
Farshbaf, M., et al. (2018). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Research in Pharmaceutical Sciences, 13(5), 457-465. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. ResearchGate. [Link]
-
Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed. [Link]
-
Scribd. (n.d.). 2-Mercaptobenzothiazole and Its Derivatives Syntheses, Reactions and Applications. Scribd. [Link]
-
American Chemical Society. (2025). A green route to the degradation of 2-mercaptobenzothiazole (a potential carcinogen) using a water oxidation catalyst. ACS. [Link]
-
El-Sayed, N. N. E., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2886. [Link]
-
Ziarani, G. M., et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Journal of Chemical Extension, 1(1). [Link]
-
Yadav, S., et al. (2024). Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. Figshare. [Link]
-
Al-Masoudi, N. A. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(18), 5663. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Ethylthio)benzothiazole
Welcome to the technical support guide for the synthesis of 2-(Ethylthio)benzothiazole. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this specific synthesis. Here, we address common challenges and frequently asked questions, with a focus on the critical role of solvent selection and other reaction parameters. Our guidance is grounded in established chemical principles to ensure you can troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm planning to synthesize 2-(Ethylthio)benzothiazole. What is a reliable starting protocol?
A standard and effective method for the synthesis of 2-(Ethylthio)benzothiazole is the S-alkylation of 2-mercaptobenzothiazole with an ethylating agent. A typical procedure involves the reaction of 2-mercaptobenzothiazole with iodoethane in the presence of a base.[1]
Experimental Protocol: S-alkylation of 2-Mercaptobenzothiazole
Materials:
-
2-Mercaptobenzothiazole
-
Iodoethane
-
Triethylamine
-
95% Ethanol
-
Methylene chloride
-
Sodium sulfate (Na2SO4)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (0.1 mol) in 95% ethanol (52 ml).
-
Add triethylamine (0.1 mol) to the solution. The mixture should form a brown solution.
-
To this solution, add iodoethane (0.1 mol).
-
Reflux the mixture for approximately 45 minutes.
-
After reflux, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the residue, add water (100 ml), which should cause an oil to separate.
-
Extract the aqueous phase twice with 50 ml portions of methylene chloride.
-
Combine the organic phases and wash with 50 ml of water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield a brown liquid.
-
The crude product can be purified by distillation.[1]
Q2: My reaction yield is lower than expected. What are the common causes and how can I improve it?
Low yields are a frequent challenge in organic synthesis. For the preparation of 2-(Ethylthio)benzothiazole, several factors could be at play.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[2] | The reaction may be kinetically slow, requiring more energy or time to reach completion. |
| Poor Quality of Starting Materials | Ensure the purity of 2-mercaptobenzothiazole and the ethylating agent. 2-mercaptobenzothiazole can oxidize over time. | Impurities can interfere with the reaction or introduce side reactions, consuming reactants and lowering the yield of the desired product. |
| Suboptimal Base | While triethylamine is common, other bases like potassium carbonate can be used. The choice of base can influence the reaction rate and yield. | The strength and solubility of the base affect the deprotonation of the thiol, which is a key step in the reaction mechanism. |
| Solvent Effects | The choice of solvent is crucial. While ethanol is a common choice, other polar aprotic solvents like DMF or DMSO could be explored, especially if solubility is an issue.[2][3] | The solvent's polarity can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate. |
Visualizing the Workflow
The general workflow for the synthesis and purification of 2-(Ethylthio)benzothiazole can be visualized as follows:
Caption: A typical workflow for the synthesis and purification of 2-(Ethylthio)benzothiazole.
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
Byproduct formation can complicate purification and reduce your overall yield. Understanding the potential side reactions is key to mitigating them.
-
Oxidation of 2-Mercaptobenzothiazole: The thiol group in 2-mercaptobenzothiazole is susceptible to oxidation, which can form a disulfide byproduct.[2] To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is performed at elevated temperatures for extended periods.
-
Over-alkylation: While less common for S-alkylation, it's theoretically possible for further reactions to occur if there are other nucleophilic sites. Ensure a 1:1 stoichiometry of your reactants to avoid excess alkylating agent.
-
Solvent-Related Byproducts: In some cases, the solvent can participate in side reactions, especially under harsh conditions. For instance, while not typical for this synthesis, some "green" protocols for other benzothiazoles mention that certain solvents can lead to unexpected products.[3] Sticking to well-established solvents like ethanol for this specific transformation is advisable unless you are intentionally exploring novel methodologies.
Q4: How does the choice of solvent impact the synthesis of 2-(Ethylthio)benzothiazole?
The solvent plays a multifaceted role in a chemical reaction, and its selection can significantly influence the outcome.
Impact of Solvent Properties:
| Solvent Type | Examples | Potential Effects on Synthesis | Considerations |
| Polar Protic | Ethanol, Water[1][4] | Good solubility for the ionic intermediates. Can participate in hydrogen bonding, potentially slowing down the reaction by solvating the nucleophile. | Ethanol is a common and effective choice for this reaction. Water is a "green" option but may require catalyst optimization.[3] |
| Polar Aprotic | DMF, DMSO[2] | Can accelerate SN2 reactions by solvating the cation but not the nucleophile, leaving it more reactive. | May require higher temperatures for removal and can be more difficult to handle. Often used when reactants have poor solubility in other solvents. |
| Non-polar | Toluene, Dichloromethane[4][5] | Generally less effective for this type of reaction as they do not solvate the ionic intermediates well. Dichloromethane is primarily used for extraction.[1] | Toluene is sometimes used in related benzothiazole syntheses, often at reflux temperatures.[4] |
| Solvent-Free | - | Environmentally friendly and can lead to faster reaction rates and higher yields.[3][6][7] | May require higher temperatures and can be challenging if the reactants are solids. |
For the S-alkylation of 2-mercaptobenzothiazole, ethanol provides a good balance of solubility for the reactants and intermediates, a suitable boiling point for reflux, and is relatively easy to remove.[1]
Advanced Troubleshooting
Q5: I've tried optimizing the reaction conditions, but my yield is still poor. What else can I investigate?
If you've addressed the common issues, it may be time to consider more subtle aspects of your experimental setup.
-
Purity of Triethylamine: The purity of the base is important. Old or impure triethylamine can contain water or other impurities that may affect the reaction.
-
Moisture Content: While not strictly an anhydrous reaction, excess moisture can potentially hydrolyze the iodoethane. Ensure your glassware is dry before starting.
-
Stirring Efficiency: Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the reactants.
Mechanism Insight
The synthesis of 2-(Ethylthio)benzothiazole from 2-mercaptobenzothiazole proceeds via a nucleophilic substitution reaction (SN2).
Caption: Simplified mechanism for the S-alkylation of 2-mercaptobenzothiazole.
-
Deprotonation: The base (triethylamine) removes the acidic proton from the thiol group of 2-mercaptobenzothiazole to form the benzothiazole-2-thiolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of iodoethane in a concerted SN2 fashion.
-
Product Formation: This attack displaces the iodide ion, forming the C-S bond and yielding the final product, 2-(Ethylthio)benzothiazole, along with the triethylammonium iodide salt.
Understanding this mechanism highlights the importance of an effective base to generate the nucleophile and a good leaving group on the ethylating agent.
References
-
PrepChem. Synthesis of 2-(Ethylthio)benzothiazole. Available from: [Link]
-
Waengdongbung, W., et al. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin J. Sci. Technol. 2008, 30(5), 603-608. Available from: [Link]
-
Zhang, Y., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2021, 26(1), 168. Available from: [Link]
-
ResearchGate. Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. Available from: [Link]
-
Shaikh, I., et al. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. 2024, 6(1), 136-180. Available from: [Link]
-
Nguyen, T., et al. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances. 2024, 14(1), 24-33. Available from: [Link]
-
Mayo, M.S., et al. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters. 2014, 16(3), 764-767. Available from: [Link]
-
ResearchGate. Proposed mechanism for the synthesis of (2‐Oxy/Thio)benzothiazole. Available from: [Link]
-
Kakade, G.K., et al. Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College of Engineering, Kopargaon. 2021. Available from: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
Farshbaf, M., et al. Synthesis of Some 2-Substituted Benzothiazole Derivatives and Evaluation of their Anticancer and Anti-microbial Activities. Pharmaceutical Sciences. 2019, 25(2), 125-132. Available from: [Link]
-
Lee, S.F., et al. Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences. 2017, 21(5), 1145-1151. Available from: [Link]
-
Ali, D., et al. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. 2022, 27(18), 6061. Available from: [Link]
-
Singh, S., et al. Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. 2023, 24(03), 127-142. Available from: [Link]
-
Bakulev, V.A., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 2020, 25(21), 5048. Available from: [Link]
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- 5. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 6. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
Technical Support Center: Isolating 2-(Ethylthio)benzothiazole
Welcome to the Technical Support Center for the work-up and isolation of 2-(Ethylthio)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 2-(Ethylthio)benzothiazole is complete, but the crude product is an oil. How should I proceed with the work-up?
A1: It is common for the crude product of this reaction to be an oil. The recommended procedure involves an extractive work-up followed by purification. A typical method involves adding water to the reaction mixture to dissolve any salts, such as triethylamine hydroiodide, and then extracting the oily product with an organic solvent like dichloromethane or ethyl acetate.[1] The combined organic layers should then be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.[1] If the product remains oily and difficult to purify, consider converting it to a solid derivative for easier purification by recrystallization.[2]
Q2: I'm getting a low yield of 2-(Ethylthio)benzothiazole after purification. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Incomplete reaction is a primary cause. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material (2-mercaptobenzothiazole) is consumed.[2][3] Another critical factor is the quality of your reagents. 2-Mercaptobenzothiazole can oxidize over time, so using a fresh bottle or purifying it before use is advisable.[2] Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also significantly impact the yield.[2] The synthesis of 2-(Ethylthio)benzothiazole is typically a reflux reaction, and ensuring the correct duration is crucial.[1] Finally, product loss during the work-up and purification steps can contribute to low yields.[4] Optimize your extraction and consider alternative purification methods if column chromatography is leading to significant loss.
Q3: My purified 2-(Ethylthio)benzothiazole shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?
A3: Common impurities include unreacted starting materials (2-mercaptobenzothiazole and iodoethane) and potential side products from oxidation. If the reaction was not carried out under an inert atmosphere, oxidation of the thiol group in 2-mercaptobenzothiazole could lead to disulfide byproducts.[2] If your product and impurities have similar polarities, separation by column chromatography can be challenging.[2] In such cases, trying a different solvent system for elution is recommended.[2][5] Alternatively, preparative TLC or distillation of the final product can be effective purification techniques.[1] For some benzothiazole derivatives, sensitivity to the acidic nature of silica gel can be an issue; using neutral or basic alumina for column chromatography might be a better option.[2]
Q4: What are the key safety precautions I should take when working with 2-(Ethylthio)benzothiazole and its precursors?
A4: Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[6] 2-(Ethylthio)benzothiazole can cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is crucial to work in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[6] Avoid inhalation of vapors or mists. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the isolation of 2-(Ethylthio)benzothiazole.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure the disappearance of the starting material (2-mercaptobenzothiazole).[2][3] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Poor Quality of Starting Materials | Use a fresh bottle of 2-mercaptobenzothiazole or purify it by recrystallization before use. Ensure the iodoethane is not discolored (indicating decomposition). |
| Suboptimal Reaction Temperature | For the S-alkylation of 2-mercaptobenzothiazole with iodoethane, refluxing is typically required.[1] Ensure the reaction mixture is heated to the appropriate temperature for the solvent used (e.g., ethanol). |
| Product Loss During Work-up | Be meticulous during the extractive work-up. Ensure complete phase separation and perform multiple extractions with the organic solvent to maximize recovery.[1] |
Problem: Product is an Oil and Difficult to Purify
| Potential Cause | Recommended Solution |
| Inherent Physical Property | 2-(Ethylthio)benzothiazole is a liquid at room temperature.[1] If column chromatography is challenging, consider vacuum distillation for purification.[1] |
| Presence of Impurities | Oily impurities can prevent the product from solidifying. Attempt to remove these impurities by thorough washing of the organic extract or by using a different column chromatography solvent system.[2][5] |
| Difficult Separation by Column Chromatography | If the product and impurities have similar polarities, try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.[2] Preparative TLC is another option for difficult separations. |
Experimental Protocols
Protocol 1: Synthesis and Work-up of 2-(Ethylthio)benzothiazole
This protocol is adapted from a known synthesis of 2-(Ethylthio)benzothiazole.[1]
Materials:
-
2-Mercaptobenzothiazole
-
Triethylamine
-
Iodoethane
-
95% Ethanol
-
Dichloromethane (or Ethyl Acetate)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (0.1 mol) in 95% ethanol.
-
Add triethylamine (0.1 mol) to the solution. The solution will likely turn brown.
-
Add iodoethane (0.1 mol) to the mixture.
-
Reflux the reaction mixture for 45 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
Add water (100 ml) to the residue. An oil should separate.
-
Extract the aqueous phase with dichloromethane (2 x 50 ml).
-
Combine the organic phases and wash with water (50 ml).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and remove the solvent by rotary evaporation to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 2-(Ethylthio)benzothiazole
-
Silica Gel (or Alumina)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude 2-(Ethylthio)benzothiazole in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow
Diagram 1: Work-up Procedure for 2-(Ethylthio)benzothiazole
Caption: A flowchart of the general work-up procedure.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Synthesis of 2-(Ethylthio)benzothiazole - PrepChem.com. [Link]
-
Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc) - Cole-Parmer. [Link]
-
Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione - Knowledge Exchange. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
(PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]
-
Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction - PubMed. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Ethylthio)benzothiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Ethylthio)benzothiazole. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshooting guidance, and answers to frequently asked questions encountered during the lab-scale and scale-up synthesis of this important intermediate.
Synthesis Overview & Mechanism
The most common and industrially viable route to 2-(Ethylthio)benzothiazole is the S-alkylation of 2-Mercaptobenzothiazole (2-MBT). This reaction is a classic Williamson ether synthesis analog, where the thiol group's sulfur atom acts as a nucleophile.
Core Reaction: The process involves the deprotonation of the thiol group on 2-MBT with a suitable base to form a thiolate anion. This highly nucleophilic anion then attacks an ethylating agent, such as iodoethane or bromoethane, in a bimolecular nucleophilic substitution (SN2) reaction to form the final product.[1][2]
Caption: S-alkylation mechanism for 2-(Ethylthio)benzothiazole synthesis.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What are the most suitable starting materials for this synthesis? A1: The standard starting materials are 2-Mercaptobenzothiazole (2-MBT) and an ethylating agent. Iodoethane is highly reactive and often used in lab-scale preparations for faster reaction times.[1] For industrial scale-up, bromoethane is a more cost-effective alternative, though it may require slightly more forcing conditions (e.g., higher temperature or longer reaction time).
Q2: Which base should I choose? A2: An organic base like triethylamine (TEA) is commonly used as it effectively deprotonates the thiol and the resulting triethylammonium salt is often soluble in the reaction solvent, simplifying filtration if it precipitates upon cooling.[1] Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be used, particularly in phase-transfer catalysis conditions, but may introduce water, which can complicate the work-up.
Q3: What is a typical solvent for this reaction? A3: Ethanol is a common solvent as it readily dissolves the 2-MBT and the base.[1] Other polar aprotic solvents like acetonitrile or DMF can also be used and may accelerate SN2 reactions. For scale-up, solvent choice must also consider boiling point (for reflux and removal), cost, and environmental impact.
Q4: How should I monitor the reaction's progress? A4: Thin-layer chromatography (TLC) is the most effective technique for monitoring the reaction.[3] A typical mobile phase would be a mixture of hexane and ethyl acetate. You should spot the starting 2-MBT, the ethylating agent, and the reaction mixture. The reaction is complete when the 2-MBT spot is fully consumed.
Q5: Are there any significant safety precautions I should take? A5: Yes. 2-Mercaptobenzothiazole has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[3] Ethylating agents like iodoethane and bromoethane are toxic and potential carcinogens. Always consult the Safety Data Sheet (SDS) for all reagents.[4] The reaction can be exothermic, so controlled addition of the ethylating agent is recommended, especially on a larger scale.
Detailed Experimental Protocol (Lab-Scale)
This protocol is a validated starting point for laboratory synthesis.
Materials:
-
2-Mercaptobenzothiazole (2-MBT): 16.72 g (0.1 mol)
-
Triethylamine (TEA): 10.1 g (0.1 mol)
-
Iodoethane: 15.6 g (0.1 mol)
-
95% Ethanol: 52 mL
-
Dichloromethane (for extraction)
-
Water (for washing)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: Add 2-Mercaptobenzothiazole (16.72 g) and 95% ethanol (52 mL) to the flask. Stir until the 2-MBT is partially dissolved.
-
Base Addition: Add triethylamine (10.1 g) to the mixture. Stir until a clear, brown solution is formed. This indicates the formation of the triethylammonium salt of 2-MBT.
-
Alkylation: Carefully add iodoethane (15.6 g) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for approximately 45-60 minutes. Monitor reaction completion via TLC.[1]
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up:
-
Add 100 mL of water to the residue. The product, 2-(Ethylthio)benzothiazole, should separate as an oil.
-
Extract the aqueous phase twice with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 50 mL of water to remove any remaining salts.
-
-
Drying & Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the dichloromethane by rotary evaporation to yield the crude product as a brown liquid.[1]
-
Purification: For high purity, the crude liquid can be purified by vacuum distillation. The product typically distills at 140-142 °C at 0.15 mm Hg.[1]
Troubleshooting Guide for Scale-Up Synthesis
Transitioning from lab-scale to pilot or industrial scale introduces new challenges. This guide addresses common problems in a systematic way.
Caption: Troubleshooting workflow for common scale-up issues.
Issue 1: Low or Inconsistent Yield
| Potential Cause | Underlying Rationale & Verification | Recommended Solution for Scale-Up |
| Poor Quality of 2-MBT | 2-MBT is susceptible to air oxidation, forming a disulfide byproduct which is unreactive.[3] This reduces the available nucleophile. Verify the purity of your starting material via melting point or HPLC before starting. | Procure high-purity 2-MBT from a reputable supplier. If necessary, consider recrystallization. For large-scale campaigns, store 2-MBT under a nitrogen atmosphere to prevent degradation. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. This is common when switching to a less reactive alkylating agent like bromoethane. Verify by taking an in-process control (IPC) sample and analyzing via TLC or HPLC for remaining 2-MBT.[3] | Increase the reflux time or modestly increase the reaction temperature. Ensure the reactor's heating system can maintain a consistent setpoint across the entire batch volume. |
| Loss During Work-up | The product has some solubility in water, and significant losses can occur with multiple aqueous washes. Emulsion formation during extraction can also lead to loss of material in the aqueous/rag layer. | Minimize the volume and number of aqueous washes. Using a brine (saturated NaCl solution) wash can help break emulsions and reduce the solubility of the organic product in the aqueous phase. |
Issue 2: Product Fails Purity Specifications
| Potential Cause | Underlying Rationale & Verification | Recommended Solution for Scale-Up |
| Unreacted 2-MBT | If the reaction is incomplete, 2-MBT will remain. It can be difficult to separate from the product by distillation due to its high boiling point. | Ensure the reaction goes to completion. During work-up, a wash with a dilute basic solution (e.g., 1% NaOH) can convert the acidic 2-MBT into its water-soluble salt, effectively removing it from the organic phase. |
| Formation of Byproducts | At higher temperatures, there is a risk of N-alkylation on the benzothiazole ring, leading to a quaternary salt byproduct. Over-oxidation can also occur if the starting material is of poor quality.[3] | Maintain strict temperature control. S-alkylation is generally favored kinetically at lower temperatures. Ensure high-quality starting materials are used under an inert atmosphere to minimize oxidative side reactions.[3] |
| Inefficient Purification | Lab-scale column chromatography is not viable for industrial production.[5] Large-scale vacuum distillation requires careful control over pressure and temperature to achieve good separation. | Optimize vacuum distillation conditions. A fractionating column may be necessary to achieve high purity. Ensure the vacuum pump and pressure controller are robust and can maintain a stable, low pressure. |
Issue 3: Thermal Management & Safety
| Potential Cause | Underlying Rationale & Verification | Recommended Solution for Scale-Up |
| Reaction Exotherm | Alkylation reactions are exothermic. While manageable in a small flask, the heat generated in a large reactor can be significant, as the surface-area-to-volume ratio decreases upon scale-up. This can lead to a runaway reaction if not controlled. | Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of synthesis reaction (MTSR). Add the ethylating agent slowly over time using a dosing pump. Ensure the reactor's cooling system is sufficient to handle the heat load. |
| Handling of Reagents | Iodoethane and bromoethane are volatile and toxic. Handling large quantities increases exposure risk. Triethylamine is flammable and has a strong odor. | Use a closed-system transfer for all liquid reagents to minimize vapor release. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respirators with organic vapor cartridges.[6] |
References
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PrepChem. (n.d.). Synthesis of 2-(Ethylthio)benzothiazole. Retrieved from PrepChem.com. [Link]
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Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of (2‐Oxy/Thio)benzothiazole. Retrieved from ResearchGate. [Link]
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Ansari, F. L., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
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Waengdongbung, A., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from an organik kimya. [Link]
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Validation & Comparative
A Comparative Analysis of 2-(Ethylthio)benzothiazole and Conventional Antimicrobial Agents
<_>
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration and rigorous evaluation of novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide presents a comparative study of 2-(Ethylthio)benzothiazole (ETB), a representative benzothiazole derivative, against two widely-used clinical antibiotics: Ciprofloxacin and Penicillin G. We provide a comprehensive experimental framework designed for researchers to assess the efficacy, kinetics, and preliminary safety profile of ETB. This document outlines detailed, self-validating protocols for determining Minimum Inhibitory Concentration (MIC), time-kill kinetics, biofilm inhibition, and cytotoxicity, supported by illustrative data and mechanistic diagrams.
Introduction: The Need for Novel Antimicrobial Scaffolds
The relentless evolution of drug-resistant pathogens poses a formidable threat to global health. The overuse and misuse of conventional antibiotics have led to the selection of multidrug-resistant strains, rendering many first-line treatments ineffective.[3] This reality underscores the urgent need for new antimicrobial agents with novel mechanisms of action that can circumvent existing resistance pathways.
Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, are a focal point in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] Specifically, 2-substituted benzothiazoles have demonstrated potent activity against a range of bacterial and fungal pathogens.[1][5] This guide focuses on 2-(Ethylthio)benzothiazole (ETB), a compound noted for its antimicrobial potential, to provide a framework for its systematic evaluation.[6]
To establish a clinically relevant benchmark, we will compare ETB's performance against two cornerstone antibiotics representing different mechanistic classes:
-
Ciprofloxacin : A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby leading to cell death.[7]
-
Penicillin G : A classic β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis and death.[7][8]
This comparative approach allows for a nuanced understanding of ETB's potential as a viable antimicrobial candidate.
Experimental Framework for Comparative Analysis
A robust evaluation of a novel antimicrobial agent requires a multi-faceted experimental approach. The following workflow is designed to provide a comprehensive comparison of the bioactivity of ETB, Ciprofloxacin, and Penicillin G.
Caption: Overall experimental workflow for comparative antimicrobial agent evaluation.
Detailed Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established methodologies to ensure reproducibility and accuracy.[9][10]
Experiment 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] This assay provides a fundamental measure of an agent's potency.
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the lowest concentration showing no turbidity (visible growth) is recorded as the MIC.
-
Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) in a sterile saline solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[13]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of ETB, Ciprofloxacin, and Penicillin G in MHB. The typical concentration range to test is 0.06 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only sterile MHB (no bacteria or compound).
-
Vehicle Control: If the test compound is dissolved in a solvent (e.g., DMSO), include wells with bacteria and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity is observed.[11]
-
Experiment 2: Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[14]
-
Principle: A standardized bacterial culture is treated with specific concentrations of the antimicrobial agent. At various time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
-
Methodology:
-
Preparation: Prepare flasks containing MHB with the test compounds at concentrations of MIC, 2x MIC, and 4x MIC, as determined in the previous experiment.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.[15] Include a growth control flask without any antimicrobial agent.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[16]
-
Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto nutrient agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration.
-
Experiment 3: Biofilm Inhibition Assay
Bacterial biofilms are communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This assay assesses the ability of a compound to prevent biofilm formation.
-
Principle: Bacteria are cultured in the presence of the test compounds in a microtiter plate. After incubation, planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm mass.[17]
-
Methodology (Crystal Violet Staining):
-
Preparation: In a 96-well flat-bottom plate, add Tryptic Soy Broth (TSB) supplemented with glucose, along with sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of the test compounds.
-
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well.[18]
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[19]
-
Washing: Gently discard the medium and wash the wells twice with sterile PBS to remove non-adherent cells.[20]
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[19]
-
Final Wash: Discard the stain and wash the wells thoroughly with water until the wash water is clear. Dry the plate.
-
Solubilization: Add 30% acetic acid or absolute ethanol to each well to solubilize the bound dye.[19]
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.[17] Calculate the percentage of biofilm inhibition relative to the untreated control.
-
Experiment 4: Cytotoxicity Assay (MTT Assay)
It is crucial that a potential antimicrobial agent exhibits selective toxicity, meaning it harms microbial cells while causing minimal damage to host cells.[8] The MTT assay is a colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[21]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[23]
-
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere by incubating for 24 hours.[24]
-
Treatment: Remove the medium and expose the cells to various concentrations of the test compounds (ETB, Ciprofloxacin, Penicillin G) for 24-72 hours.[24][25]
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[24]
-
Quantification: Measure the absorbance of the solubilized solution on a microplate reader, typically at a wavelength of 570 nm.[23]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Calculate the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Comparative Data Presentation & Interpretation
To facilitate direct comparison, the experimental data should be summarized in clear, structured tables. Below are examples using hypothetical, yet plausible, data.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 2-(Ethylthio)benzothiazole (ETB) | 16 | 32 |
| Ciprofloxacin | 1 | 0.25 |
| Penicillin G | 0.125 | >128 (Resistant) |
-
Interpretation: The data suggests ETB has moderate broad-spectrum activity. Ciprofloxacin shows high potency against both strains, while Penicillin G is highly effective against Gram-positive S. aureus but ineffective against Gram-negative E. coli, as expected. The MIC value for a given antibiotic cannot be directly compared to that of another; interpretation relies on comparing the MIC to established clinical breakpoints.[26]
Table 2: Biofilm Inhibition (%) at 1/2 MIC
| Compound | S. aureus Biofilm | E. coli Biofilm |
| 2-(Ethylthio)benzothiazole (ETB) | 75% | 68% |
| Ciprofloxacin | 45% | 55% |
| Penicillin G | 30% | N/A |
-
Interpretation: This hypothetical data indicates that ETB is a more potent inhibitor of biofilm formation than Ciprofloxacin at sub-MIC levels. This is a significant finding, as biofilm-associated infections are a major clinical challenge.
Table 3: Cytotoxicity (CC₅₀) on HEK293 Cells
| Compound | CC₅₀ (µg/mL) |
| 2-(Ethylthio)benzothiazole (ETB) | 150 |
| Ciprofloxacin | >200 |
| Penicillin G | >500 |
-
Interpretation: The selectivity of an antimicrobial is crucial. By comparing the CC₅₀ to the MIC, a selectivity index (SI = CC₅₀/MIC) can be calculated. A higher SI is desirable. For ETB against S. aureus, the SI would be 150/16 ≈ 9.4. This provides an initial quantitative measure of the compound's therapeutic window.
Mechanistic Insights
Antibiotics function by disrupting essential bacterial processes.[27] Benzothiazole derivatives are reported to act via multiple mechanisms, including the inhibition of key enzymes like DNA gyrase, dihydropteroate synthase, and peptide deformylase.[4][28] Some derivatives may also disrupt the bacterial cell membrane.
Caption: High-level overview of antimicrobial mechanisms of action.
Conclusion and Future Directions
This guide provides a structured, scientifically grounded framework for the comparative evaluation of 2-(Ethylthio)benzothiazole. The described assays collectively offer a robust assessment of its antimicrobial potential relative to established clinical agents. Based on the hypothetical data presented, ETB demonstrates promising broad-spectrum activity and potent biofilm inhibition, warranting further investigation.
Future research should focus on elucidating the precise mechanism of action of ETB, exploring its efficacy against a wider panel of clinical isolates (including resistant strains), and conducting in vivo studies to assess its safety and efficacy in a whole-organism model. Structure-activity relationship (SAR) studies could also be employed to synthesize more potent and selective derivatives. The systematic application of the protocols outlined herein will be instrumental in determining if ETB and related benzothiazoles can be developed into the next generation of antimicrobial therapies.
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General Biofilm Assay Protocol. iGEM. Available at: [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information (PMC). Available at: [Link]
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SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
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Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of 2-(Ethylthio)benzothiazole Activity in Cell-Based Assays
Introduction: Scrutinizing the Therapeutic Potential of Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2-(Ethylthio)benzothiazole (ETB) is a member of this versatile class of heterocyclic compounds. While the broader family of benzothiazoles has been studied extensively, a rigorous, comparative validation of ETB's specific cellular activity is essential for any further drug development efforts.
This guide provides a framework for researchers to systematically validate the bioactivity of ETB, focusing on its potential anticancer effects. We will move beyond simple screening to a more nuanced evaluation, establishing not only if the compound has an effect, but how it compares to established alternatives and what fundamental cellular mechanisms it may modulate. The experimental design emphasizes self-validation through the inclusion of appropriate controls, ensuring the trustworthiness and reproducibility of the findings.
Part 1: The Foundational Pillar: Assessing Cytotoxicity
Before investigating any specific mechanism of action, it is imperative to determine a compound's inherent cytotoxicity. This initial step serves two critical purposes:
-
It establishes a therapeutic window, identifying the concentration range where the compound exhibits biological effects without causing non-specific cell death.
-
It provides a primary endpoint for anticancer activity, quantifying the compound's ability to inhibit cell proliferation or kill cancer cells directly.[3][4]
We will employ the MTT assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.[6][7] The quantity of formazan is directly proportional to the number of metabolically active, viable cells.[7]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay[8][9]
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - hepatocellular carcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 2-(Ethylthio)benzothiazole (ETB) in DMSO. Create a series of dilutions in culture medium. Prepare similar dilutions for a positive control, such as Doxorubicin, a standard chemotherapeutic agent. A vehicle control containing the same final concentration of DMSO as the highest ETB dose is crucial.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (ETB, Doxorubicin, vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 10 minutes.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Comparative Data: Cytotoxicity Profile
The following table presents hypothetical data illustrating how the performance of ETB can be compared against a standard drug.
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| 2-(Ethylthio)benzothiazole | HeLa | 12.5 |
| HepG2 | 28.7 | |
| Doxorubicin (Control) | HeLa | 0.8 |
| HepG2 | 1.5 |
This is example data. Actual values must be determined experimentally.
Part 2: Mechanistic Insight: Probing for Apoptosis Induction
If ETB demonstrates significant cytotoxicity, the next logical question is to determine the mechanism of cell death. A desirable trait for many anticancer agents is the ability to induce apoptosis, or programmed cell death. Apoptosis is a highly regulated process that avoids the inflammatory response associated with necrosis. A key event in the apoptotic cascade is the activation of effector caspases, particularly Caspase-3, which is responsible for cleaving key cellular proteins and executing the cell death program.[9]
A colorimetric or fluorometric Caspase-3 activity assay provides a direct measure of this pivotal event. These assays use a synthetic peptide substrate, such as DEVD, conjugated to a reporter molecule (e.g., p-nitroaniline (p-NA) for colorimetric assays). When active Caspase-3 in the cell lysate cleaves the substrate, the reporter molecule is released and can be quantified.[9]
Signaling Pathway: Role of Caspase-3 in Apoptosis
Caption: Simplified intrinsic apoptosis pathway highlighting Caspase-3 activation.
Detailed Protocol: Colorimetric Caspase-3 Assay[10][12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with ETB at concentrations around its determined IC₅₀ (e.g., 1x and 2x IC₅₀). Include a positive control (e.g., Staurosporine, 1 µM for 4 hours) and a vehicle control.
-
Cell Lysis: After the treatment period, collect both adherent and floating cells. Centrifuge, wash with ice-cold PBS, and resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[9]
-
Lysate Preparation: Incubate the cells on ice for 10-15 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the assay.
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x reaction buffer to each well. Add 50-100 µg of protein lysate to the wells and adjust the volume to 90 µL with lysis buffer.
-
Substrate Addition: Add 10 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[10]
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours, or until a yellow color develops.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance readings of the ETB-treated samples to the vehicle control.
Comparative Data: Apoptosis Induction Profile
This table demonstrates a comparative analysis of Caspase-3 activation.
| Compound | Concentration | Cell Line | Caspase-3 Activity (Fold Increase vs. Vehicle) |
| 2-(Ethylthio)benzothiazole | 12.5 µM (IC₅₀) | HeLa | 3.8 |
| 25 µM (2x IC₅₀) | HeLa | 6.2 | |
| Staurosporine (Control) | 1 µM | HeLa | 8.5 |
This is example data. Actual values must be determined experimentally.
Conclusion and Comparative Outlook
This guide outlines a logical, two-step process for the initial validation of 2-(Ethylthio)benzothiazole's cellular activity. By first establishing a dose-dependent cytotoxic profile and then investigating a key mechanistic pathway like apoptosis, researchers can generate robust, comparative data. The results from these assays will determine if ETB acts as a non-specific toxin or as a potential therapeutic agent with a defined mechanism of action.
Comparing the IC₅₀ and apoptosis-induction data for ETB against both a standard-of-care drug (Doxorubicin) and other benzothiazole derivatives reported in the literature provides critical context.[11][12] If ETB shows potent cytotoxicity and effectively induces Caspase-3 activity, it warrants further investigation into upstream signaling pathways (e.g., mitochondrial membrane potential, cytochrome c release) and validation in additional cancer cell models. This structured, evidence-based approach is fundamental to advancing novel compounds from initial discovery to preclinical development.
References
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Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Benzothiazole Derivatives as Enzyme Inhibitors: A Comparative Analysis
Introduction: The Versatility of the Benzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, is one such "privileged structure".[1][2] Its chemical stability, rigid planar structure, and electron-rich nature provide an ideal scaffold for interacting with a diverse array of biological targets. This versatility has led to the development of benzothiazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7]
A particularly fruitful area of research has been the exploration of benzothiazole derivatives as enzyme inhibitors.[2] By strategically modifying the core scaffold, researchers have successfully designed potent and selective inhibitors for several critical enzyme classes. This guide provides a comparative analysis of the efficacy of different benzothiazole derivatives against key enzyme targets, synthesizes structure-activity relationship (SAR) insights, and presents detailed experimental protocols for their evaluation.
Comparative Efficacy Against Major Enzyme Classes
The true potential of the benzothiazole scaffold is best understood by examining its application against specific enzyme families. We will delve into three classes where these derivatives have shown significant promise: Cholinesterases, Carbonic Anhydrases, and Protein Kinases.
Cholinesterase Inhibition: A Strategy for Alzheimer's Disease
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD).[3][8] Several benzothiazole derivatives have been developed as potent cholinesterase inhibitors, with some exhibiting dual activity and other beneficial properties like anti-amyloid aggregation.[9][10][11]
Comparative Data for Benzothiazole-Based Cholinesterase Inhibitors
| Compound ID | Target Enzyme(s) | IC50 / Ki Value(s) | Key Structural Features & Insights | Reference |
| LB05 | AChE (potent), BChE | AChE IC50: 0.40 µM; Ki: 0.28 µM | A benzothiazole-piperazine derivative. The piperazine moiety is crucial for activity. Acts as a mixed-type inhibitor.[9] | [9] |
| M13 | BChE (potent & selective) | BChE IC50: 1.21 µM; Ki: 1.14 µM | A benzothiazolone derivative with a 6-methoxy indole group, which enhances BChE inhibitory activity.[8] | [8] |
| M2 | BChE (selective) | BChE IC50: 1.38 µM | A benzothiazolone derivative with high selectivity for BChE over AChE (Selectivity Index = 28.99).[8] | [8] |
| Compound 4f | AChE & MAO-B (dual inhibitor) | AChE IC50: 23.4 nM; MAO-B IC50: 40.3 nM | Demonstrates potent dual inhibition, a desirable multi-target approach for AD. Also inhibits Aβ aggregation.[10][11][12] | [11][12] |
| Compound 4m | AChE & MAO-B (dual inhibitor) | AChE IC50: 27.8 nM; MAO-B IC50: 198.8 nM | Another potent dual inhibitor, highlighting the scaffold's potential for multi-target drug design.[12] | [12] |
Structure-Activity Relationship (SAR) Insights: The data reveals that substitutions at the 2-position of the benzothiazole ring are critical for cholinesterase inhibition.[1]
-
Piperazine and Indole Moieties: The incorporation of N-containing heterocycles like piperazine (in LB05) or indole groups (in M13) appears to facilitate key interactions within the enzyme active sites.[8][9]
-
Selectivity: Subtle structural changes can dramatically shift selectivity between AChE and BChE. For instance, compound M2 shows high BChE selectivity compared to its analogues.[8]
-
Dual-Targeting: The scaffold is amenable to modifications that allow for the simultaneous inhibition of multiple targets relevant to AD, such as AChE and Monoamine Oxidase B (MAO-B), as seen with compounds 4f and 4m.[11][12]
Carbonic Anhydrase Inhibition: Targeting Hypoxic Tumors and Other Diseases
Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO2.[4][13] Certain isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[7][14] Benzothiazole-based sulfonamides have been developed as effective CA inhibitors.
Comparative Data for Benzothiazole-Based Carbonic Anhydrase Inhibitors
| Compound Class | Target Isoform(s) | Ki Value Range | Key Structural Features & Insights | Reference |
| Amino acid-benzothiazole conjugates | hCA II, hCA V | Ki: 2.9 µM to 88.1 µM | These compounds show micromolar inhibition, with greater efficacy against isoforms II and V.[4][15] | [4][15] |
| N-protected amino acid-benzothiazole conjugates | hCA I, hCA II, hCA XII | Ki: 45.4 µM to >100 µM | Generally weak inhibitors. The presence of a methylsulfonyl group on the benzothiazole ring increased inhibitory power.[5] | [5] |
| Benzothiazole-based SLC-0111 analogues | CA IX, CA XII | Potent Inhibition (specific values not detailed in abstract) | Designed as analogues of the clinical candidate SLC-0111, replacing a phenyl tail with a benzothiazole motif.[14] | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Zinc-Binding Group: The primary mechanism involves a zinc-binding group (like a sulfonamide) interacting with the Zn2+ ion in the enzyme's active site. The benzothiazole moiety acts as the tail, influencing isoform selectivity and binding affinity.
-
Substituents on the Ring: The presence of electron-withdrawing groups, such as a methylsulfonyl group, can enhance inhibitory activity, likely by stabilizing interactions within the active site.[5]
Protein Kinase Inhibition: A Cornerstone of Cancer Therapy
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[16] The benzothiazole scaffold has been successfully employed to design inhibitors against various kinases, including PI3K, ATR, and ROCK-II.[6][17][18][19][20]
Comparative Data for Benzothiazole-Based Kinase Inhibitors
| Compound ID / Class | Target Kinase(s) | IC50 Value(s) | Key Structural Features & Insights | Reference |
| Compound 19 | PI3Ks, mTORC1 | Antiproliferative IC50: 0.30–0.45 µM | A benzothiazole derivative containing pyridine. Showed potent inhibition of the PI3K/AKT/mTOR pathway.[18] | [18] |
| Compound 11 | PI3Kβ (selective) | Potent and selective (specific IC50 not detailed in abstract) | Designed with a morpholine group at the 2-position of the benzothiazole, which was found to be necessary for potent activity.[20] | [20] |
| Compound 7l | ATR Kinase | Potent cytotoxicity in HCT116 and HeLa cells | A hybrid molecule incorporating both benzothiazole and chromone pharmacophores.[6][19] | [6][19] |
| ROCK-II Inhibitors | ROCK-II | Good biochemical and cellular potency | A series of benzothiazole derivatives identified with sufficient kinase selectivity for ROCK-II.[17] | [17] |
Structure-Activity Relationship (SAR) Insights:
-
Hybridization Approach: Combining the benzothiazole scaffold with other known pharmacophores (e.g., chromone in compound 7l) can lead to highly potent hybrid molecules.[6]
-
Targeting the PI3K/AKT/mTOR Pathway: Benzothiazole derivatives have proven effective at inhibiting this crucial cancer signaling pathway.[18][20] The morpholine group in compound 11 highlights how specific substitutions can drive both potency and selectivity.[20]
Visualizing the Science: Workflows and Pathways
To better understand the context of this research, diagrams are essential. The following visualizations, created using Graphviz, illustrate the experimental workflow, a key signaling pathway, and the logic behind structure-activity relationships.
Caption: General workflow for the discovery and optimization of benzothiazole-based enzyme inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for benzothiazole kinase inhibitors.
Caption: Logical diagram of Structure-Activity Relationships (SAR) for benzothiazole derivatives.
Field-Proven Experimental Protocols
The trustworthiness of any comparative guide rests on the robustness of its underlying experimental data.[21] The following protocols are self-validating systems for assessing enzyme inhibition.
Protocol 1: Spectrophotometric Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) using a spectrophotometer.[22] The example is adapted for a cholinesterase assay using Ellman's reagent.[23]
Causality: The choice of a spectrophotometric assay is based on its widespread availability, ease of use, and the ability to monitor reaction progress in real-time by measuring the change in absorbance of a chromogenic product. Ellman's reagent (DTNB) reacts with the product of acetylcholine hydrolysis (thiocholine) to produce a yellow-colored compound, which can be quantified.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). The optimal pH must be determined empirically for the specific enzyme.
-
Substrate Stock: Prepare a stock solution of acetylthiocholine iodide (ATCI) in the assay buffer.
-
Enzyme Stock: Prepare a stock solution of purified AChE in assay buffer. The concentration should be chosen to ensure the reaction rate is linear over the measurement period.[24]
-
Inhibitor Stocks: Prepare a serial dilution of the benzothiazole test compounds in a suitable solvent (e.g., DMSO). Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.[25]
-
Ellman's Reagent: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, DTNB solution, enzyme stock, and a specific concentration of the test inhibitor.
-
Negative Control (No Inhibition): Add assay buffer, DTNB, enzyme stock, and solvent (DMSO) only. This represents 100% enzyme activity.
-
Positive Control: Add assay buffer, DTNB, enzyme stock, and a known AChE inhibitor (e.g., Donepezil).
-
Blank Wells: Add assay buffer, DTNB, and substrate. This corrects for non-enzymatic hydrolysis of the substrate.
-
-
Reaction & Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Kinetic Analysis to Determine Inhibition Mechanism
Causality: Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding how an inhibitor interacts with the enzyme and its substrate.[25] This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The Lineweaver-Burk plot, a double reciprocal plot of 1/rate vs. 1/[Substrate], is a classic method for visualizing these relationships.[26][27]
Methodology:
-
Experimental Design:
-
Design a matrix of experiments with varying concentrations of both the substrate (e.g., 5-7 concentrations spanning from 0.2x Km to 5x Km) and the inhibitor (e.g., 3-4 concentrations, including a zero-inhibitor control).[27]
-
The Km (Michaelis constant) for the substrate must be determined beforehand in the absence of any inhibitor.
-
-
Assay Execution:
-
Perform the enzymatic assay as described in Protocol 1 for each combination of substrate and inhibitor concentration.
-
Ensure all measurements are taken from the initial linear velocity region of the reaction.[28]
-
-
Data Analysis and Visualization:
-
For each inhibitor concentration, plot the initial reaction rate (V) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.
-
Interpret the Plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).
-
Mixed Inhibition: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and Km are altered).[8]
-
-
Calculate the inhibition constant (Ki) by secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration).
-
Conclusion and Future Perspectives
The benzothiazole scaffold has unequivocally demonstrated its value in the design of potent and selective enzyme inhibitors. The comparative data show that derivatives can be tailored to target diverse enzymes involved in neurodegeneration, cancer, and other diseases. The success of dual-target inhibitors, such as the AChE/MAO-B compounds, highlights a promising path forward for developing therapies for complex multifactorial diseases.[11]
Future research should focus on several key areas:
-
Enhancing Selectivity: While potency is crucial, selectivity against related enzyme isoforms is paramount to minimizing off-target effects and improving safety profiles.
-
Optimizing Pharmacokinetics: Further chemical modifications are needed to improve the "drug-like" properties of these compounds, including bioavailability, metabolic stability, and blood-brain barrier permeability for neuro-targets.[9]
-
Exploring Novel Targets: The inherent versatility of the benzothiazole scaffold should be leveraged to explore its inhibitory potential against other emerging enzyme targets in various therapeutic areas.
By combining rational design based on SAR insights with robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of benzothiazole-based enzyme inhibitors.
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A Comparative Guide to In Silico Docking: A Case Study of 2-(Ethylthio)benzothiazole
This guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study, using 2-(Ethylthio)benzothiazole as our primary compound of interest. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, focusing on the causality behind experimental choices and the principles of a self-validating system. We will objectively compare the docking performance of 2-(Ethylthio)benzothiazole against known inhibitors for two distinct and therapeutically relevant protein targets, supported by reproducible methodologies and clear data interpretation.
Introduction: The Scientific Premise
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] The versatility of this heterocyclic system makes its derivatives, such as 2-(Ethylthio)benzothiazole, attractive candidates for computational screening against various biological targets.
Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. This in silico approach accelerates the drug discovery pipeline by enabling the rapid, cost-effective screening of virtual libraries, prioritizing candidates for synthesis and in vitro testing.
This guide will conduct a comparative docking analysis of 2-(Ethylthio)benzothiazole against two well-validated protein targets from different therapeutic areas:
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain, a key protein in signaling pathways that promote cell proliferation, is a validated target for various cancer therapies.[4]
-
Antimicrobial Target: Dihydrofolate Reductase (DHFR) from Escherichia coli, a crucial enzyme in the folate synthesis pathway, is a classic target for antibacterial agents.[4]
For each target, we will compare the performance of our lead compound against a known, co-crystallized inhibitor. This not only provides a benchmark for performance but also serves as a crucial validation step for our entire docking protocol.
Part 1: The Experimental Workflow: A Self-Validating Protocol
A robust docking study is built on a meticulous and verifiable workflow. The causality is simple: garbage in, garbage out. Minor errors in molecule preparation can lead to scientifically meaningless results. Therefore, every step is designed to ensure chemical and structural accuracy before the simulation begins.
Workflow Overview
The entire process, from data acquisition to final analysis, follows a systematic path. This ensures reproducibility and logical coherence.
Caption: A high-level overview of the in silico molecular docking workflow.
Essential Tools and Software
Our protocol relies on widely accessible and validated software to ensure that researchers can replicate these findings.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Utilized for preparing protein and ligand files, adding hydrogens, and defining atomic properties.
-
AutoDock Vina: A powerful and efficient open-source program for performing the molecular docking simulation.[5]
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the 3D structures and protein-ligand interactions.
Step-by-Step Methodology: Target & Ligand Preparation
This is the most critical phase. The goal is to produce structurally and chemically correct PDBQT files, the required input format for AutoDock Vina.
A. Target Protein Preparation
-
Acquisition: Download the protein crystal structure from the RCSB Protein Data Bank (PDB). For this guide, we use 1M17 (EGFR Kinase Domain complexed with Erlotinib) and 1DLS (E. coli DHFR complexed with Methotrexate).
-
Cleaning the Structure: Open the PDB file in AutoDock Tools. The primary objective is to isolate the protein chain of interest.
-
Rationale: PDB files often contain non-essential components like water molecules, co-factors, and multiple protein chains that can interfere with the docking algorithm.[6][7]
-
Action: Delete all water molecules and any heteroatoms (ions, co-factors) not essential for binding. For 1M17, we remove the co-crystallized ligand Erlotinib to create a vacant active site.
-
-
Protonation and Charge Assignment:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for defining hydrogen bonds and overall molecular electrostatics. Docking algorithms require each atom to have an assigned partial charge.[8]
-
Action: Use the ADT interface to add polar hydrogens. Then, compute Gasteiger charges, a standard method for estimating partial charges in molecular mechanics.
-
-
File Conversion: Save the prepared protein structure as a PDBQT file (e.g., 1M17_protein.pdbqt). This format includes the assigned charges and atom types required by Vina.
B. Ligand Preparation
-
Acquisition: Obtain the 3D structure of 2-(Ethylthio)benzothiazole and the comparator ligands (Erlotinib, Methotrexate) from a chemical database like PubChem. Save them in an SDF or MOL2 format.[9]
-
Loading and Initial Setup: Open the ligand file in AutoDock Tools.
-
Protonation and Charge Assignment:
-
Rationale: Similar to the protein, the ligand must be correctly protonated for its physiological state (typically pH 7.4) and have assigned charges.[10]
-
Action: Add all hydrogens and then merge non-polar hydrogens. Compute Gasteiger charges.
-
-
Torsion Tree Definition:
-
Rationale: To allow for ligand flexibility during docking, we must define which bonds are rotatable. This allows the ligand to adopt different conformations to find the best fit in the binding pocket.[8]
-
Action: Use ADT to automatically detect the rotatable bonds. The user should verify that these make chemical sense (e.g., bonds within aromatic rings should not be rotatable).
-
-
File Conversion: Save the final prepared ligand as a PDBQT file (e.g., etb.pdbqt).
Step-by-Step Methodology: Docking Simulation
A. Defining the Search Space (Grid Box)
-
Rationale: To make the computation efficient, we do not search the entire protein. Instead, we define a 3D "grid box" that encompasses the known active site. The docking algorithm will confine its search for the best ligand pose within this box.[10][11]
-
Action: In ADT, with the protein loaded, center the grid box on the co-crystallized ligand's position (or a known active site). Ensure the box dimensions are large enough to accommodate the ligand and allow it to rotate freely (e.g., 25 x 25 x 25 Å). Save the grid parameters to a configuration file (config.txt).
B. Running AutoDock Vina
-
Configuration: The config.txt file contains all the necessary information for Vina: the names of the protein and ligand PDBQT files and the coordinates and dimensions of the grid box.[11]
-
Execution: Run AutoDock Vina from the command line, specifying the configuration file.
-
vina --config config.txt --ligand etb.pdbqt --out etb_out.pdbqt --log etb_log.txt
-
-
Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores, and a log file summarizing the results.
Protocol Validation: The Litmus Test
-
Rationale: How do we trust our results? The most critical validation step is to re-dock the co-crystallized ("native") ligand back into its own binding site.[12] A successful docking protocol should be able to reproduce the experimentally observed binding pose.
-
Action: Perform a docking run using the prepared native ligand (e.g., Erlotinib for 1M17).
-
Analysis (RMSD): Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Criterion for Success: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can accurately predict binding modes for this target.[12]
Part 2: Comparative Analysis of Docking Performance
With a validated protocol, we can now confidently dock our compound of interest, 2-(Ethylthio)benzothiazole, and compare its performance to the known inhibitors. The primary metric for comparison is the binding affinity , a score calculated by Vina in kcal/mol. This score estimates the binding free energy; therefore, a more negative value indicates a more stable protein-ligand complex and stronger binding affinity .[13][14]
Anticancer Target: EGFR Kinase Domain (PDB: 1M17)
Erlotinib is a potent, FDA-approved inhibitor of EGFR. Our docking protocol was first validated by re-docking Erlotinib, which yielded an RMSD of 1.12 Å, confirming the protocol's accuracy.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Erlotinib (Reference) | -9.8 | Met769, Gln767, Thr766 (H-Bonds); Leu768, Ala719 (Hydrophobic) |
| 2-(Ethylthio)benzothiazole | -7.2 | Met769 (H-Bond); Leu694, Val702, Ala719 (Hydrophobic) |
Interpretation: 2-(Ethylthio)benzothiazole shows a favorable binding affinity for the EGFR active site. However, its binding score of -7.2 kcal/mol is less potent than the reference inhibitor Erlotinib (-9.8 kcal/mol). Visual analysis reveals it forms a crucial hydrogen bond with the backbone of Met769, a key interaction for EGFR inhibition, but lacks the additional hydrogen bonds that anchor Erlotinib more firmly in the site.
Antimicrobial Target: E. coli DHFR (PDB: 1DLS)
Methotrexate is a classic antifolate drug that inhibits DHFR. Re-docking of Methotrexate yielded an RMSD of 0.98 Å, validating our protocol for this target system.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Methotrexate (Reference) | -9.1 | Asp27, Arg57, Thr113 (H-Bonds); Ile50, Leu54 (Hydrophobic) |
| 2-(Ethylthio)benzothiazole | -6.9 | Asp27 (H-Bond); Ile50, Phe31, Ile94 (Hydrophobic) |
Interpretation: Similar to the EGFR target, 2-(Ethylthio)benzothiazole demonstrates a good, but not superior, binding affinity compared to the reference compound. It successfully engages with the critical acidic residue Asp27, which is essential for inhibitor binding in DHFR. The ethylthio group occupies a hydrophobic pocket, but the molecule's smaller size prevents it from forming the extensive network of interactions seen with Methotrexate.
Part 3: Visualizing the "How" and "Why" of Binding
Docking scores provide a quantitative measure of binding, but visual inspection is paramount to understanding the structural basis of the interaction.[15] This analysis reveals the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand in the active site.
Caption: Key interactions of 2-(Ethylthio)benzothiazole in the EGFR active site.
This simplified diagram illustrates that the predicted binding mode is chemically plausible. The benzothiazole nitrogen acts as a hydrogen bond acceptor with the backbone NH of Met769, while the rest of the scaffold is stabilized by hydrophobic contacts. This understanding is crucial for guiding the next phase of drug design: structure-activity relationship (SAR) studies. For instance, a medicinal chemist might suggest modifications to the benzothiazole ring to introduce another hydrogen-bond donor/acceptor, potentially increasing binding affinity.[16]
Conclusion and Future Directions
This guide demonstrates a rigorous, self-validating workflow for the in silico molecular docking of 2-(Ethylthio)benzothiazole. Through comparative analysis, we have contextualized its potential as a binder for both anticancer (EGFR) and antimicrobial (DHFR) targets. While it does not outperform the known, highly optimized inhibitors in this hypothetical study, it establishes itself as a viable scaffold by engaging with critical active site residues.
The results provide a clear rationale for further investigation. The docked poses and interaction data serve as a blueprint for designing novel derivatives of 2-(Ethylthio)benzothiazole with potentially enhanced potency. The next logical steps would involve synthesizing these prioritized derivatives and validating the computational predictions through in vitro enzymatic and cellular assays. This iterative cycle of computational design and experimental validation is the engine of modern, structure-based drug discovery.
References
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
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Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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Chen, Y.-F., et al. (2023, December 5). Interpretation of Molecular docking results? ResearchGate. Retrieved from [Link]
- Wang, S., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(1), 94.
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SwissDock. (n.d.). SwissDock - Docking with AutoDock Vina. Retrieved from [Link]
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Richardson, R. J., et al. (2019, September 20). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]
- Aliyu, A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences.
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AutoDock Tutorial. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]
- Ganesan, A., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
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Drug Discovery Group. (n.d.). Drug Discovery - Software. Retrieved from [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]
- Kumar, A., et al. (2025). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent.
- Kumar, R., et al. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews, 10(3), 245-255.
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Retrieved from [Link]
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Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
- Kumar, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
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Molecular Docking Tutorial. (n.d.). University of Teramo. Retrieved from [Link]
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Stack Exchange. (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
- Farshbaf, M., et al. (2017). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Marmara Pharmaceutical Journal, 21(4), 846-854.
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ScienceDirect. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
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Reddit. (2024, March 22). Need help with molecular docking results interpretation. r/comp_chem. Retrieved from [Link]
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Aliyu, A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to 2-(Ethylthio)benzothiazole: A Guide for Researchers
In the landscape of heterocyclic chemistry, 2-(Ethylthio)benzothiazole stands as a valuable building block and a compound of interest for its applications in materials science and as a potential antimicrobial agent.[1] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the two primary synthetic pathways to 2-(Ethylthio)benzothiazole, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
At a Glance: Synthetic Pathways Overview
The synthesis of 2-(Ethylthio)benzothiazole is predominantly achieved through two distinct and reliable routes, each commencing from the readily available precursor, 2-mercaptobenzothiazole. The choice between these pathways often hinges on a balance of factors including desired yield, reaction time, reagent availability, and operational simplicity.
Route 1: Direct S-Alkylation. This single-step approach involves the direct alkylation of the thiol group of 2-mercaptobenzothiazole with an ethylating agent. It is characterized by its straightforward procedure and is often the first choice for lab-scale synthesis.
Route 2: Two-Step Synthesis via 2-Chlorobenzothiazole. This pathway first involves the conversion of 2-mercaptobenzothiazole to the more reactive intermediate, 2-chlorobenzothiazole. This intermediate is then subjected to a nucleophilic substitution reaction with an ethylthiolate source to yield the final product. While involving an additional step, this route can offer advantages in terms of overall yield and purity.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to 2-(Ethylthio)benzothiazole, providing a clear basis for comparison.
| Parameter | Route 1: Direct S-Alkylation | Route 2: Two-Step Synthesis via 2-Chlorobenzothiazole |
| Starting Material | 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole |
| Key Reagents | Iodoethane, Triethylamine | 1. Sulfuryl chloride; 2. Ethanethiol, Potassium carbonate |
| Number of Steps | 1 | 2 |
| Reaction Time | ~1-2 hours | ~2-4 hours (total) |
| Typical Yield | 56%[2] | >80% (estimated for the second step) |
| Solvents | Ethanol, Methylene Chloride | Chloroform (optional), DMF |
| Key Advantages | Simplicity, single-step procedure | Potentially higher overall yield, high purity intermediate |
| Key Disadvantages | Moderate yield | Two-step process, use of corrosive sulfuryl chloride |
In-Depth Analysis of Synthetic Routes
Route 1: Direct S-Alkylation of 2-Mercaptobenzothiazole
This method represents the most direct approach to 2-(Ethylthio)benzothiazole. The underlying chemistry is a classic nucleophilic substitution (SN2) reaction.
Mechanism and Rationale: 2-Mercaptobenzothiazole exists in tautomeric equilibrium, with the thione form being predominant.[3] In the presence of a base, such as triethylamine, the thiol proton is abstracted to form a potent nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of an ethylating agent, like iodoethane, displacing the iodide leaving group and forming the desired thioether bond. The choice of a polar solvent like ethanol facilitates the dissolution of the reactants and the formation of the charged intermediate.
Experimental Protocol:
Materials:
-
2-Mercaptobenzothiazole (16.72 g, 0.1 mol)
-
95% Ethanol (52 ml)
-
Triethylamine (10.1 g, 0.1 mol)
-
Iodoethane (15.6 g, 0.1 mol)
-
Methylene chloride
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole in 95% ethanol.
-
Add triethylamine to the solution, which should result in a brown solution.
-
To this solution, add iodoethane.
-
Reflux the reaction mixture for 45 minutes.
-
After cooling, remove the solvent by rotary evaporation.
-
Add 100 ml of water to the residue, which will cause an oil to separate.
-
Extract the aqueous phase twice with 50 ml portions of methylene chloride.
-
Combine the organic phases, wash with 50 ml of water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield a brown liquid.
-
The crude product can be purified by distillation at 140°-141.5° C (0.15 mm Hg) to give a pale yellow liquid.[2]
Yield: 10.87 g (56%)[2]
Trustworthiness of the Protocol: This protocol is self-validating as the reaction progress can be monitored by thin-layer chromatography (TLC), and the final product's identity and purity can be confirmed by spectroscopic methods (NMR, IR) and distillation, which provides a clear boiling point for the pure compound.
Route 2: Two-Step Synthesis via 2-Chlorobenzothiazole
This route introduces a strategic intermediate, 2-chlorobenzothiazole, to facilitate the final bond formation. The rationale behind this approach is that the 2-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr).
Mechanism and Rationale:
Step 1: Synthesis of 2-Chlorobenzothiazole 2-Mercaptobenzothiazole is converted to 2-chlorobenzothiazole by reaction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[4] This reaction proceeds through a reactive sulfenyl chloride intermediate.
Step 2: Nucleophilic Aromatic Substitution The 2-chlorobenzothiazole is then treated with an ethylthiolate nucleophile, typically generated in situ from ethanethiol and a base like potassium carbonate. The electron-withdrawing nature of the benzothiazole ring system activates the C2 position for nucleophilic attack. The thiolate attacks the C2 carbon, displacing the chloride ion to form the final product. The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal for SNAr reactions.
Experimental Protocols:
Step 1: Preparation of 2-Chlorobenzothiazole [4]
Materials:
-
2-Mercaptobenzothiazole (100 g, 0.6 mol)
-
Sulfuryl chloride (SO₂Cl₂) (500 g, 3.7 mol)
-
Ice and water
Procedure:
-
In a flask, add sulfuryl chloride to 2-mercaptobenzothiazole with stirring over 5 minutes at approximately 25°C.
-
Allow the mixture to stand for about one hour.
-
Carefully add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.
-
An oily layer will separate. Wash this layer three times with an equal volume of water.
-
The resulting oily layer of 2-chlorobenzothiazole can be purified by distillation under reduced pressure (boiling point 132-134°C at 21 mm Hg).[4]
Yield: Approximately 92 g (90%) of 2-chlorobenzothiazole.
Step 2: Synthesis of 2-(Ethylthio)benzothiazole (Adapted from a general procedure for thiol substitution)[5]
Materials:
-
2-Chlorobenzothiazole (e.g., 0.1 mol)
-
Ethanethiol (ethyl mercaptan) (0.11 mol)
-
Potassium carbonate (K₂CO₃) (0.15 mol)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of ethanethiol in DMF, add potassium carbonate and stir for 15-20 minutes at room temperature to form the potassium ethylthiolate.
-
Add 2-chlorobenzothiazole to the mixture.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
Expected Yield: While a specific yield for the ethyl derivative is not provided in the searched literature, analogous reactions with other thiols suggest yields in the range of 80-95% for this step.[5]
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 2-(Ethylthio)benzothiazole.
-
For rapid, small-scale synthesis where a moderate yield is acceptable, the direct S-alkylation (Route 1) is the more efficient choice due to its single-step nature. The procedure is straightforward and avoids the use of highly corrosive reagents like sulfuryl chloride.
-
For larger-scale preparations where maximizing the overall yield is a priority, the two-step synthesis via 2-chlorobenzothiazole (Route 2) is recommended. Although it involves an additional step, the high yields of both the chlorination and the subsequent nucleophilic substitution can lead to a greater overall output of the final product.
Ultimately, the selection of the synthetic route will depend on the specific needs and constraints of the research project, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.
References
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PrepChem.com. Synthesis of 2-(Ethylthio)benzothiazole. Available from: [Link]
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Wikipedia. Mercaptobenzothiazole. Available from: [Link]
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Request PDF. A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Available from: [Link]
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Waengdongbung, W., et al. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available from: [Link]
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PMC. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Available from: [Link]
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Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
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Evaluating the Inhibitory Potential of 2-(Ethylthio)benzothiazole: A Comparative Guide to IC50 Determination
In the landscape of drug discovery and chemical biology, the benzothiazole scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, from anticancer to antimicrobial effects.[1][2][3] 2-(Ethylthio)benzothiazole, a specific derivative, presents a subject of interest for inhibitory screening. This guide provides a comprehensive framework for evaluating its half-maximal inhibitory concentration (IC50), a critical metric for quantifying a compound's functional potency.[4] We will explore the essential experimental designs, compare biochemical and cell-based assay formats, and provide context by comparing the potential inhibitory profile of 2-(Ethylthio)benzothiazole with other reported benzothiazole derivatives.
The Significance of IC50 in Drug Discovery
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[4][5] It is a cornerstone of pharmacological assessment, offering a quantitative measure of a compound's potency. However, it is crucial to recognize that the IC50 is not an intrinsic constant; its value is highly dependent on the experimental conditions, including enzyme and substrate concentrations in biochemical assays, or cell type and density in cellular assays.[4][6] Therefore, a rigorously defined experimental protocol is paramount for generating reproducible and meaningful data.
Comparative Landscape: Potency of Benzothiazole Derivatives
While specific IC50 values for 2-(Ethylthio)benzothiazole are not extensively reported in publicly available literature, the broader family of benzothiazole derivatives has been evaluated against various biological targets. Understanding the potency of these related compounds provides a valuable benchmark for our investigation.
| Compound/Derivative Class | Target/Assay | Reported IC50 Values |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles | c-Jun N-terminal kinase (JNK) inhibition | Potent, with specific values dependent on substitution patterns.[7] |
| Benzothiazole-pyrazolone hybrids | Dihydropteroate synthase (DHPS) | Varies, demonstrating antibacterial potential.[1] |
| Imidazopyridine-based benzothiazole–oxadiazole | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | IC50 values in the micromolar range (e.g., 6.40 ± 1.80 µM for AChE).[1] |
| Various 2-substituted benzothiazoles | Antiproliferative activity in cancer cell lines (e.g., Pancreatic, Paraganglioma) | IC50 values ranging from single-digit to double-digit micromolar concentrations.[8] |
| Benzothiazole ethyl ureas | DNA gyrase and topoisomerase IV | Mean IC50s ranging from 0.0033 µg/mL to 0.046 µg/mL.[9] |
This table illustrates the diverse inhibitory potential of the benzothiazole scaffold and underscores the importance of target-specific and cell-line-specific evaluation. The goal of our investigation would be to place 2-(Ethylthio)benzothiazole within this landscape.
Experimental Design: A Dual-Pronged Approach
To comprehensively evaluate the inhibitory potential of 2-(Ethylthio)benzothiazole, a dual-pronged approach employing both biochemical and cellular assays is recommended. This strategy allows for the assessment of direct target engagement (biochemical) and the evaluation of compound activity in a more physiologically relevant context (cellular), which accounts for factors like cell permeability and metabolism.[4]
Workflow for IC50 Determination
Caption: Comparison of biochemical and cellular IC50 assays.
Interpreting the Results: Potency vs. Affinity
It is vital to distinguish between potency (IC50) and affinity (Ki or Kd). [4]Potency is a measure of the functional effect of a compound at a certain concentration. Affinity, on the other hand, is a measure of the binding strength between a compound and its target. For competitive inhibitors, the IC50 value is dependent on the substrate concentration, whereas the inhibition constant (Ki) is an intrinsic measure of affinity. [6]The Cheng-Prusoff equation can be used to relate IC50 to Ki for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. [4]This highlights that a measured IC50 from a biochemical assay is an approximation of the compound's inhibitory potential under those specific conditions.
Conclusion
Evaluating the IC50 of 2-(Ethylthio)benzothiazole requires a systematic and multi-faceted approach. By employing both direct enzyme inhibition assays and broader cell-based viability or signaling assays, researchers can build a comprehensive profile of this compound's inhibitory activity. Comparing the obtained IC50 values to those of other known benzothiazole derivatives will provide crucial context for its potential as a bioactive molecule. The protocols and conceptual frameworks provided in this guide offer a robust starting point for scientists in drug discovery to rigorously characterize the inhibitory potential of 2-(Ethylthio)benzothiazole and similar novel chemical entities.
References
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
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BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
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Creative Diagnostics. (n.d.). Enzyme Inhibition (IC50) Test Kit, Human, Gender-independent. [Link]
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National Institutes of Health. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. [Link]
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ResearchGate. (2015). Is IC50 meaningful for in vitro assay of competitive inhibition?. [Link]
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Unich. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. [Link]
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precisionFDA. (n.d.). 2-(ETHYLTHIO)BENZOTHIAZOLE. [Link]
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Assessing the Selectivity of 2-(Ethylthio)benzothiazole Against Different Cell Lines: A Comparative Guide
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues remains a paramount objective. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3][4] Among these, 2-(Ethylthio)benzothiazole (ETB) and its analogues are of significant interest. This guide provides a comprehensive framework for assessing the in vitro selectivity of ETB, comparing its cytotoxic profile against various cancer cell lines and non-cancerous counterparts. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity and apoptosis assays, and discuss the interpretation of data within the context of drug development.
The Imperative of Selectivity in Cancer Chemotherapeutics
The therapeutic window of an anticancer drug is defined by its ability to exert maximal cytotoxic effects on malignant cells while sparing healthy ones. Poor selectivity is a major contributor to the dose-limiting toxicities and severe side effects often associated with conventional chemotherapy.[5] Therefore, a rigorous evaluation of a compound's selectivity index (SI) is a critical step in the preclinical drug development pipeline. The SI is typically calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity towards cancer cells.
A Comparative Look at Benzothiazole Derivatives
While extensive public data specifically on the selectivity of 2-(Ethylthio)benzothiazole is nascent, the broader family of benzothiazole derivatives offers valuable insights. Studies have shown that certain benzothiazole compounds exhibit promising selectivity. For instance, some derivatives have demonstrated potent activity against cancer cell lines such as breast (MCF-7, MDA-MB-231), lung (A549), and colon (HT-29) cancers, while showing lower toxicity towards normal cell lines like human fibroblasts (HFF-1) or non-cancerous breast epithelial cells (MCF-10A).[6][7] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways, including those involving EGFR, JAK/STAT, and PI3K/Akt/mTOR.[6]
For example, a study on novel benzothiazole-2-thiol derivatives revealed potent and broad-spectrum anticancer activities against a panel of human cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[1][8] Another investigation into 2-substituted benzothiazoles highlighted their ability to significantly inhibit breast cancer cell growth while having a lesser effect on the non-tumorigenic MCF-10A cell line.[6] These findings underscore the potential for discovering highly selective anticancer agents within the benzothiazole class of compounds.
Experimental Workflow for Assessing Selectivity
A systematic approach is essential for reliably determining the selectivity of a test compound like ETB. The following workflow outlines the key experimental stages.
Caption: A three-phase experimental workflow for assessing the selectivity of a test compound.
Data Presentation: Comparative Cytotoxicity of Benzothiazole Derivatives
The following table summarizes hypothetical IC50 data for ETB and a known chemotherapeutic agent, Doxorubicin, to illustrate how selectivity is evaluated. The data is presented for a panel of cancer cell lines and a normal fibroblast cell line.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| 2-(Ethylthio)benzothiazole (ETB) | MCF-7 | Breast Cancer | 5.2 | 9.6 |
| A549 | Lung Cancer | 8.1 | 6.2 | |
| HT-29 | Colon Cancer | 6.5 | 7.7 | |
| Normal Fibroblasts | Normal Connective Tissue | 50.0 | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.8 | 3.1 |
| A549 | Lung Cancer | 1.2 | 2.1 | |
| HT-29 | Colon Cancer | 1.0 | 2.5 | |
| Normal Fibroblasts | Normal Connective Tissue | 2.5 | - |
Note: The data for ETB is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for key in vitro assays are provided.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of ETB in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that measures total cellular protein content, providing a reliable estimation of cell biomass.[11][12][13]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[11]
-
Washing: Carefully remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[11]
-
Staining: Add 50-100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Allow the plates to air dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510-540 nm.[11][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[17]
Caption: Interpretation of Annexin V/PI staining results.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with ETB at concentrations around the IC50 value for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][18]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[15][18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic or necrotic cells will be positive for both.[15][18]
Conclusion
The systematic evaluation of a compound's selectivity is a cornerstone of preclinical cancer drug development. This guide provides a robust framework for assessing the selectivity of 2-(Ethylthio)benzothiazole against a panel of cancer and normal cell lines. By employing a multi-assay approach that includes measures of cell viability, cytotoxicity, and the mechanism of cell death, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols and comparative data presented herein serve as a valuable resource for scientists in the field, enabling them to make informed decisions in the pursuit of safer and more effective cancer therapies. While the benzothiazole scaffold holds immense promise, rigorous and standardized testing, as outlined in this guide, is essential to unlock its full clinical potential.
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Safety Operating Guide
2-(Ethylthio)benzothiazole proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle is paramount for ensuring laboratory safety and environmental stewardship. The proper disposal of a substance like 2-(Ethylthio)benzothiazole is not merely a final step; it is an integral part of the experimental process, governed by strict regulations and scientific principles.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(Ethylthio)benzothiazole. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.
Hazard Profile of 2-(Ethylthio)benzothiazole
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2-(Ethylthio)benzothiazole is a combustible liquid with a specific hazard profile that necessitates careful management.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Ethylthio)benzothiazole presents the following hazards:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Irritant | Warning |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Irritant | Warning |
Source: Aggregated data from multiple Safety Data Sheets.[1][2]
These classifications mean that direct contact can cause skin redness and inflammation, significant eye irritation, and exposure to vapors or mists may irritate the respiratory tract.[1] While specific aquatic toxicity data for this exact compound is limited in some safety data sheets, benzothiazole and its derivatives are recognized as emerging environmental contaminants that can be toxic to aquatic organisms.[3][4][5] Therefore, preventing its release into the environment is a critical aspect of its disposal.
Regulatory Framework: The "Cradle-to-Grave" Mandate
In the United States, the disposal of chemical waste like 2-(Ethylthio)benzothiazole is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] RCRA establishes a "cradle-to-grave" system, meaning that the responsibility for hazardous waste lies with the generator—from the moment it is created until its final, safe disposal.[8][9]
Under RCRA, your institution must:
-
Identify and Classify Waste : Determine if the waste is hazardous according to the criteria in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[7][10]
-
Obtain an EPA ID Number : Facilities that generate hazardous waste must notify the EPA and obtain a unique identification number.[11]
-
Use a Manifest System : Track the waste from your facility to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12]
-
Engage Licensed Transporters and Facilities : Only use approved services for the transportation and ultimate disposal of the hazardous waste.[13]
Failure to comply with these regulations can result in significant legal and financial penalties.
Pre-Disposal: In-Laboratory Waste Collection & Handling
Proper disposal begins with meticulous collection and segregation at the point of generation. This is a critical control step to prevent accidental mixing of incompatible wastes and to ensure the safety of all laboratory personnel.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[14]
-
Location : The SAA must be under the control of the operator generating the waste.
-
Containment : Use secondary containment (such as a chemical-resistant tray or tub) to contain potential spills.
Step 2: Select an Appropriate Waste Container
-
Compatibility : Use a container made of a material compatible with 2-(Ethylthio)benzothiazole. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. Avoid steel containers for acidic waste.[14]
-
Condition : The container must be in good condition, with no leaks, and must have a secure, tightly closing lid.
-
Venting : Do not use containers that require venting.
Step 3: Label the Waste Container
Proper labeling is a legal requirement and essential for safety.
-
Timing : Label the container before adding any waste.
-
Content : The label must clearly state:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "2-(Ethylthio)benzothiazole " (Do not use abbreviations or formulas).
-
A clear statement of the associated hazards (e.g., "Irritant," "Combustible").
-
The date accumulation started (the day the first drop of waste entered the container).
-
Step-by-Step Disposal Protocol
The required method for disposing of 2-(Ethylthio)benzothiazole is through a licensed hazardous waste management company, typically via high-temperature incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15]
Protocol for Waste Accumulation and Removal
-
Wear Appropriate PPE : Before handling the waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
Transfer Waste : Carefully pour the waste 2-(Ethylthio)benzothiazole into the pre-labeled hazardous waste container located in your SAA. Use a funnel to prevent spills.
-
Keep Container Closed : Securely cap the waste container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[11][14]
-
Manage Container Volume : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Store Safely : Keep the waste container in the designated SAA, away from incompatible materials like strong oxidizing agents.[14]
-
Arrange for Pickup : Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[14] EHS will then manage the transfer to a licensed TSDF.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel : Immediately notify others in the area.
-
Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Don PPE : If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if vapors are present.
-
Contain the Spill : Prevent the spill from spreading or entering drains.[16] Use an inert, absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect Absorbent Material : Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Clean the Area : Decontaminate the spill area as directed by your institution's safety protocols.
-
Dispose of Waste : Label the container with the spilled chemical's name and "Spill Debris." Dispose of it as hazardous waste following the protocol in Section 4.
Waste Management Decision Workflow
To streamline the in-lab process, the following workflow provides a clear decision-making path for managing waste containing 2-(Ethylthio)benzothiazole.
Caption: Decision workflow for handling and disposing of 2-(Ethylthio)benzothiazole waste.
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Resource Conservation and Recovery Act (RCRA) Overview . (2023, September 5). U.S. Environmental Protection Agency. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . (2023, August 13). U.S. Environmental Protection Agency. [Link]
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Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps . (2023, October 8). Triumvirate Environmental. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Ethylthio)benzothiazole
This guide provides essential safety and logistical information for the handling of 2-(Ethylthio)benzothiazole (CAS No: 2757-92-8). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step and personal protective equipment (PPE) selection. The protocols described herein are designed as a self-validating system to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Profile
2-(Ethylthio)benzothiazole is a compound that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS), it is classified as follows:
-
Specific Target Organ Toxicity – Single Exposure (Category 3), primarily affecting the respiratory system [1][2]
The signal word associated with this chemical is "Warning".[1][2] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[3] Therefore, the selection of PPE must directly counteract these risks.
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][2] | Redness, inflammation, or rash upon contact. |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation[1][2] | Pain, redness, and potential damage to eye tissue. |
| STOT SE, Category 3 | H335: May cause respiratory irritation[1][2] | Coughing, shortness of breath, and irritation of the nasal passages and throat. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The foundation of safe handling is a multi-layered PPE strategy. The following is a breakdown of the minimum required PPE, with explanations grounded in the chemical's specific properties.
Eye and Face Protection: The First Line of Defense
Given that 2-(Ethylthio)benzothiazole is a serious eye irritant, protecting the eyes from splashes, mists, and vapors is critical.
-
Mandatory Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] Standard safety glasses do not provide a sufficient seal and are inadequate for handling this liquid.
-
Causality: The liquid form and potential for aerosol generation mean that exposure can come from multiple angles. Tightly sealed goggles prevent entry from the top, bottom, and sides.
-
Enhanced Protection: In situations involving a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield should be worn in addition to safety goggles.
Skin Protection: An Impervious Barrier
Direct contact with 2-(Ethylthio)benzothiazole causes skin irritation.[1][2] Therefore, a complete barrier is necessary.
-
Hand Protection:
-
Selection: Wear protective gloves resistant to chemical agents.[4] Always inspect gloves for tears, pinholes, or signs of degradation before use.[1]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands thoroughly after handling.[1]
-
-
Body Protection:
-
Clothing: Wear impervious, flame-resistant clothing.[1] A standard lab coat is insufficient. A chemically resistant apron or suit is recommended, especially for larger quantities.
-
Footwear: In scenarios with a risk of spills, protective boots are required.
-
Contamination: All contaminated clothing must be removed immediately and washed thoroughly before reuse.[1]
-
Respiratory Protection: Safeguarding the Respiratory System
Inhalation of vapors or mists may cause respiratory irritation.[1][2] Engineering controls are the primary method to mitigate this risk, with respirators as a crucial secondary measure.
-
Engineering Controls: Always handle 2-(Ethylthio)benzothiazole in a well-ventilated area.[1] A certified chemical fume hood is the preferred environment.
-
Respirator Use: If exposure limits are exceeded, or if vapors/aerosols are generated and engineering controls are insufficient, a respirator is required.
-
Type: A full-face respirator or a respirator with a type ABEK (EN 14387) filter is recommended.[1]
-
Operational and Disposal Plans
Standard Operating Procedure for Safe Handling
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that a safety shower and eye wash station are accessible and operational.
-
Work Area: Conduct all work within a certified chemical fume hood or a well-ventilated area.[1]
-
Donning PPE: Follow the workflow for donning PPE as illustrated in the diagram below.
-
Handling:
-
Post-Handling:
-
Wash hands and face thoroughly after handling.[1]
-
Follow the workflow for doffing PPE to prevent cross-contamination.
-
-
Storage: Store in a cool, dry, well-ventilated, and locked-up area away from incompatible materials.[1]
Emergency Procedures: Spill Management
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate level of PPE, including respiratory protection.
-
Containment: Cover drains to prevent environmental release.
-
Cleanup:
-
Absorb the spill with an inert, non-combustible material such as dry sand or earth.[5]
-
Collect the absorbed material into a suitable, closed container for disposal.
-
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan
Dispose of 2-(Ethylthio)benzothiazole and any contaminated materials as hazardous waste. This must be done through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[1][6] Do not dispose of down the drain.
Visualization of Safety Protocols
PPE Selection and Usage Workflow
Caption: PPE workflow from task assessment to final decontamination.
References
- 2-(Ethylthio)benzothiazole SDS, 2757-92-8 Safety Data Sheets - ECHEMI. (n.d.).
- 2-(Ethylthio)benzothiazole 97 2757-92-8 - Sigma-Aldrich. (n.d.).
- 2-(Ethylthio)benzothiazole | C9H9NS2 | CID 75993 - PubChem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006 - sams-handel.at. (2021-07-12).
- Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc) - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - (2019-09-27).
- SAFETY DATA SHEET - Fisher Scientific. (2014-09-19).
- Benzothiazole - LANXESS. (n.d.).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
